Titanium tetraethoxide
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
属性
CAS 编号 |
3087-36-3 |
|---|---|
分子式 |
C2H6OTi |
分子量 |
93.94 g/mol |
IUPAC 名称 |
ethanol;titanium |
InChI |
InChI=1S/C2H6O.Ti/c1-2-3;/h3H,2H2,1H3; |
InChI 键 |
WLPSNBGDESCKIL-UHFFFAOYSA-N |
SMILES |
CC[O-].CC[O-].CC[O-].CC[O-].[Ti+4] |
规范 SMILES |
CCO.[Ti] |
其他CAS编号 |
3087-36-3 |
物理描述 |
Liquid |
Pictograms |
Flammable; Irritant |
相关CAS编号 |
280745-34-8 |
同义词 |
Ethanol Ttanium(4+) Salt; Ethyl Alcohol Titanium(4+) Salt; Ethyl Titanate(IV) ; Ethyl Titanate; Tetraethoxytitanium; Tetraethyl Orthotitanate; Tetraethyl Titanate; Tetraethyl titanate (Ti(OC2H5)4); Tetrakis(ethanolato)titanium; Titanic Acid Ethyl Est |
产品来源 |
United States |
Foundational & Exploratory
Synthesis of Titanium Tetraethoxide from Titanium Tetrachloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the synthesis of titanium tetraethoxide from titanium tetrachloride. It is intended for researchers, scientists, and professionals in drug development who utilize titanium-based compounds in their work. This document details the underlying chemistry, outlines established experimental protocols, and presents key quantitative data to inform experimental design and optimization. Visual representations of the reaction pathway and a general experimental workflow are included to facilitate a comprehensive understanding of the synthesis process.
Introduction
Titanium alkoxides, particularly this compound (Ti(OEt)₄), are versatile reagents with significant applications in materials science, catalysis, and increasingly, in the pharmaceutical and drug delivery fields. Their utility as precursors for the synthesis of titanium dioxide (TiO₂) nanoparticles and as catalysts in various organic transformations makes a thorough understanding of their synthesis crucial.[1][2] The most common and direct route to this compound is through the alcoholysis of titanium tetrachloride (TiCl₄) with ethanol (B145695). This guide focuses on the practical aspects of this synthesis, providing detailed methodologies and relevant data to ensure safe and efficient laboratory-scale production.
Reaction Chemistry and Mechanism
The synthesis of this compound from titanium tetrachloride is a nucleophilic substitution reaction. The highly electrophilic titanium center in TiCl₄ is attacked by the nucleophilic oxygen atom of ethanol. This reaction produces hydrogen chloride (HCl) as a byproduct, which must be neutralized to drive the reaction to completion and prevent unwanted side reactions.
The overall balanced chemical equation for this synthesis is:
TiCl₄ + 4 C₂H₅OH → Ti(OC₂H₅)₄ + 4 HCl
Due to the liberation of corrosive and reactive HCl gas, a base is typically employed to act as a scavenger. The most common bases used are tertiary amines, such as triethylamine (B128534) (Et₃N), or ammonia (B1221849) (NH₃).[3]
When a tertiary amine is used, it reacts with the HCl to form a salt, which can be easily removed by filtration. The reaction is as follows:
TiCl₄ + 4 C₂H₅OH + 4 R₃N → Ti(OC₂H₅)₄ + 4 R₃NH⁺Cl⁻
Quantitative Data
While specific yields can vary based on the scale and precise reaction conditions, the synthesis of titanium alkoxides from titanium tetrachloride is generally a high-yielding process. The following table summarizes key parameters and typical outcomes.
| Parameter | Value/Range | Notes |
| Theoretical Yield | Stoichiometrically calculated | Based on the limiting reagent, typically TiCl₄. |
| Typical Actual Yield | > 90% | With careful control of moisture and reaction conditions. |
| Reaction Time | 2 - 6 hours | Dependent on the rate of addition, temperature, and stirring efficiency. |
| Purity | High | After purification by vacuum distillation. |
| Boiling Point | 150-152 °C @ 10 mmHg | A key parameter for purification by distillation.[4][5] |
| Density | 1.088 g/mL at 25 °C | [5] |
Experimental Protocols
Two primary methods for the synthesis of this compound from titanium tetrachloride are presented below, differing in the choice of base used to neutralize the HCl byproduct.
Method 1: Using Triethylamine as a Base
This is the most common laboratory-scale method.
Materials:
-
Titanium tetrachloride (TiCl₄)
-
Absolute ethanol (C₂H₅OH)
-
Triethylamine (Et₃N)
-
Anhydrous inert solvent (e.g., benzene (B151609), toluene (B28343), or hexane)
-
Inert gas (e.g., Nitrogen or Argon)
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Condenser
-
Magnetic stirrer or mechanical stirrer
-
Schlenk line or similar inert atmosphere setup
-
Filtration apparatus (e.g., Büchner funnel or cannula filtration setup)
-
Distillation apparatus for vacuum distillation
Procedure:
-
Setup: Assemble the reaction apparatus under an inert atmosphere. All glassware must be rigorously dried to prevent hydrolysis of TiCl₄ and the product.
-
Reactant Preparation: In the reaction flask, dissolve the desired amount of titanium tetrachloride in the anhydrous inert solvent and cool the solution in an ice bath. In a separate flask, prepare a solution of 4 molar equivalents of absolute ethanol and 4 molar equivalents of triethylamine in the same inert solvent.
-
Reaction: Slowly add the ethanol/triethylamine solution to the cooled and stirred TiCl₄ solution via the dropping funnel. A white precipitate of triethylamine hydrochloride (Et₃N·HCl) will form. Maintain the temperature below 10 °C during the addition.
-
Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and then stir for an additional 1-2 hours to ensure the reaction goes to completion.
-
Filtration: Separate the precipitated triethylamine hydrochloride from the solution by filtration under an inert atmosphere. Wash the precipitate with a small amount of the inert solvent to recover any entrained product.
-
Solvent Removal: Remove the solvent from the filtrate by distillation at atmospheric pressure.
-
Purification: Purify the crude this compound by vacuum distillation. Collect the fraction boiling at 150-152 °C at 10 mmHg.[4][5]
Method 2: Using Ammonia as a Base
This method is analogous to the synthesis of other titanium alkoxides and is a viable alternative to using triethylamine.[4]
Materials:
-
Titanium tetrachloride (TiCl₄)
-
Absolute ethanol (C₂H₅OH)
-
Anhydrous ammonia (NH₃) gas
-
Anhydrous inert solvent (e.g., benzene)
-
Inert gas (e.g., Nitrogen or Argon)
Equipment:
-
Same as in Method 1, with the addition of a gas inlet tube for ammonia.
Procedure:
-
Setup and Reactant Preparation: Follow steps 1 and 2 from Method 1, omitting the triethylamine. Prepare a solution of TiCl₄ in an inert solvent and a separate solution of ethanol in the same solvent.
-
Reaction: Slowly add the ethanol solution to the stirred TiCl₄ solution at a low temperature.
-
Neutralization: Once the addition of ethanol is complete, bubble anhydrous ammonia gas through the reaction mixture to neutralize the formed HCl. Ammonium (B1175870) chloride (NH₄Cl), a white solid, will precipitate.
-
Completion and Filtration: Continue the ammonia addition until the reaction mixture is basic. Then, filter the precipitated ammonium chloride under an inert atmosphere.
-
Solvent Removal and Purification: Follow steps 6 and 7 from Method 1 to isolate and purify the this compound.
Mandatory Visualizations
Chemical Reaction Pathway
Caption: Synthesis of this compound from Titanium Tetrachloride.
Experimental Workflow
Caption: General Experimental Workflow for this compound Synthesis.
Safety Considerations
-
Titanium tetrachloride is a corrosive and moisture-sensitive liquid that reacts violently with water, releasing HCl gas. Handle it in a fume hood under inert atmosphere and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Ethanol is a flammable liquid.
-
Triethylamine is a corrosive and flammable liquid with a strong odor.
-
Inert solvents like benzene and toluene are flammable and have associated health risks. Consult the safety data sheet (SDS) for each chemical before use.
-
The reaction is exothermic , and proper temperature control is essential, especially during the addition of the ethanol/base solution.
Conclusion
The synthesis of this compound from titanium tetrachloride is a well-established and efficient method for producing this important precursor. By carefully controlling the reaction conditions, particularly the exclusion of moisture and the neutralization of the HCl byproduct, high yields of pure product can be obtained. The detailed protocols and data presented in this guide are intended to provide researchers with the necessary information to safely and successfully perform this synthesis in a laboratory setting, enabling further research and development in areas such as drug delivery and materials science.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Titanium(IV) Ethoxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Titanium(IV) ethoxide, also known as titanium tetraethoxide, is an organometallic compound with the chemical formula Ti(OCH₂CH₃)₄. It exists as a colorless to pale yellow liquid and is a key precursor in the sol-gel synthesis of titanium dioxide (TiO₂) nanomaterials.[1][2] Its high reactivity, particularly towards water, makes it a versatile compound in materials science and catalysis.[3] This technical guide provides a comprehensive overview of the physical and chemical properties of titanium(IV) ethoxide, detailed experimental protocols, and its relevance in biomedical applications, particularly in the context of drug delivery systems derived from its hydrolysis products.
Core Physical and Chemical Properties
Titanium(IV) ethoxide is a moisture-sensitive, flammable liquid. Its properties are summarized in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₈H₂₀O₄Ti |
| Molecular Weight | 228.11 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Density | 1.088 g/mL at 25 °C |
| Melting Point | 54 °C |
| Boiling Point | 150-152 °C at 10 mmHg |
| Solubility | Soluble in organic solvents such as ethanol (B145695), isopropanol, and benzene (B151609).[3] It decomposes in water. |
| Refractive Index | n20/D 1.505 |
Chemical Reactivity and Structure
Titanium(IV) ethoxide is characterized by its high reactivity, primarily driven by the electrophilic nature of the titanium center and the lability of the ethoxide ligands.
Hydrolysis: The most significant chemical reaction of titanium(IV) ethoxide is its rapid hydrolysis in the presence of water to form titanium dioxide and ethanol. This reaction is the foundation of the sol-gel process for producing TiO₂ nanomaterials.[3] The overall reaction can be represented as:
Ti(OCH₂CH₃)₄ + 2H₂O → TiO₂ + 4CH₃CH₂OH[3]
The hydrolysis proceeds through a series of intermediate steps involving the formation of titanium hydroxo-ethoxides. The rate and extent of hydrolysis can be controlled by factors such as the water-to-alkoxide ratio, pH, and the presence of catalysts.[4]
Structure: In the liquid and solid states, titanium(IV) ethoxide exists predominantly as a tetramer, [Ti₄(OCH₂CH₃)₁₆]. In this structure, each titanium atom is octahedrally coordinated by bridging and terminal ethoxide groups.[3] This tetrameric structure can influence its reactivity and the morphology of the resulting TiO₂ nanoparticles.
Experimental Protocols
Synthesis of Titanium(IV) Ethoxide
The synthesis of titanium(IV) ethoxide is typically achieved through the reaction of titanium tetrachloride (TiCl₄) with anhydrous ethanol. A base, such as triethylamine (B128534) (Et₃N) or ammonia, is used to neutralize the hydrochloric acid (HCl) byproduct.[3]
Materials:
-
Titanium tetrachloride (TiCl₄)
-
Anhydrous ethanol (EtOH)
-
Anhydrous triethylamine (Et₃N)
-
Anhydrous solvent (e.g., benzene or toluene)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere.
-
In the flask, dissolve anhydrous ethanol (4 molar equivalents) and triethylamine (4 molar equivalents) in the anhydrous solvent.
-
Cool the solution in an ice bath.
-
Slowly add titanium tetrachloride (1 molar equivalent) dropwise from the dropping funnel with vigorous stirring. The reaction is exothermic, and the temperature should be maintained below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
The formation of triethylammonium (B8662869) chloride (Et₃NHCl) as a white precipitate will be observed.
-
Filter the precipitate under an inert atmosphere.
-
The filtrate contains the crude titanium(IV) ethoxide. The solvent and any excess triethylamine can be removed under reduced pressure.
-
For higher purity, the crude product can be purified by fractional distillation under vacuum.[5][6]
Characterization of Titanium(IV) Ethoxide
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (in CDCl₃): The spectrum typically shows a quartet around δ 4.36 ppm corresponding to the methylene (B1212753) protons (-OCH₂-) and a triplet around δ 1.27 ppm for the methyl protons (-CH₃) of the ethoxide groups.[3][7]
-
¹³C NMR (in CDCl₃): Two signals are expected, one for the methylene carbon and one for the methyl carbon of the ethoxide ligands.
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
The FTIR spectrum will show characteristic C-H stretching vibrations around 2800-3000 cm⁻¹.
-
Strong bands corresponding to Ti-O-C and C-O stretching vibrations are typically observed in the 1000-1150 cm⁻¹ region.
-
The absence of a broad O-H stretching band (around 3200-3600 cm⁻¹) confirms the anhydrous nature of the product.[8]
Sol-Gel Synthesis of TiO₂ Nanoparticles
This protocol describes a general method for synthesizing TiO₂ nanoparticles for potential drug delivery applications.[1][9]
Materials:
-
Titanium(IV) ethoxide
-
Anhydrous ethanol
-
Deionized water
-
Acid catalyst (e.g., nitric acid) or base catalyst (e.g., ammonia)[10]
Procedure:
-
Prepare a solution of titanium(IV) ethoxide in anhydrous ethanol (e.g., 0.1 M).
-
In a separate beaker, prepare a solution of deionized water in ethanol. The water-to-alkoxide molar ratio is a critical parameter that influences particle size and morphology.
-
To control the hydrolysis and condensation rates, an acid or base catalyst can be added to the water-ethanol solution.
-
Slowly add the water-ethanol solution to the titanium(IV) ethoxide solution under vigorous stirring.
-
A gel or a colloidal suspension will form over time. The aging of this gel is crucial for the formation of the TiO₂ network.
-
The resulting gel or suspension can be dried and then calcined at elevated temperatures (e.g., 400-600 °C) to obtain crystalline TiO₂ nanoparticles. The calcination temperature affects the crystalline phase (anatase or rutile).[11]
Biomedical Applications and Signaling Pathways
Titanium(IV) ethoxide is not directly used in drug delivery systems due to its high reactivity. However, the TiO₂ nanoparticles synthesized from it have shown significant promise in biomedical applications, including as drug carriers for cancer therapy and in photodynamic therapy.[12][13] The biocompatibility of the resulting TiO₂ is a key factor, and materials intended for medical use must undergo rigorous testing according to standards like ISO 10993.[14][15][16]
The interaction of TiO₂ nanoparticles with cells can trigger various signaling pathways, which is a critical consideration for drug development professionals.
As illustrated in the diagram, upon cellular uptake, TiO₂ nanoparticles can induce the generation of reactive oxygen species (ROS), leading to oxidative stress. This oxidative stress can, in turn, cause DNA damage, trigger inflammatory responses, and ultimately lead to apoptosis (programmed cell death).[17][18][19] Understanding these pathways is crucial for designing safe and effective drug delivery systems based on TiO₂ nanoparticles.
Experimental Workflows
References
- 1. krishisanskriti.org [krishisanskriti.org]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Preparation of Ce-TiO2 catalysts by controlled hydrolysis of titanium alkoxide based on esterification reaction and study on its photocatalytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. data.epo.org [data.epo.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Titanium ethoxide(3087-36-3) 1H NMR [m.chemicalbook.com]
- 8. FTIR and Raman Characterization of TiO2 Nanoparticles Coated with Polyethylene Glycol as Carrier for 2-Methoxyestradiol [mdpi.com]
- 9. youtube.com [youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. atlantis-press.com [atlantis-press.com]
- 12. Titanium Dioxide Nanomaterials: Progress in Synthesis and Application in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. ISO 10993 - Wikipedia [en.wikipedia.org]
- 15. namsa.com [namsa.com]
- 16. medinstitute.com [medinstitute.com]
- 17. Molecular mechanism of DNA damage induced by titanium dioxide nanoparticles in toll-like receptor 3 or 4 expressing human hepatocarcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Hydroxyl radicals (*OH) are associated with titanium dioxide (TiO(2)) nanoparticle-induced cytotoxicity and oxidative DNA damage in fish cells. | Semantic Scholar [semanticscholar.org]
titanium tetraethoxide CAS number 3087-36-3
An In-depth Technical Guide to Titanium Tetraethoxide (CAS 3087-36-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Titanium(IV) ethoxide, also known as this compound (TET), is an organometallic compound with the chemical formula Ti(OC₂H₅)₄.[1] Identified by the CAS number 3087-36-3, this colorless to pale yellow liquid is a key precursor in materials science and a versatile reagent in organic synthesis.[2][3][4] While its empirical formula is simple, its structure is more complex, existing as a tetramer in its pure form.[5] this compound is highly reactive, particularly with water, and is soluble in organic solvents.[5][6] Its primary application lies in the sol-gel synthesis of titanium dioxide (TiO₂) nanomaterials, which have widespread use in photocatalysis, photovoltaics, and coatings.[2][7] It also serves as a Lewis acid catalyst in various organic reactions, including esterification and transesterification.[1][7]
Properties of this compound
The fundamental properties of this compound are summarized below. Data has been compiled from various chemical suppliers and databases.
General and Chemical Properties
| Property | Value | Reference(s) |
| CAS Number | 3087-36-3 | [1][3] |
| Molecular Formula | C₈H₂₀O₄Ti | [3] |
| Linear Formula | Ti(OC₂H₅)₄ | [1] |
| Molecular Weight | 228.11 g/mol | [1][3] |
| Synonyms | Tetraethyl orthotitanate, Ethyl titanate | [3][5] |
| Purity | ≥97% | [3] |
| TiO₂ Content | 33% to 35% | [2] |
Physical Properties
| Property | Value | Reference(s) |
| Appearance | Colorless to yellowish clear liquid | [2][4] |
| Density | 1.08 - 1.10 g/cm³ at 25 °C | [1][2] |
| Boiling Point | 150-152 °C at 10 mmHg | [1][6] |
| Melting Point | -40 °C to 54 °C (Varies with purity) | [4][5] |
| Refractive Index (n20/D) | 1.505 | [6] |
| Solubility | Soluble in organic solvents | [6] |
Safety and Handling
| Property | Value | Reference(s) |
| Signal Word | Warning | [1] |
| Hazard Statements | H226 (Flammable liquid and vapor), H319 (Causes serious eye irritation) | [1][4] |
| Flash Point | 42 °C (107.6 °F) - closed cup | [1] |
| Storage | Keep container tightly closed in a dry, well-ventilated place. Store away from heat, sparks, and open flames. | [2][7] |
| Incompatibilities | Strong oxidizing agents, strong acids. Decomposes upon exposure to moisture. | [6] |
| UN Number | 1993 | [2] |
Chemical Synthesis and Mechanisms
Synthesis of this compound
This compound is typically synthesized by treating titanium tetrachloride with ethanol. The reaction requires a base, such as triethylamine (B128534) (Et₃N), to neutralize the hydrochloric acid (HCl) byproduct.[5]
References
- 1. Titanium(IV) ethoxide 3087-36-3 [sigmaaldrich.com]
- 2. leapchem.com [leapchem.com]
- 3. scbt.com [scbt.com]
- 4. Titanium (IV) ethoxide | Ti(OEt)4 | C8H20O4Ti - Ereztech [ereztech.com]
- 5. Titanium ethoxide - Wikipedia [en.wikipedia.org]
- 6. Titanium ethoxide | 3087-36-3 [chemicalbook.com]
- 7. getchem.com [getchem.com]
Solubility of Titanium Tetraethoxide in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of titanium tetraethoxide in organic solvents. Due to the reactive nature of this compound, particularly its sensitivity to moisture, this guide focuses on providing established qualitative solubility information, a detailed experimental protocol for the quantitative determination of its solubility, and visual representations of its key chemical transformations and experimental handling.
Core Concepts: Understanding the Solubility of this compound
This compound (Ti(OC₂H₅)₄), also known as titanium(IV) ethoxide or ethyl titanate, is a colorless to pale yellow liquid that is a key precursor in the synthesis of titanium-based materials and a catalyst in various organic reactions.[1][2][3] Its solubility is a critical parameter for its application in solution-based processes.
The molecule's structure, featuring a central titanium atom bonded to four ethoxide groups, governs its solubility characteristics. While generally soluble in common organic solvents, it is highly susceptible to hydrolysis, reacting readily with water to form titanium dioxide and ethanol.[1] This reactivity necessitates the use of anhydrous conditions during its handling and in solubility determination experiments.
Qualitative Solubility Data
| Solvent | Qualitative Solubility | Reference |
| Ethanol | Soluble | [5] |
| Diethyl Ether | Soluble | [5] |
| Benzene | Soluble | [5] |
| Toluene | Soluble | [6] |
| Isopropanol | Soluble | [7] |
| Water | Reacts/Decomposes | [4] |
Experimental Protocol for Determining Quantitative Solubility
The following is a detailed methodology for the gravimetric determination of the solubility of this compound in an anhydrous organic solvent at a specified temperature. This protocol is adapted from established methods for handling moisture-sensitive organometallic compounds.[8]
Objective: To determine the solubility of this compound in a given anhydrous organic solvent (e.g., ethanol, toluene) at a specific temperature (e.g., 25 °C).
Materials:
-
This compound
-
Anhydrous organic solvent of interest
-
Inert gas (Nitrogen or Argon)
-
Schlenk flask or glovebox
-
Magnetic stirrer and stir bars
-
Thermostatically controlled bath
-
Syringe with a filter attachment (PTFE, 0.2 µm)
-
Pre-weighed glass vials with septa
Procedure:
-
Preparation of Anhydrous Conditions: All glassware must be rigorously dried in an oven at >120 °C overnight and subsequently cooled under a stream of dry inert gas. All manipulations should be carried out under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques). Anhydrous solvents should be used.
-
Sample Preparation: In an inert atmosphere, add an excess amount of this compound to a pre-weighed, dry vial containing a magnetic stir bar. Record the initial mass of the vial and this compound.
-
Dissolution: Add a known volume of the anhydrous organic solvent to the vial. Seal the vial with a septum.
-
Equilibration: Place the vial in a thermostatically controlled bath set to the desired temperature. Stir the mixture vigorously for a sufficient time (e.g., 24 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
-
Phase Separation: After the equilibration period, stop stirring and allow the undissolved solid to settle completely.
-
Sample Extraction: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a syringe fitted with a filter to prevent the transfer of any solid particles.
-
Solvent Evaporation: Transfer the filtered supernatant to a new pre-weighed, dry vial. Record the exact volume of the aliquot taken. Carefully evaporate the solvent under a stream of inert gas or under high vacuum. Gentle heating may be applied if necessary, but care must be taken to avoid decomposition of the solute.
-
Gravimetric Analysis: Once the solvent is completely removed, weigh the vial containing the dried this compound residue.
-
Calculation of Solubility: The mass of the dissolved this compound is determined by subtracting the mass of the empty vial from the final mass of the vial with the residue. The solubility can then be calculated in g/100 mL or other desired units.
-
Reproducibility: Repeat the experiment at least three times to ensure the accuracy and reproducibility of the results.
Visualizing Key Processes
To aid in the understanding of the chemical behavior of this compound and the experimental procedures, the following diagrams are provided.
Caption: Hydrolysis and condensation pathway of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
References
- 1. Titanium ethoxide - Wikipedia [en.wikipedia.org]
- 2. This compound | C8H20O4Ti | CID 76524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. americanelements.com [americanelements.com]
- 4. Titanium(IV) ethoxide, TiO{2} 33% min | Fisher Scientific [fishersci.ca]
- 5. Titanium ethoxide | 3087-36-3 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. Titanium (IV) Ethoxide - ProChem, Inc. [prochemonline.com]
- 8. benchchem.com [benchchem.com]
The Sol-Gel Symphony: An In-depth Technical Guide to the Hydrolysis and Condensation of Titanium Tetraethoxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive examination of the fundamental chemical processes governing the sol-gel transformation of titanium tetraethoxide (TEOT). A thorough understanding of the hydrolysis and condensation mechanisms is paramount for controlling the synthesis of titanium-based nanomaterials with tailored properties for applications ranging from advanced drug delivery systems to photocatalytic coatings and biomedical implants. This document details the core reaction pathways, influencing kinetic factors, quantitative data, and detailed experimental protocols for characterization.
Core Principles: The Chemistry of Hydrolysis and Condensation
The transformation of this compound from a molecular precursor to a solid oxide network is a nuanced process driven by two primary, often competing, reactions: hydrolysis and condensation. The interplay between these reactions dictates the structure and properties of the final material.
Hydrolysis: The initial step involves the nucleophilic attack of water on the titanium atom, leading to the stepwise replacement of ethoxy groups (-OEt) with hydroxyl groups (-OH). This reaction is generally fast and can be represented by the following overall equation:
Ti(OCH₂CH₃)₄ + 4H₂O → Ti(OH)₄ + 4CH₃CH₂OH
Condensation: Following hydrolysis, the newly formed hydroxyl groups and any remaining ethoxy groups react to form Ti-O-Ti (oxo) or Ti-OH-Ti (olato) bridges. This process eliminates water (oxolation) or ethanol (B145695) (olation) and leads to the formation of a three-dimensional inorganic polymer network, which constitutes the gel.
-
Oxolation: ≡Ti-OH + HO-Ti≡ → ≡Ti-O-Ti≡ + H₂O
-
Olation: ≡Ti-OH + CH₃CH₂O-Ti≡ → ≡Ti-O-Ti≡ + CH₃CH₂OH
The relative rates of hydrolysis and condensation are critically influenced by several factors, which in turn determine the morphology, particle size, and porosity of the resulting titania.
Key Factors Influencing the Reaction Mechanism
Precise control over the sol-gel process is achieved by manipulating the reaction conditions. The most influential parameters are the water-to-alkoxide ratio, the pH of the reaction medium, temperature, and the choice of solvent.
-
Water-to-Alkoxide Ratio (h): The molar ratio of water to this compound is a critical parameter. A low h-value generally leads to incomplete hydrolysis and the formation of polymeric chains. Higher h-values promote the formation of more fully hydrolyzed species, which can lead to faster condensation and the formation of particulate sols.
-
pH (Catalysis): The pH of the reaction medium significantly influences the rates of both hydrolysis and condensation.
-
Acidic Conditions (pH < 4): Under acidic conditions, the hydrolysis reaction is accelerated due to the protonation of the ethoxy groups, which makes them better leaving groups. However, the condensation rate is typically slower due to the formation of positively charged titanium hydroxy species that repel each other. This often results in the formation of more linear, weakly branched polymer chains.
-
Basic Conditions (pH > 7): In alkaline media, the hydrolysis rate is generally slower, but the condensation reaction is significantly accelerated. This leads to the formation of more compact, highly branched, and particulate structures.
-
Neutral Conditions: At neutral pH, both hydrolysis and condensation occur at moderate rates, often leading to the precipitation of amorphous titania.
-
-
Temperature: Increasing the reaction temperature generally increases the rates of both hydrolysis and condensation, leading to faster gelation times.
-
Solvent: The solvent can influence the reaction by solvating the reactants and intermediates, and by participating in ligand exchange reactions with the titanium precursor. Alcohols are common solvents, and their chain length and structure can affect the reaction rates.
Quantitative Data
Due to the rapid and complex nature of this compound hydrolysis and condensation, obtaining precise and universally applicable kinetic data is challenging. Much of the available quantitative data in the literature is for the closely related and widely studied titanium tetraisopropoxide (TTIP), which serves as a good proxy for understanding the behavior of this compound.
Table 1: Kinetic and Thermodynamic Data for the Hydrolysis of Titanium Alkoxides
| Parameter | Value | Precursor | Conditions |
| Heat of Hydrolysis (ΔHh) | -14.2 kJ/mol | Ti(OEt)₄ | Excess water |
| Rate Constant (k) for Hydrolysis | k = 1.23 × 10¹⁴ × exp(−11,323/T(K)) mol⁻¹cm³s⁻¹[1] | TTIP | 1 atm |
| Activation Energy (Ea) for Hydrolysis | 94.1 kJ/mol[1] | TTIP | 1 atm |
Table 2: Influence of pH on Induction Period for Gelation of Titanium Alkoxides (0.15 M, h = 2.7)
| Precursor | pH 3 | pH 7 | pH 10 |
| This compound (TTE) | Gel formation | 3 min[2] | Few minutes[2] |
| Titanium Tetraisopropoxide (TTIP) | Gel formation | 60 min[2] | Few minutes[2] |
| Titanium Tetrabutoxide (TTB) | Gel formation | ~1,300 min[2] | 50 min[2] |
Table 3: Evolution of Titania Particle Size with Calcination Temperature (from TTIP precursor)
| Calcination Temperature (°C) | Average Particle Size (nm) |
| 250 | 8.55 |
| 400 | 13.82 |
| 600 | 36.06 |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the hydrolysis and condensation of this compound.
Sol-Gel Synthesis of Titania Nanoparticles
This protocol describes a standard procedure for the synthesis of titania nanoparticles from this compound.
Materials:
-
This compound (TEOT)
-
Anhydrous ethanol
-
Deionized water
-
Nitric acid (for acidic catalysis, optional)
-
Ammonia (B1221849) solution (for basic catalysis, optional)
Procedure:
-
In a dry, three-necked flask equipped with a magnetic stirrer and a dropping funnel, prepare a solution of TEOT in anhydrous ethanol (e.g., 0.1 M).
-
In a separate beaker, prepare a solution of deionized water in ethanol. The amount of water should be calculated to achieve the desired water-to-alkoxide molar ratio (h).
-
For catalyzed reactions, adjust the pH of the water/ethanol solution by adding a few drops of nitric acid (for acidic conditions) or ammonia solution (for basic conditions).
-
Under vigorous stirring, add the water/ethanol solution dropwise to the TEOT/ethanol solution from the dropping funnel.
-
Continue stirring the mixture at room temperature for a specified period (e.g., 1-24 hours) to allow for hydrolysis and condensation to occur.
-
The resulting sol can be aged, or the nanoparticles can be collected by centrifugation, washed with ethanol, and dried in an oven at a low temperature (e.g., 80 °C).
In-situ Monitoring of Particle Size by Dynamic Light Scattering (DLS)
This protocol outlines the procedure for monitoring the formation and growth of titania nanoparticles in real-time.
Equipment:
-
Dynamic Light Scattering (DLS) instrument
-
Temperature-controlled sample holder
-
Cuvettes
Procedure:
-
Prepare the TEOT/ethanol and water/ethanol solutions as described in Protocol 4.1.
-
Place a clean cuvette in the temperature-controlled sample holder of the DLS instrument.
-
Inject the TEOT/ethanol solution into the cuvette.
-
Rapidly inject the water/ethanol solution into the cuvette and start the DLS measurement immediately.
-
Record the particle size distribution and average hydrodynamic diameter as a function of time.
-
Continue data acquisition until the particle size stabilizes or gelation occurs.
Following the Reaction with Fourier-Transform Infrared (FTIR) Spectroscopy
This protocol allows for the qualitative and semi-quantitative analysis of the chemical changes during hydrolysis and condensation.
Equipment:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or a liquid cell.
Procedure:
-
Acquire a background spectrum of the solvent (anhydrous ethanol).
-
Prepare the TEOT/ethanol solution and acquire its FTIR spectrum. Key peaks to observe are those associated with Ti-O-C stretching (~1130, 1075, 1025 cm⁻¹) and C-H vibrations.
-
Initiate the hydrolysis reaction by adding the water/ethanol solution to the TEOT solution.
-
Acquire FTIR spectra of the reacting mixture at regular time intervals.
-
Monitor the decrease in the intensity of the Ti-O-C peaks, indicating the consumption of ethoxy groups.
-
Observe the appearance and growth of a broad band in the 3000-3600 cm⁻¹ region, corresponding to the O-H stretching vibrations of hydroxyl groups and water.
-
The formation of the Ti-O-Ti network can be observed by the appearance of a broad band in the 400-900 cm⁻¹ region.
Determination of Gelation Time by Rheology
This protocol describes the use of a rheometer to precisely determine the sol-gel transition point.
Equipment:
-
Rotational rheometer with temperature control and a suitable geometry (e.g., cone-plate or parallel-plate).
Procedure:
-
Set the rheometer to the desired temperature.
-
Prepare the reacting sol by mixing the TEOT/ethanol and water/ethanol solutions.
-
Immediately load the sample onto the rheometer.
-
Perform small-amplitude oscillatory shear measurements at a constant frequency (e.g., 1 Hz) and strain (within the linear viscoelastic region).
-
Record the storage modulus (G') and the loss modulus (G'') as a function of time.
-
The gel point is identified as the time at which the G' and G'' curves cross over (G' = G''). At this point, the material transitions from a liquid-like (G'' > G') to a solid-like (G' > G'') behavior.
Visualizing the Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows described in this guide.
Caption: The core reaction pathway for the sol-gel process of this compound.
Caption: Experimental workflow for in-situ DLS analysis of nanoparticle formation.
Caption: Workflow for determining gelation time using rheological measurements.
References
An In-Depth Technical Guide on the Thermal Stability and Decomposition of Titanium Tetraethoxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Titanium (IV) ethoxide, also known as titanium tetraethoxide or tetraethyl titanate, is a metalorganic compound with the chemical formula Ti(OCH₂CH₃)₄. In reality, it exists predominantly as a tetramer, Ti₄(OC₂H₅)₁₆.[1] It is a colorless liquid that is soluble in organic solvents and serves as a critical precursor in materials science, particularly in the sol-gel synthesis of titanium dioxide (TiO₂) nanocrystals, thin films, and coatings.[1] Its high reactivity, especially towards water, allows for the formation of TiO₂ under controlled conditions.[1] Understanding the thermal stability and decomposition pathways of this compound is paramount for controlling the morphology, crystallinity, and purity of the resulting titanium-based materials.
This guide provides a comprehensive overview of the thermal behavior of this compound, detailing its decomposition mechanisms, the products formed, and the analytical techniques used for its characterization.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below. These properties are fundamental to understanding its behavior under thermal stress.
| Property | Value | Reference |
| Chemical Formula | C₈H₂₀O₄Ti (Monomer) / C₃₂H₈₀O₁₆Ti₄ (Tetramer) | [1] |
| Molar Mass | 228.11 g/mol (Monomer) | |
| Appearance | Colorless liquid | [1] |
| Density | 1.088 g/mL at 25 °C | [1][2] |
| Melting Point | 54 °C | [1] |
| Boiling Point | 150-152 °C at 10 mmHg | [1][2] |
| Structure | Predominantly tetrameric with octahedral Ti centers | [1] |
Thermal Stability and Decomposition Analysis
The thermal stability of this compound is typically investigated using Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA). TGA measures the change in mass of a sample as a function of temperature, while DTA detects temperature differences between a sample and a reference, revealing exothermic and endothermic events.
While specific, detailed TGA/DTA data for this compound is sparse in readily available literature, the thermal behavior of its close analogue, titanium tetraisopropoxide (TTIP), is well-documented and provides valuable insights. The decomposition of these alkoxides generally proceeds in multiple stages:
-
Evaporation of Solvents/Volatiles: A first weight loss step, typically below 150°C, corresponds to the evaporation of physically adsorbed water, residual solvents (like ethanol), or the precursor itself if the boiling point is reached.[3][4]
-
Decomposition of Organic Ligands: At higher temperatures, the organic (ethoxide) groups begin to decompose. This is a complex process involving several competing reaction pathways and results in a significant mass loss. For TTIP, this primary decomposition begins around 160-250°C.[4][5]
-
Formation of Titanium Oxide: As the organic components are removed, a solid residue of titanium oxide (TiO₂) is formed. This process is often accompanied by the crystallization of the amorphous TiO₂ into phases like anatase or rutile at higher temperatures.
The final residual mass after complete decomposition in an oxidizing atmosphere (like air) corresponds to the stoichiometric amount of TiO₂.
Decomposition Mechanism and Products
The thermal decomposition of titanium alkoxides is not a simple, single-step reaction. It involves a complex network of chemical reactions. The primary products upon heating are titanium dioxide, volatile organic compounds, and water.[5] For this compound, the overall reaction can be simplified as:
Ti(OCH₂CH₃)₄ → TiO₂ + 4C₂H₄ (Ethene) + 2H₂O
However, the mechanism is more intricate. Drawing analogies from the extensively studied titanium tetraisopropoxide (TTIP)[5], the following pathways are plausible for this compound:
-
β-Hydride Elimination: This is a common pathway for metal alkoxides with a hydrogen atom on the β-carbon of the alkyl group. A hydrogen atom is transferred from the ethoxide ligand to the titanium center or an adjacent oxygen atom, leading to the elimination of an alkene (ethene) and the formation of a titanium-hydroxyl (Ti-OH) bond.
-
C-O Bond Dissociation: Direct cleavage of the carbon-oxygen bond can occur, releasing ethoxy radicals. This pathway may become more significant at higher temperatures or under specific atmospheric conditions.
-
Hydrolysis by In-Situ Generated Water: As seen in the overall reaction equation, water can be generated as a byproduct of the decomposition. This water can then hydrolyze the remaining titanium ethoxide, accelerating the formation of Ti-O-Ti bridges and ultimately TiO₂.[1]
The hazardous decomposition products, especially in the presence of moist air, include ethanol, organic acid vapors, and titanium oxide.[6]
Experimental Protocols
Thermogravimetric and Differential Thermal Analysis (TGA/DTA)
This protocol outlines a general procedure for analyzing the thermal decomposition of this compound using a simultaneous TGA/DTA instrument.
Objective: To determine the thermal stability, decomposition temperatures, and mass loss stages of this compound.
Materials and Equipment:
-
Simultaneous TGA/DTA instrument
-
High-purity nitrogen (N₂) and/or dry air purge gases
-
Alumina (Al₂O₃) or platinum (Pt) crucibles
-
Microbalance
-
This compound sample
-
Inert atmosphere glovebox (recommended for sample preparation)
Procedure:
-
Instrument Preparation:
-
Turn on the TGA/DTA instrument and allow it to stabilize.
-
Start the flow of the desired purge gas (e.g., N₂ at 50 mL/min) through the furnace and balance chamber.
-
Perform temperature and weight calibrations as per the instrument manufacturer's guidelines.
-
-
Sample Preparation:
-
Due to the moisture sensitivity of this compound, handle and load the sample in an inert atmosphere (e.g., a glovebox).[6]
-
Tare an appropriate crucible (alumina is suitable for high temperatures) on the microbalance.
-
Accurately weigh 5-10 mg of the liquid this compound sample into the crucible.
-
-
Experimental Run:
-
Place the sample crucible and an empty reference crucible onto the TGA sample holder.
-
Program the instrument with the desired temperature profile. A typical profile for decomposition analysis is:
-
Equilibrate at 30°C for 10 minutes.
-
Ramp the temperature from 30°C to 800°C at a constant heating rate (e.g., 10°C/min).
-
Hold at 800°C for 15 minutes to ensure complete decomposition.
-
-
Start the experiment and record the mass change (TGA curve) and differential temperature (DTA curve) simultaneously.
-
-
Data Analysis:
-
Analyze the resulting TGA curve to identify the onset temperature of decomposition and the temperature ranges for each mass loss step.
-
Calculate the percentage mass loss for each step.
-
Analyze the DTA curve to identify endothermic (e.g., melting, evaporation) and exothermic (e.g., oxidative decomposition, crystallization) events corresponding to the mass loss steps.
-
Conclusion
The thermal decomposition of this compound is a complex process fundamental to its application as a precursor for titanium dioxide materials. Its stability is limited, with decomposition initiating at moderately elevated temperatures. The process proceeds through various mechanisms, including β-hydride elimination and hydrolysis, ultimately yielding titanium dioxide and volatile organic byproducts. A thorough understanding and precise control of the decomposition conditions—such as temperature ramp rate, atmosphere, and moisture content—are crucial for researchers aiming to synthesize TiO₂ with desired characteristics. The use of analytical techniques like TGA/DTA is essential for elucidating the specific decomposition profile and ensuring the reproducibility of material synthesis protocols.
References
An In-depth Technical Guide to the Molecular Structure of Titanium Tetraethoxide Tetramer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure of the titanium tetraethoxide tetramer, a compound of significant interest in materials science and catalysis. This document details its structural parameters, experimental protocols for its characterization, and a visualization of its molecular assembly.
Core Molecular Structure
Titanium(IV) ethoxide, with the empirical formula Ti(OC₂H₅)₄, exists predominantly as a tetrameric cluster in the solid state, with the molecular formula Ti₄(OCH₂CH₃)₁₆[1]. The central core of the molecule consists of four titanium atoms and sixteen oxygen atoms, forming a complex arrangement where each titanium atom is octahedrally coordinated. This coordination is achieved through a combination of terminal and bridging ethoxide ligands.
The structure is comprised of four edge-sharing TiO₆ octahedra. The ethoxide ligands can be categorized into three distinct types based on their coordination to the titanium centers:
-
Terminal ethoxides: Bonded to a single titanium atom.
-
Doubly bridging ethoxides: Bridging two titanium atoms.
-
Triply bridging ethoxides: Bridging three titanium atoms.
This arrangement results in a compact and stable molecular structure. While a definitive crystal structure for the tetraethoxide has not been extensively reported, the closely related titanium tetramethoxide, Ti₄(OCH₃)₁₆, has been well-characterized and serves as an excellent structural analogue[2]. The Ti-O bond lengths in such structures typically vary depending on the nature of the bridging, with terminal bonds being shorter and bridging bonds being longer.
Data Presentation
The following table summarizes the key structural parameters for the analogous titanium tetramethoxide tetramer, providing a strong indication of the expected values for the tetraethoxide derivative.
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Ti-O Bond Lengths (Terminal) | ~1.80 Å |
| Ti-O Bond Lengths (Doubly Bridging) | 1.98 - 2.11 Å |
| Ti-O Bond Lengths (Triply Bridging) | 2.19 - 2.23 Å |
| Ti-Ti Distances | 3.01 - 3.32 Å |
| Coordination Geometry of Ti | Distorted Octahedral |
Data derived from the crystal structure of titanium tetramethoxide.
Experimental Protocols
Synthesis of Crystalline this compound
The synthesis of this compound is typically achieved through the reaction of titanium tetrachloride (TiCl₄) with absolute ethanol (B145695) in the presence of a base, such as triethylamine (B128534), to neutralize the hydrochloric acid byproduct[1].
Materials:
-
Titanium tetrachloride (TiCl₄)
-
Absolute ethanol (EtOH)
-
Triethylamine (Et₃N)
-
Anhydrous non-polar solvent (e.g., hexane (B92381) or toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
A solution of titanium tetrachloride in the anhydrous solvent is prepared in a multi-necked flask under an inert atmosphere and cooled in an ice bath.
-
A stoichiometric amount of absolute ethanol and triethylamine, dissolved in the same solvent, is added dropwise to the cooled TiCl₄ solution with vigorous stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be refluxed to ensure the reaction proceeds to completion.
-
The precipitated triethylamine hydrochloride is removed by filtration under an inert atmosphere.
-
The solvent is removed from the filtrate via distillation under reduced pressure.
-
The crude this compound can be purified by vacuum distillation to yield a colorless liquid which solidifies upon cooling. Crystalline material suitable for X-ray diffraction can be obtained by slow crystallization from a concentrated solution in a non-polar solvent at low temperature.
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the precise molecular structure of the tetramer.
Methodology:
-
A suitable single crystal of this compound is mounted on a goniometer.
-
The crystal is cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations.
-
X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).
-
The collected diffraction data are processed to determine the unit cell parameters and space group.
-
The crystal structure is solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and bond angles.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure of this compound in solution.
¹H NMR Spectroscopy:
-
Sample Preparation: A solution of this compound is prepared in a dry, deuterated solvent (e.g., C₆D₆ or CDCl₃) under an inert atmosphere.
-
Data Acquisition: A ¹H NMR spectrum is acquired. The spectrum of the monomeric species would show a simple quartet for the methylene (B1212753) protons (-OCH₂-) and a triplet for the methyl protons (-CH₃). In the tetrameric form, the presence of different ethoxide environments (terminal and bridging) can lead to more complex spectra, although rapid exchange in solution at room temperature may result in averaged signals[1]. Low-temperature NMR studies can help to resolve the signals from the distinct ethoxide groups.
¹³C NMR Spectroscopy:
-
Sample Preparation: Similar to ¹H NMR, a solution is prepared in a deuterated solvent.
-
Data Acquisition: A ¹³C NMR spectrum will show distinct signals for the methylene and methyl carbons. The chemical shifts will be indicative of the electronic environment of the ethoxide ligands.
Mass Spectrometry
Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to study the oligomeric nature of this compound in solution.
Methodology:
-
A dilute solution of this compound is prepared in a dry solvent such as ethanol[3].
-
To enhance ionization, a small amount of an electrolyte like sodium ethoxide can be added[3].
-
The solution is introduced into the ESI source where ions are generated.
-
The mass-to-charge ratio of the ions is analyzed. The detection of ions corresponding to the tetramer and its fragments can confirm the oligomeric structure[3]. Fragmentation can be induced to study the stability of the cluster.
Mandatory Visualization
The following diagram illustrates the logical assembly of four this compound monomers into the tetrameric core structure, highlighting the different types of ethoxide ligands.
Caption: Assembly of this compound monomers into the tetrameric structure.
References
Spectroscopic Analysis of Titanium Tetraethoxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic analysis of titanium tetraethoxide [Ti(OCH₂CH₃)₄], a key precursor in materials science and catalysis. The focus is on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, offering quantitative data, detailed experimental protocols, and logical workflows to aid in the characterization of this highly reactive organometallic compound.
Introduction to this compound
This compound, also known as titanium(IV) ethoxide or ethyl titanate, is a colorless liquid that is highly soluble in organic solvents.[1] Structurally, it is more complex than its empirical formula suggests. In the solid state and in solution, it primarily exists as a tetramer, Ti₄(OC₂H₅)₁₆, featuring octahedral titanium centers with a combination of terminal and bridging ethoxide ligands.[1] This tendency to oligomerize is a crucial factor in interpreting its spectroscopic data.
A defining characteristic of this compound is its extreme sensitivity to moisture. It readily hydrolyzes, even with trace amounts of water, to form titanium dioxide and ethanol.[1] This reactivity necessitates handling the compound under strictly anhydrous and inert conditions to obtain accurate and reproducible analytical data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the primary technique for confirming the purity and identity of this compound. ¹H and ¹³C NMR provide direct insights into the ethoxide ligand environment.
Quantitative NMR Data
The NMR spectra of this compound are characterized by two distinct sets of signals corresponding to the methylene (B1212753) (-OCH₂-) and methyl (-CH₃) groups of the ethoxide ligands. Due to the rapid exchange of terminal and bridging alkoxide groups at room temperature, the spectra typically show sharp, time-averaged signals.[2]
Table 1: ¹H NMR Spectroscopic Data for this compound
| Protons | Chemical Shift (δ) [ppm] | Multiplicity | Integration |
| -OCH₂- | 4.36 | Quartet | 8H |
| -CH₃ | 1.27 | Triplet | 12H |
| Solvent: CDCl₃, Reference: TMS at 0 ppm. Data sourced from[1][3]. |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon | Chemical Shift (δ) [ppm] |
| -OCH₂- | ~70 |
| -CH₃ | ~20 |
| Solvent: CDCl₃. Data represents typical values observed in solid-state and solution NMR.[2][4] |
Experimental Protocol for NMR Analysis
Given the moisture sensitivity of this compound, all sample preparations must be performed using an inert atmosphere (e.g., a glovebox or Schlenk line).[5][6]
-
Solvent Preparation: Use a dry, degassed, deuterated solvent such as chloroform-d (B32938) (CDCl₃). Solvents should be stored over molecular sieves to ensure they are anhydrous.
-
Sample Preparation (in a Glovebox):
-
Place 5-20 mg of this compound directly into a clean, oven-dried NMR tube.
-
Using a clean glass pipette, add approximately 0.6-0.7 mL of the deuterated solvent.
-
Cap the NMR tube securely. For highly sensitive or long-term experiments, a J. Young NMR tube with a sealable Teflon tap is recommended.[5][6]
-
Gently agitate the tube to ensure the sample is fully dissolved.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C spectra on a standard NMR spectrometer (e.g., 300 MHz or higher).
-
For ¹H NMR, 8 to 16 scans are typically sufficient.
-
For ¹³C NMR, a greater number of scans will be required to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Process the spectra using appropriate software.
-
Reference the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (B1202638) (TMS).
-
Reference the ¹³C spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[7]
-
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the key functional groups within this compound and for monitoring its hydrolysis. The spectrum is dominated by absorptions from the C-H, C-O, and Ti-O bonds.
Quantitative IR Data
The interpretation of the IR spectrum relies on identifying characteristic vibrational modes. The Ti-O-C and Ti-O stretches are particularly diagnostic for this class of compounds.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Bond | Intensity |
| 2850 - 3000 | C-H stretching | -CH₂, -CH₃ | Strong |
| 1350 - 1480 | C-H bending | -CH₂, -CH₃ | Medium |
| 1030 - 1120 | C-O stretching / Ti-O-C stretching | C-O / Ti-O-C | Strong, Broad |
| ~600 | Ti-O stretching | Ti-O | Medium, Broad |
| Note: These are characteristic regions. The Ti-O-C and Ti-O bands are often broad and may consist of multiple overlapping peaks due to the complex oligomeric structure. Data inferred from studies on titanium alkoxides.[8][9][10][11] |
Experimental Protocol for IR Analysis
Attenuated Total Reflectance (ATR) is the most convenient method for analyzing liquid samples like this compound, as it requires minimal sample preparation.[12][13]
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or ZnSe) is clean. Record a background spectrum of the empty, clean crystal.
-
Sample Application:
-
In a fume hood or inert atmosphere glovebox, place a single drop of this compound directly onto the center of the ATR crystal.[14]
-
If using a pressure clamp, lower it to ensure good contact between the liquid and the crystal.
-
-
Data Acquisition:
-
Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Co-add 16 to 32 scans to improve the signal-to-noise ratio.
-
-
Cleaning: After analysis, immediately and thoroughly clean the ATR crystal using a dry, non-hydroxylic solvent (e.g., hexane (B92381) or toluene) followed by a final rinse with isopropanol (B130326) or acetone, ensuring the solvent evaporates completely.
Visualization of Workflows and Structures
The following diagrams, generated using DOT language, illustrate the key relationships and experimental processes involved in the spectroscopic analysis of this compound.
Caption: Correlation of molecular structure with NMR and IR spectral features.
Caption: Standard workflow for preparing and analyzing air-sensitive NMR samples.
Caption: Step-by-step procedure for acquiring an ATR-IR spectrum of a liquid.
References
- 1. Titanium ethoxide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Titanium ethoxide(3087-36-3) 1H NMR [m.chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. jascoinc.com [jascoinc.com]
- 13. agilent.com [agilent.com]
- 14. drawellanalytical.com [drawellanalytical.com]
An In-depth Technical Guide to the Safe Handling of Titanium Tetraethoxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling precautions for titanium tetraethoxide (CAS No. 3087-36-3), a flammable and moisture-sensitive liquid commonly used in organic synthesis and materials science. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of experimental work.
Chemical and Physical Properties
This compound, also known as tetraethyl orthotitanate, is a colorless to pale yellow liquid.[1] It is soluble in organic solvents but reacts with water.[1][2]
| Property | Value | Source |
| Molecular Formula | C8H20O4Ti | [3][4] |
| Molecular Weight | 228.15 g/mol | [3] |
| Appearance | Colorless to pale yellow viscous liquid | [2] |
| Boiling Point | 150 - 152 °C @ 10 mmHg | [5] |
| Melting Point | 54 °C | [6] |
| Flash Point | 28 °C / 82.4 °F | [3] |
| Density | 1.088 g/cm³ | [5] |
| Water Solubility | Decomposes in contact with water |
Hazard Identification and Classification
This compound is classified as a hazardous substance.[7] It is a flammable liquid and vapor that can cause serious eye irritation.[3][8]
| Hazard Class | Category | GHS Hazard Statement |
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation[2] |
NFPA 704 Diamond: [9]
-
Health (Blue): 2 - Moderate
-
Flammability (Red): 2 - Moderate
-
Instability (Yellow): 0 - Stable
-
Special (White): None
Experimental Protocols: Safe Handling and Storage
Strict adherence to the following protocols is mandatory when working with this compound.
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood.[5]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[3][8]
-
Ground and bond containers and receiving equipment during transfer to prevent static discharge.[5][10]
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear chemical safety goggles or a face shield.[5] Contact lenses should not be worn.[11]
-
Skin Protection: Wear appropriate protective gloves (neoprene or nitrile rubber are recommended) and clothing to prevent skin exposure.[5][10] Flame-retardant and antistatic protective clothing should be considered.
-
Respiratory Protection: If working outside of a fume hood or if vapors/aerosols are generated, use a NIOSH-certified organic vapor respirator.[10]
Handling Procedures
-
Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.[3]
-
Keep away from heat, sparks, open flames, and other ignition sources.[5]
-
Use only non-sparking tools.[5]
-
Avoid contact with skin, eyes, and clothing.[8] Do not breathe vapors or mists.[10]
-
Wash hands thoroughly after handling.[3]
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[5]
-
Store away from incompatible materials such as strong oxidizing agents, acids, and moisture.[7][8]
-
Keep containers tightly closed and protected from moisture.[5] The material is moisture-sensitive and can decompose on exposure to moist air or water.[8][10]
Emergency Procedures
First-Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention.[10]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. If skin irritation persists, call a physician.[3][10]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention if symptoms occur.[5]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Get medical attention.[5][10]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[3] Water mist may be used to cool closed containers.[12]
-
Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.[5]
-
Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[3][5] Containers may explode when heated.[12]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[3]
Accidental Release Measures
-
Personal Precautions: Evacuate unnecessary personnel.[10] Remove all sources of ignition.[5] Ensure adequate ventilation.[3] Use personal protective equipment as required.[3]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Absorb the spill with inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal.[5][12] Use spark-proof tools.[5]
Disposal Considerations
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3] Do not mix with other waste. Handle uncleaned containers as the product itself.
Visual Safety Guides
The following diagrams provide a quick reference for key safety information.
Caption: Recommended Personal Protective Equipment for handling this compound.
Caption: Flowchart for emergency response procedures involving this compound.
Caption: Chemical incompatibility chart for this compound.
References
- 1. Page loading... [guidechem.com]
- 2. Titanium (IV) Ethoxide - ProChem, Inc. [prochemonline.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound | C8H20O4Ti | CID 76524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. isg.ku.edu.tr [isg.ku.edu.tr]
- 6. Titanium ethoxide - Wikipedia [en.wikipedia.org]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. fishersci.com [fishersci.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. gelest.com [gelest.com]
- 11. gelest.com [gelest.com]
- 12. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols: Sol-Gel Synthesis of Titanium Dioxide (TiO2) Nanoparticles using Titanium Tetraethoxide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of titanium dioxide (TiO2) nanoparticles via the sol-gel method using titanium tetraethoxide as a precursor. These protocols are intended for researchers in materials science, nanotechnology, and drug development.
Introduction
Titanium dioxide (TiO2) nanoparticles are of significant interest due to their unique physicochemical properties, including high stability, biocompatibility, and photocatalytic activity.[1][2] These properties make them suitable for a wide range of applications, including as nanocarriers for drug delivery systems.[3][4][5] The sol-gel method is a versatile and cost-effective technique for synthesizing TiO2 nanoparticles with controlled size, morphology, and crystallinity.[1][6][7] This process involves the hydrolysis and condensation of a titanium alkoxide precursor, such as this compound or titanium tetraisopropoxide, to form a sol that is subsequently converted into a gel.[8] The final nanoparticle characteristics are achieved through drying and calcination of the gel.[1][7]
Experimental Protocols
The following are detailed protocols for the sol-gel synthesis of TiO2 nanoparticles. These protocols are based on established methods in the scientific literature and can be adapted based on desired nanoparticle characteristics.
General Protocol for TiO2 Nanoparticle Synthesis
This protocol outlines the fundamental steps for synthesizing TiO2 nanoparticles using a titanium alkoxide precursor.
Materials:
-
Titanium (IV) isopropoxide (TTIP) or Titanium (IV) ethoxide
-
Ethanol (absolute)
-
Deionized water
-
Nitric acid (as a catalyst)
-
Hydrochloric acid (optional, for pH adjustment)
Procedure:
-
Precursor Solution Preparation: In a flask, mix titanium tetraisopropoxide with absolute ethanol. Stir the solution vigorously for a duration ranging from 30 minutes to an hour to ensure homogeneity.
-
Hydrolysis Solution Preparation: In a separate beaker, prepare an aqueous solution of deionized water and a catalyst, such as nitric acid.
-
Hydrolysis Reaction: Add the hydrolysis solution dropwise to the precursor solution while maintaining vigorous stirring. This step should be performed slowly, often over several hours, to control the rate of hydrolysis.[9]
-
Gelation: Continue stirring the mixture. An opaque, viscous suspension will form, indicating the progression of the hydrolysis and condensation reactions leading to a sol.[9] Allow the sol to age without disturbance for 24 to 48 hours in a dark environment to facilitate the nucleation process and complete gelation.[2][10]
-
Drying: Dry the resulting gel in an oven at a temperature of 80-100°C for several hours (typically 10-24 hours) to remove the solvent.[9][10]
-
Calcination: Grind the dried gel into a fine powder using a mortar and pestle.[10] Calcine the powder in a furnace at temperatures ranging from 400°C to 600°C for 2 to 5 hours.[2][6][9][10] The calcination temperature is a critical parameter that influences the crystallinity and phase of the final TiO2 nanoparticles.
Protocol for Controlling Particle Size and Phase
The final properties of the TiO2 nanoparticles, such as particle size and crystalline phase (anatase, rutile, or brookite), are highly dependent on the synthesis parameters.[10][11]
-
pH Control: The pH of the hydrolysis solution significantly affects the final crystalline phase. A lower pH (e.g., 3.5) can lead to a mix of anatase and rutile phases, while a higher pH tends to favor the formation of the anatase phase.
-
Stirring Time: Extended stirring times (e.g., 36 hours) can promote better dispersion and prevent agglomeration of the nanoparticles.
-
Calcination Temperature: Increasing the calcination temperature generally leads to an increase in particle size and can induce a phase transformation from anatase to the more thermodynamically stable rutile phase.[11]
Data Presentation
The following tables summarize quantitative data from various studies on the sol-gel synthesis of TiO2 nanoparticles, highlighting the influence of different synthesis parameters on the resulting nanoparticle characteristics.
Table 1: Effect of Calcination Temperature on TiO2 Nanoparticle Size
| Calcination Temperature (°C) | Resulting Particle Size (nm) | Crystalline Phase | Reference |
| 250 | 9.22 | Anatase | [11] |
| 400 | 14.33 | Anatase | [11] |
| 450 | 10 | Anatase | [12] |
| 550 | - | Anatase | |
| 600 | 36.72 | Anatase | [11] |
| 650 | - | Anatase |
Table 2: Influence of Synthesis Parameters on TiO2 Nanoparticle Properties
| Precursor | Solvent | pH | Stirring Time (h) | Calcination Temp. (°C) | Particle Size (nm) | Crystalline Phase | Reference |
| Titanium Tetraisopropoxide | Ethanol | 3.5 | 36 | 450-650 | - | Anatase & Rutile | |
| Titanium Tetraisopropoxide | Ethanol | >3.5 | 36 | 450-650 | - | Anatase | |
| Titanium Tetraisopropoxide | Ethanol, Acetic Acid | - | 5 | 600 | - | Anatase | [10] |
| Titanium Tetrabutoxide | N,N-dimethyl acetamide | 4 | - | 600 | - | Anatase | [1] |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the sol-gel synthesis of TiO2 nanoparticles.
Caption: Workflow for the sol-gel synthesis of TiO2 nanoparticles.
Applications in Drug Development
TiO2 nanoparticles synthesized via the sol-gel method have shown great promise in drug delivery applications.[3][5] Their high surface area and porous nature allow for efficient loading of therapeutic agents.[5] Furthermore, the surface of TiO2 nanoparticles can be functionalized with various ligands to enable targeted drug delivery and controlled release, thereby enhancing therapeutic efficacy and minimizing side effects.[3][5] For instance, they can be engineered for stimuli-responsive drug release, such as pH- or light-triggered release, which is particularly advantageous in cancer therapy.[4][13] The biocompatibility and low toxicity of TiO2 also contribute to its suitability for biomedical applications.[3]
References
- 1. atlantis-press.com [atlantis-press.com]
- 2. jsynthchem.com [jsynthchem.com]
- 3. mdpi.com [mdpi.com]
- 4. dovepress.com [dovepress.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. krishisanskriti.org [krishisanskriti.org]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. youtube.com [youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Characterization of Titanium Oxide Nanomaterials Using Sol-Gel Method, American Journal of Nano Research and Applications, Science Publishing Group [sciencepublishinggroup.com]
- 12. ripublication.com [ripublication.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of Titanium Dioxide Thin Films Using Titanium Tetraethoxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of titanium dioxide (TiO₂) thin films using titanium tetraethoxide as a precursor. The methodologies cover the widely used sol-gel technique coupled with spin coating and dip coating deposition methods.
Introduction
Titanium dioxide is a versatile material with significant applications in photocatalysis, solar cells, gas sensors, and as a biocompatible coating for medical implants.[1][2] The properties of TiO₂ thin films, such as crystallinity, surface morphology, and optical characteristics, are highly dependent on the preparation method.[3][4] The sol-gel process, utilizing titanium alkoxide precursors like this compound, is a popular and cost-effective method for producing high-quality and homogenous TiO₂ thin films.[1][5] This process allows for excellent control over the film's properties through careful manipulation of reaction parameters.
This document outlines the step-by-step procedures for preparing TiO₂ thin films, from precursor solution synthesis to post-deposition annealing.
Experimental Workflow
The general workflow for preparing TiO₂ thin films via the sol-gel method involves the preparation of a stable precursor sol, deposition of the sol onto a substrate, and a final heat treatment (annealing) to induce crystallization and densification of the film.
Caption: General workflow for TiO₂ thin film preparation.
Experimental Protocols
Materials and Reagents
-
Titanium (IV) ethoxide (TET), precursor
-
Ethanol (B145695) (EtOH), solvent
-
Deionized water (H₂O), for hydrolysis
-
Hydrochloric acid (HCl) or Acetic acid, catalyst and stabilizer
-
Polyethylene (B3416737) glycol (PEG), surfactant (optional)[6]
-
Substrates (e.g., glass slides, silicon wafers, FTO glass)
-
Acetone, isopropanol (B130326) for substrate cleaning
Protocol 1: Sol-Gel Solution Preparation
This protocol describes the preparation of a stable TiO₂ sol.
-
In a clean, dry beaker, mix titanium (IV) ethoxide (TET) with absolute ethanol (EtOH). A common molar ratio is 1:7 (TET:EtOH).[6]
-
In a separate beaker, prepare a mixture of deionized water, ethanol, and a catalyst. Hydrochloric acid (HCl) is often used to maintain an acidic pH and control the hydrolysis rate.[6]
-
Slowly add the water-ethanol-catalyst mixture to the TET-ethanol solution dropwise while stirring vigorously. This step initiates the hydrolysis and condensation reactions.
-
If desired, a surfactant like polyethylene glycol (PEG) can be added to the solution to modify the viscosity and improve film uniformity.[6]
-
Continue stirring the solution at a specific temperature (e.g., 50°C) for several hours (e.g., 2.5 hours) to ensure a homogenous and stable sol.[6]
-
The resulting sol should be clear and slightly viscous. It can be aged for 24 hours at room temperature before deposition.[5]
Protocol 2: Substrate Cleaning
Proper substrate cleaning is crucial for good film adhesion and uniformity.
-
Sequentially clean the substrates in an ultrasonic bath with acetone, isopropanol, and deionized water, each for approximately 15-20 minutes.[7]
-
Dry the substrates using a stream of nitrogen gas or in an oven.
Protocol 3: Thin Film Deposition
-
Place the cleaned substrate on the spin coater chuck.
-
Dispense a small amount of the prepared TiO₂ sol onto the center of the substrate.
-
Spin the substrate at a specific speed (e.g., 2000-4000 rpm) for a set duration (e.g., 30 seconds).[1][8] The film thickness can be controlled by adjusting the spin speed and sol viscosity.
-
After coating, the films are typically dried on a hotplate or in an oven at a low temperature (e.g., 100°C) for a few minutes to evaporate the solvent.[9]
-
For thicker films, the coating and drying steps can be repeated multiple times.[4][9]
-
Mount the cleaned substrate on the dip coater arm.
-
Immerse the substrate into the TiO₂ sol at a constant speed.
-
Hold the substrate in the sol for a specific duration (e.g., 5 seconds) to ensure complete wetting.[7]
-
Withdraw the substrate from the sol at a constant, controlled speed (e.g., 5.4 cm/min).[6] The withdrawal speed is a critical parameter that influences the film thickness.
-
Dry the coated substrate in an oven or under an infrared lamp.[7]
-
Repeat the dipping and drying process to achieve the desired film thickness.
Protocol 4: Annealing
Annealing is a critical final step to transform the amorphous as-deposited film into a crystalline structure (typically anatase, brookite, or rutile).
-
Place the dried, coated substrates in a furnace.
-
Ramp up the temperature to the desired annealing temperature at a controlled rate (e.g., 5°C/min) to avoid cracking the film.[7]
-
Hold the substrates at the annealing temperature for a specific duration, typically 1 to 2 hours.[4]
-
Allow the furnace to cool down slowly to room temperature.
The choice of annealing temperature significantly impacts the resulting TiO₂ phase and crystallite size. The anatase phase, which is often desired for photocatalytic applications, typically forms at temperatures between 400°C and 500°C.[1][6] Higher temperatures can lead to the formation of the rutile phase.[1][10]
Caption: Deposition and post-processing workflow.
Data Presentation
The properties of the resulting TiO₂ thin films are highly dependent on the preparation parameters, particularly the annealing temperature. The following tables summarize typical quantitative data obtained from the characterization of TiO₂ thin films prepared using titanium alkoxide precursors.
Table 1: Effect of Annealing Temperature on TiO₂ Thin Film Properties
| Annealing Temperature (°C) | Crystalline Phase | Average Crystallite Size (nm) | Film Thickness (nm) | Band Gap (eV) |
| As-deposited | Amorphous | - | - | - |
| 300 | Amorphous/Anatase (weak) | - | ~140 | ~3.36 |
| 400 | Anatase | ~2.10 - 15.9 | ~100 | ~3.40 - 3.71 |
| 500 | Anatase (with potential traces of brookite/rutile) | ~3.16 - 49.1 | ~80 | ~3.28 - 3.75 |
| 600+ | Anatase to Rutile transition | Increases | Decreases | Decreases towards ~3.0 |
Data synthesized from multiple sources, including[1][4][11]. The exact values can vary based on specific experimental conditions.
Table 2: Influence of Deposition Parameters on Film Thickness
| Deposition Method | Parameter | Value | Resulting Film Thickness (per layer) |
| Spin Coating | Spin Speed | 2000 rpm | Thicker |
| 4000 rpm | Thinner | ||
| Dip Coating | Withdrawal Speed | 2 mm/s | Thinner |
| 5.4 cm/min | Thicker |
This table provides a qualitative relationship. The exact thickness depends on sol viscosity and other factors.
Characterization of TiO₂ Thin Films
After preparation, the thin films should be characterized to determine their properties. Common characterization techniques include:
-
X-ray Diffraction (XRD): To determine the crystalline phase (anatase, rutile, brookite) and crystallite size.[1][4]
-
Scanning Electron Microscopy (SEM): To observe the surface morphology and film thickness.[1][3]
-
Atomic Force Microscopy (AFM): To quantify surface roughness and grain size.[4]
-
UV-Vis Spectroscopy: To determine the optical transmittance and calculate the bandgap energy.[1][12]
-
Photocatalytic Activity Measurement: To evaluate the film's efficiency in degrading organic pollutants under UV or visible light irradiation.[12][13]
Conclusion
The sol-gel method using this compound is a versatile and reproducible technique for fabricating high-quality TiO₂ thin films. By carefully controlling the experimental parameters, particularly the annealing temperature and deposition conditions, the structural, morphological, and optical properties of the films can be tailored to meet the specific requirements of various applications in research, science, and drug development.
References
- 1. TiO2 Thin Film’s Fabrication and Characterization in Response to Heat Treatment – Oriental Journal of Chemistry [orientjchem.org]
- 2. ijsr.net [ijsr.net]
- 3. [PDF] Effect of Annealing Temperatures on Surface Morphology and Electrical Properties of Titanium Dioxide Thin Films Prepared By Sol Gel Method | Semantic Scholar [semanticscholar.org]
- 4. arpnjournals.org [arpnjournals.org]
- 5. Titanium Dioxide Thin Films Produced on FTO Substrate Using the Sol–Gel Process: The Effect of the Dispersant on Optical, Surface and Electrochemical Features - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. imim.pl [imim.pl]
- 8. Sol-Gel Spin Coating Synthesis of TiO2 Nanostructure and Its Optical Characterization [scirp.org]
- 9. pubs.aip.org [pubs.aip.org]
- 10. researchgate.net [researchgate.net]
- 11. Photocatalytic Performance of Sol-Gel Prepared TiO2 Thin Films Annealed at Various Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Transparent TiO2 thin films with high photocatalytic activity for indoor air purification - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: The Role of Titanium Tetraethoxide as a Catalyst in Organic Synthesis
Introduction
Titanium (IV) ethoxide, Ti(OEt)₄, is a versatile and efficient Lewis acid catalyst widely employed in organic synthesis.[1] Its utility stems from the electrophilic nature of the titanium center, which can coordinate to carbonyl oxygens and other Lewis basic functional groups, thereby activating substrates for nucleophilic attack. This catalytic activity, combined with its commercial availability and relatively low toxicity, makes it a valuable tool for researchers, scientists, and drug development professionals. Titanium tetraethoxide is particularly effective in promoting esterification, transesterification, condensation, and epoxidation reactions, often leading to high yields and selectivity under mild conditions.[1][2] These application notes provide an overview of its key applications along with detailed experimental protocols.
Application Note 1: Titanium-Catalyzed Esterification and Transesterification
Principle and Applications
This compound and related alkoxides are highly effective catalysts for the synthesis of esters from carboxylic acids and alcohols (esterification) and for the exchange of alkoxy groups in esters (transesterification).[3] The mechanism involves the coordination of the titanium catalyst to the carbonyl oxygen of the carboxylic acid or ester, which increases the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack by an alcohol.[4] This method is advantageous as it can be applied to acid-sensitive substrates where traditional strong acid catalysts might cause side reactions or decomposition.[5] The use of microwave heating can significantly accelerate these reactions, often reducing reaction times from hours to minutes.[5][6]
Data Summary: Titanium-Catalyzed Esterification
The following table summarizes representative results for the esterification of various carboxylic acids with alcohols using a titanium catalyst.
| Carboxylic Acid | Alcohol | Catalyst | Temp (°C) | Time (h) | Yield (%) | Reference |
| Benzoic Acid | Ethanol | Ti(OEt)₄ | 160 (MW) | 1 | >95 | [5] |
| Phenylacetic Acid | Methanol | Ti(OEt)₄ | 160 (MW) | 1 | >95 | [5] |
| Furoic Acid | Furfuryl Alcohol | Ti(OEt)₄ | 160 (MW) | 1 | 85 | [5] |
| Trimethylolpropane | n-Octanoic Acid | SnO/TiO₂ | 160 | 5 | 99.6 | [7] |
| Acetic Acid | 3-Phenyl-1-propanol | TiCl₄ | RT | 10 | 97 | [8] |
| Note: MW denotes microwave heating. TiCl₄ is included for comparison as a titanium-based Lewis acid catalyst. |
Catalytic Esterification Mechanism
Caption: General mechanism for this compound-catalyzed esterification.
Experimental Protocol: Microwave-Assisted Esterification
This protocol describes a general procedure for the rapid synthesis of esters using this compound as a catalyst under microwave irradiation.[5]
Materials:
-
Carboxylic acid (1.0 mmol)
-
Alcohol (1.2 mmol)
-
Titanium (IV) ethoxide (0.1 mmol, 10 mol%)
-
Microwave vial (10 mL) with a magnetic stir bar
-
Microwave reactor
Procedure:
-
To a 10 mL microwave vial, add the carboxylic acid (1.0 mmol), the alcohol (1.2 mmol), and a magnetic stir bar.
-
Add titanium (IV) ethoxide (0.1 mmol) to the vial.
-
Seal the vial tightly with a cap.
-
Place the vial inside the microwave reactor cavity.
-
Irradiate the mixture at 160 °C for 1 hour with stirring.
-
After the reaction is complete, cool the vial to room temperature.
-
Quench the reaction by adding 5 mL of saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate (B1210297) (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure ester.
Application Note 2: Asymmetric Epoxidation of Allylic Alcohols
Principle and Applications
The Sharpless-Katsuki asymmetric epoxidation is a landmark reaction in organic synthesis that provides enantiomerically enriched 2,3-epoxyalcohols from prochiral allylic alcohols.[9][10] The reaction employs a chiral catalyst formed in situ from titanium (IV) isopropoxide (a close relative of tetraethoxide and often used interchangeably in this context), an optically active diethyl tartrate (DET), and tert-butyl hydroperoxide (TBHP) as the oxidant.[11][12] The choice of the DET enantiomer, either (+)-DET or (-)-DET, dictates the stereochemical outcome of the epoxidation with high predictability.[13] The resulting chiral epoxyalcohols are versatile intermediates for the synthesis of natural products and pharmaceuticals.[9]
Data Summary: Sharpless Asymmetric Epoxidation
| Allylic Alcohol | Tartrate Ligand | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Geraniol (B1671447) | L-(+)-DET | 95 | 95 | [9] |
| (Z)-α-Phenylcinnamyl alcohol | D-(-)-DET | 85 | 98 | [9] |
| trans-2-Hexen-1-ol | L-(+)-DET | 90 | 97 | [11] |
| (E)-2-Octen-1-ol | D-(-)-DET | 88 | 94 | [9] |
Predicting Stereochemistry
Caption: Mnemonic for predicting the stereochemistry of Sharpless epoxidation.
Experimental Protocol: Sharpless Asymmetric Epoxidation
This protocol details a procedure for the enantioselective epoxidation of geraniol.[9]
Materials:
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Titanium (IV) isopropoxide [Ti(OiPr)₄]
-
L-(+)-Diethyl tartrate [(+)-DET]
-
Geraniol
-
tert-Butyl hydroperoxide (TBHP), 5.5 M in nonane
-
3Å molecular sieves, activated powder
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)
Procedure:
-
Activate 3Å molecular sieves by heating under vacuum.
-
Suspend the activated molecular sieves (0.5 g) in 30 mL of anhydrous CH₂Cl₂ in a round-bottom flask under an inert atmosphere. Cool the suspension to -20 °C using a cryocooler or a dry ice/acetone bath.
-
To the stirred suspension, add L-(+)-diethyl tartrate (0.6 mmol) followed by titanium (IV) isopropoxide (0.5 mmol) via syringe. Stir the mixture for 30 minutes at -20 °C.
-
Add geraniol (5.0 mmol) to the reaction mixture.
-
Add TBHP (7.5 mmol, 1.5 eq) dropwise over several minutes, ensuring the internal temperature does not rise significantly.
-
Stir the reaction at -20 °C and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding 5 mL of water and allowing the mixture to warm to room temperature. Stir vigorously for 1 hour.
-
Filter the mixture through a pad of Celite to remove the titanium salts. Wash the filter cake with CH₂Cl₂.
-
Separate the organic layer from the filtrate. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the (2S,3S)-2,3-epoxygeraniol.
Application Note 3: Knoevenagel Condensation
Principle and Applications
The Knoevenagel condensation is a nucleophilic addition of an active methylene (B1212753) compound to an aldehyde or ketone, followed by a dehydration reaction to yield an α,β-unsaturated compound.[2] Titanium (IV) ethoxide has been shown to be an effective catalyst for this transformation, particularly under solvent-free conditions.[2] Its role is to act as a Lewis acid, activating the aldehyde carbonyl group towards attack by the carbanion generated from the active methylene compound. This method offers high to excellent conversions for a variety of aromatic and aliphatic aldehydes.[2]
Data Summary: Titanium-Catalyzed Knoevenagel Condensation
| Aldehyde | Active Methylene Compound | Catalyst Loading (mol%) | Conditions | Yield (%) | Reference |
| Benzaldehyde | Malononitrile | 5 | 80°C, 1h, solvent-free | 98 | [2] |
| 4-Chlorobenzaldehyde | Ethyl Cyanoacetate | 5 | 80°C, 1.5h, solvent-free | 95 | [2] |
| Cinnamaldehyde | Malononitrile | 5 | 80°C, 2h, solvent-free | 92 | [2] |
| Heptanal | Ethyl Cyanoacetate | 5 | 80°C, 3h, solvent-free | 88 | [2] |
Experimental Workflow
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 3087-36-3 | Benchchem [benchchem.com]
- 3. gelest.com [gelest.com]
- 4. researchgate.net [researchgate.net]
- 5. Titanium-catalyzed esterification and transesterification reactions facilitated using microwave heating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preparation of highly dispersed SnO/TiO2 catalysts and their performances in catalyzing polyol ester - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 10. Sharpless Asymmetric Epoxidation | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Video: Sharpless Epoxidation [jove.com]
- 12. Sharpless Epoxidation [organic-chemistry.org]
- 13. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Titanium Tetraethoxide for Photocatalytic Degradation of Pollutants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Titanium dioxide (TiO₂) nanoparticles are highly effective photocatalysts for the degradation of a wide range of organic pollutants in water and air.[1][2][3] Their chemical stability, non-toxicity, and cost-effectiveness make them a promising solution for environmental remediation.[4][5] One of the common precursors for synthesizing TiO₂ nanoparticles is titanium tetraethoxide (Ti(OCH₂CH₃)₄). This document provides detailed application notes and experimental protocols for the synthesis of TiO₂ photocatalysts from this compound and their application in the degradation of organic pollutants.
The photocatalytic activity of TiO₂ is initiated when it absorbs photons with energy equal to or greater than its bandgap, leading to the generation of electron-hole pairs.[6] These charge carriers react with water and oxygen to produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂⁻•), which are responsible for the oxidation and degradation of organic pollutants into simpler and less harmful compounds.[2]
Synthesis of TiO₂ Nanoparticles from this compound (Sol-Gel Method)
The sol-gel method is a widely used technique for the synthesis of TiO₂ nanoparticles from this compound due to its simplicity and ability to control particle size and morphology.[7][8][9]
Experimental Protocol
Materials:
-
This compound (precursor)
-
Ethanol (B145695) (solvent)
-
Distilled water
-
Nitric acid or Acetic acid (catalyst)[9]
-
Beakers and magnetic stirrer
-
Drying oven
-
Furnace for calcination
Procedure:
-
Solution Preparation: In a beaker, mix ethanol and distilled water. The ratio of ethanol to water can influence the resulting particle size.
-
Hydrolysis: While vigorously stirring the ethanol-water mixture, slowly add this compound dropwise. The solution will turn into a milky-white sol, indicating the hydrolysis of the precursor.
-
Peptization: To stabilize the sol and prevent agglomeration, add a small amount of an acid catalyst (e.g., nitric acid) and continue stirring.[10]
-
Gelation: Allow the sol to age at room temperature until a transparent gel is formed. This process can take several hours.
-
Drying: Dry the gel in an oven at approximately 80-100°C to remove the solvent.
-
Calcination: Calcine the dried powder in a furnace at a specific temperature (e.g., 400-600°C) for a few hours.[11][12] Calcination is crucial for the formation of the crystalline anatase phase, which is generally the most photoactive phase of TiO₂.[11]
Characterization of Synthesized TiO₂ Nanoparticles
To ensure the desired properties of the synthesized TiO₂ nanoparticles, several characterization techniques are recommended:
-
X-ray Diffraction (XRD): To determine the crystalline phase (anatase, rutile, or brookite) and crystallite size.[1][7]
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To observe the morphology and particle size of the nanoparticles.[7][8]
-
UV-Vis Diffuse Reflectance Spectroscopy (DRS): To determine the bandgap energy of the synthesized TiO₂.[7][13]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present on the surface of the nanoparticles.[7][14]
Photocatalytic Degradation of Organic Pollutants
This section outlines the protocol for evaluating the photocatalytic activity of the synthesized TiO₂ nanoparticles using a model organic pollutant, such as an organic dye (e.g., Methylene (B1212753) Blue, Rhodamine B).[15]
Experimental Protocol
Materials and Equipment:
-
Synthesized TiO₂ nanoparticles
-
Model pollutant (e.g., Methylene Blue solution of known concentration)
-
Photoreactor equipped with a UV or visible light source[14][15]
-
Magnetic stirrer
-
Spectrophotometer (for measuring pollutant concentration)
-
Quartz cuvettes
Procedure:
-
Preparation of Suspension: Disperse a specific amount of the synthesized TiO₂ photocatalyst in an aqueous solution of the model pollutant.[14][16]
-
Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the photocatalyst surface and the pollutant molecules.[14]
-
Photocatalytic Reaction: Irradiate the suspension with a light source (e.g., a mercury vapor lamp) while continuously stirring.[14]
-
Sampling: At regular time intervals, withdraw aliquots of the suspension.
-
Analysis: Centrifuge or filter the withdrawn samples to remove the TiO₂ nanoparticles. Measure the concentration of the pollutant in the supernatant using a spectrophotometer at its maximum absorbance wavelength.[13][16]
-
Degradation Efficiency Calculation: The degradation efficiency can be calculated using the following formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100 Where C₀ is the initial concentration of the pollutant and Cₜ is the concentration at time 't'.[13]
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from photocatalytic degradation experiments using TiO₂ synthesized from this compound or similar precursors.
Table 1: Effect of Catalyst Loading on Methylene Blue Degradation
| Catalyst Loading (g/L) | Degradation Efficiency (%) after 120 min |
| 0.1 | 65 |
| 0.3 | 85[4] |
| 0.5 | 92 |
| 1.0 | 95[17] |
Table 2: Effect of Initial Pollutant Concentration on Degradation Efficiency
| Initial Methylene Blue Concentration (ppm) | Degradation Efficiency (%) after 120 min |
| 5 | 98 |
| 10 | 90 |
| 20 | 75 |
| 50 | 55 |
Visualizations
Experimental Workflow: TiO₂ Nanoparticle Synthesis
References
- 1. Frontiers | Synthesis and characterization of titanium dioxide nanoparticles from Bacillus subtilis MTCC 8322 and its application for the removal of methylene blue and orange G dyes under UV light and visible light [frontiersin.org]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. scispace.com [scispace.com]
- 5. ijset.in [ijset.in]
- 6. Research Progress of TiO2 Modification and Photodegradation of Organic Pollutants [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Characterization of Titanium Oxide Nanomaterials Using Sol-Gel Method, American Journal of Nano Research and Applications, Science Publishing Group [sciencepublishinggroup.com]
- 9. open.metu.edu.tr [open.metu.edu.tr]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. elar.urfu.ru [elar.urfu.ru]
- 13. scientificarchives.com [scientificarchives.com]
- 14. jocpr.com [jocpr.com]
- 15. Biogenic Photo-Catalyst TiO2 Nanoparticles for Remediation of Environment Pollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. web.viu.ca [web.viu.ca]
- 17. mdpi.com [mdpi.com]
Application Notes and Protocols for the Fabrication of Dye-Sensitized Solar Cells with Titanium Tetraethoxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the fabrication and characterization of dye-sensitized solar cells (DSSCs) using titanium tetraethoxide as a precursor for the titanium dioxide (TiO₂) photoanode. The protocols outlined below cover the synthesis of TiO₂ nanoparticles, the preparation of the photoanode, the assembly of the solar cell, and its characterization.
Synthesis of TiO₂ Nanoparticles from this compound via Sol-Gel Method
This protocol describes the synthesis of TiO₂ nanoparticles in the anatase crystalline phase, which is highly desirable for efficient electron transport in DSSCs. The sol-gel method is a versatile and cost-effective technique for producing high-purity and homogenous nanoparticles.
Experimental Protocol:
-
Precursor Solution Preparation: In a flask, prepare a solution of ethanol (B145695) and deionized water. The ratio of ethanol to water can be varied to control the hydrolysis rate and resulting particle size.
-
Hydrolysis of this compound: Slowly add this compound dropwise to the ethanol-water solution under vigorous stirring. The hydrolysis of this compound will commence, leading to the formation of titanium hydroxide. An acidic catalyst, such as nitric acid or hydrochloric acid, can be added to the solution to control the pH and promote the formation of the anatase phase. Maintaining a low pH helps to control the condensation reactions.
-
Peptization: The resulting suspension is then heated and stirred to peptize the precipitate, forming a stable colloidal sol of TiO₂ nanoparticles.
-
Hydrothermal Treatment (Optional): For improved crystallinity and particle size control, the colloidal sol can be transferred to a Teflon-lined autoclave and heated.
-
Calcination: The obtained TiO₂ gel is dried to remove the solvent and then calcined in a furnace. The calcination temperature and duration are critical parameters for achieving the desired anatase crystal structure and removing organic residues. A typical calcination process involves heating at 450-500°C for 30 minutes to 2 hours.
-
Characterization: The synthesized TiO₂ nanoparticles should be characterized using techniques such as X-ray Diffraction (XRD) to confirm the anatase phase, Transmission Electron Microscopy (TEM) to determine particle size and morphology, and Brunauer–Emmett–Teller (BET) analysis to measure the surface area.
Fabrication of the TiO₂ Photoanode
The photoanode is a crucial component of the DSSC, consisting of a transparent conductive oxide (TCO) glass coated with a mesoporous layer of the synthesized TiO₂ nanoparticles.
Experimental Protocol:
-
Preparation of TiO₂ Paste: The synthesized TiO₂ nanopowder is mixed with a binder (e.g., ethyl cellulose (B213188) or polyethylene (B3416737) glycol) and a solvent (e.g., terpineol (B192494) or ethanol) to form a viscous paste. The paste is then homogenized using a mortar and pestle or a three-roll mill.
-
Cleaning of TCO Glass: The TCO glass (typically fluorine-doped tin oxide, FTO) is sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
Deposition of TiO₂ Film: The TiO₂ paste is deposited onto the conductive side of the TCO glass using the doctor-blade technique. This method allows for the control of the film thickness, which is a critical parameter for cell performance.
-
Sintering of TiO₂ Film: The coated TCO glass is sintered at a high temperature (typically 450-500°C) to remove the organic binder and ensure good electrical contact between the TiO₂ nanoparticles and the TCO glass. This process creates a mesoporous structure with a large surface area for dye adsorption.
Assembly of the Dye-Sensitized Solar Cell
The assembly of the DSSC involves sensitizing the TiO₂ photoanode with a dye, preparing a counter electrode, and sealing the two electrodes with an electrolyte in between.
Experimental Protocol:
-
Dye Sensitization: The sintered TiO₂ photoanode is immersed in a dye solution (e.g., N719 dye in ethanol) for a specific period (typically 12-24 hours) to allow for the adsorption of dye molecules onto the surface of the TiO₂ nanoparticles.
-
Preparation of the Counter Electrode: A thin layer of a catalyst, typically platinum, is deposited on another piece of TCO glass. This can be done by methods such as sputtering or by spreading a drop of chloroplatinic acid solution and heating.
-
Assembly of the Cell: The dye-sensitized photoanode and the platinum-coated counter electrode are assembled in a sandwich-like configuration, separated by a thin polymer spacer (e.g., Surlyn).
-
Electrolyte Injection: A redox electrolyte (typically an iodide/triiodide solution in an organic solvent) is introduced into the space between the two electrodes through pre-drilled holes in the counter electrode. The holes are then sealed to prevent leakage.
Characterization of the Dye-Sensitized Solar Cell
The performance of the fabricated DSSC is evaluated by measuring its current-voltage (I-V) characteristics under simulated sunlight.
Experimental Protocol:
-
I-V Measurement: The assembled DSSC is connected to a solar simulator, and its current-voltage characteristics are measured under standard test conditions (AM 1.5 illumination, 100 mW/cm²).
-
Performance Parameters: From the I-V curve, the key performance parameters of the solar cell are determined:
-
Open-circuit voltage (Voc): The maximum voltage when the current is zero.
-
Short-circuit current density (Jsc): The maximum current density when the voltage is zero.
-
Fill Factor (FF): A measure of the "squareness" of the I-V curve, calculated as (maximum power output) / (Voc x Jsc).
-
Power Conversion Efficiency (η): The ratio of the maximum power output to the input light power, calculated as (Voc x Jsc x FF) / Pin.
-
Quantitative Data Summary
The following table summarizes typical performance parameters of DSSCs fabricated using TiO₂ nanoparticles derived from titanium alkoxide precursors. The actual performance can vary depending on the specific fabrication conditions.
| Parameter | Typical Value Range |
| TiO₂ Nanoparticle Size | 15 - 30 nm |
| TiO₂ Film Thickness | 10 - 20 µm |
| Open-Circuit Voltage (Voc) | 0.6 - 0.8 V |
| Short-Circuit Current Density (Jsc) | 10 - 20 mA/cm² |
| Fill Factor (FF) | 0.6 - 0.75 |
| Power Conversion Efficiency (η) | 5 - 10 % |
Visualizations
Experimental Workflow for DSSC Fabrication
Caption: Overall workflow for fabricating a DSSC.
Sol-Gel Synthesis of TiO₂ Nanoparticles
Caption: Key steps in the sol-gel synthesis of TiO₂ nanoparticles.
DSSC Assembly Structure
Caption: Layered structure of a dye-sensitized solar cell.
Application Notes and Protocols: Titanium Tetraethoxide as a Precursor for Ceramic and Glass Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Titanium tetraethoxide (Ti(OCH₂CH₃)₄), also known as titanium(IV) ethoxide, is a versatile and widely utilized precursor in materials science for the synthesis of high-purity ceramic and glass materials.[1] Its high reactivity towards hydrolysis and condensation reactions makes it an ideal candidate for sol-gel and hydrothermal processes, allowing for precise control over the composition, structure, and morphology of the final product at relatively low temperatures.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of various titanium-based ceramics and glasses using this compound.
Applications of this compound-Derived Materials
Materials synthesized from this compound have a broad range of applications owing to their unique properties:
-
Ceramics (e.g., TiO₂, BaTiO₃, SrTiO₃):
-
Photocatalysis: Titanium dioxide (TiO₂) is a well-known photocatalyst used for the degradation of organic pollutants, water purification, and self-cleaning surfaces.[1]
-
Dielectrics: Barium titanate (BaTiO₃) and strontium titanate (SrTiO₃) are key materials in the electronics industry for the fabrication of capacitors, thermistors, and piezoelectric devices due to their high dielectric constants.
-
Biomaterials: The biocompatibility of titania makes it suitable for biomedical implants and coatings.
-
-
Glasses (e.g., Bioactive Glasses):
-
Bone Regeneration: Bioactive glasses containing TiO₂ can bond to living bone tissue and are used in bone grafts and coatings for orthopedic and dental implants to enhance osseointegration.
-
Drug Delivery: The porous nature of sol-gel derived glasses allows for their use as matrices for the controlled release of therapeutic agents.
-
Chemical Transformation Pathway: The Sol-Gel Process
The sol-gel process is a cornerstone of synthesizing materials from this compound. It involves the hydrolysis of the alkoxide precursor, followed by a series of condensation reactions to form a sol (a colloidal suspension of solid particles in a liquid) and then a gel (a three-dimensional solid network).
Caption: Chemical pathway of the sol-gel process.
Experimental Workflow: General Synthesis
The following diagram illustrates a typical workflow for the synthesis of ceramic or glass powders using this compound as a precursor via the sol-gel method.
Caption: General experimental workflow for sol-gel synthesis.
Data Presentation
The properties of the final ceramic and glass materials are highly dependent on the synthesis parameters. The following tables summarize the influence of key parameters on the characteristics of TiO₂ nanoparticles synthesized via the sol-gel method.
Table 1: Effect of Calcination Temperature on TiO₂ Nanoparticle Properties
| Calcination Temperature (°C) | Crystal Phase | Crystallite Size (nm) | Surface Area (m²/g) | Band Gap (eV) |
| 400 | Anatase | 7.68 | 106.9 | 3.37[1] |
| 500 | Anatase | - | - | - |
| 600 | Anatase + Rutile | 20.5 (Rutile) | - | - |
| 700 | Anatase + Rutile | - | - | - |
| 800 | Rutile | 37.54 | - | 3.09[1] |
| 900 | Rutile | 22.7 | - | - |
Data compiled from multiple sources.[1][3][4][5][6]
Table 2: Influence of Synthesis Parameters on TiO₂ Nanoparticle Characteristics
| Parameter | Variation | Effect on Nanoparticle Properties |
| pH | Acidic (e.g., pH 2-3) | Smaller particle size, narrower size distribution, primarily anatase phase.[3] |
| Neutral/Basic | Faster hydrolysis and condensation, larger and more agglomerated particles. | |
| Solvent | Alcohols (Ethanol, Isopropanol) | Influences hydrolysis rate and particle morphology. |
| Water-to-Alkoxide Ratio (Rw) | Low Rw | Slower hydrolysis, smaller particles. |
| High Rw | Faster hydrolysis, larger particles, and greater agglomeration. | |
| Precursor Concentration | Low | Smaller particle size. |
| High | Larger particle size. |
Experimental Protocols
Protocol 1: Sol-Gel Synthesis of TiO₂ Nanoparticles
This protocol describes the synthesis of TiO₂ nanoparticles using this compound as a precursor.
Materials:
-
This compound (97%)
-
Ethanol (anhydrous)
-
Nitric acid (HNO₃, 65%)
-
Deionized water
Equipment:
-
Beakers and magnetic stirrer
-
Burette or dropping funnel
-
Oven
-
Muffle furnace
Procedure:
-
Precursor Solution: In a beaker, dissolve 10 mL of this compound in 40 mL of anhydrous ethanol. Stir the solution for 15 minutes.
-
Hydrolysis Solution: In a separate beaker, prepare a solution of 1 mL of nitric acid in 100 mL of deionized water.
-
Hydrolysis: Add the hydrolysis solution dropwise to the precursor solution under vigorous stirring. A white precipitate will form.
-
Gelation: Continue stirring the mixture for 1 hour to form a stable sol. Allow the sol to age at room temperature for 24 hours until a transparent gel is formed.
-
Drying: Dry the gel in an oven at 100°C for 12 hours to remove the solvent and residual water.
-
Calcination: Calcine the dried powder in a muffle furnace at a desired temperature (e.g., 500°C for anatase phase) for 2 hours with a heating rate of 5°C/min.[7]
-
Characterization: The resulting TiO₂ powder can be characterized using X-ray diffraction (XRD) to determine the crystal phase and crystallite size, and scanning electron microscopy (SEM) to observe the morphology.[8]
Protocol 2: Hydrothermal Synthesis of Titanate Nanotubes
This protocol outlines the synthesis of titanate nanotubes from TiO₂ powder, which can be initially prepared from this compound via the sol-gel method described in Protocol 1.
Materials:
-
TiO₂ powder (anatase)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl, 0.1 M)
-
Deionized water
Equipment:
-
Teflon-lined stainless-steel autoclave
-
Magnetic stirrer
-
Oven
-
Centrifuge or filtration setup
Procedure:
-
Alkaline Treatment: Disperse 1.0 g of TiO₂ powder in 100 mL of a 10 M NaOH aqueous solution.
-
Stirring: Stir the suspension vigorously for 1 hour at room temperature.
-
Hydrothermal Reaction: Transfer the suspension to a Teflon-lined autoclave and heat it at 130-150°C for 24-72 hours.[9]
-
Washing: After cooling the autoclave to room temperature, collect the white precipitate by centrifugation or filtration. Wash the precipitate repeatedly with deionized water until the pH of the supernatant is neutral (pH ≈ 7).
-
Acid Washing: Wash the precipitate with 0.1 M HCl to exchange Na⁺ ions with H⁺.
-
Final Washing: Wash the product again with deionized water until the pH is neutral.
-
Drying: Dry the final product in an oven at 80°C for 12 hours.
-
Characterization: The morphology of the titanate nanotubes can be confirmed using transmission electron microscopy (TEM).
Protocol 3: Sol-Gel Synthesis of TiO₂-Containing Bioactive Glass
This protocol describes the synthesis of a SiO₂-CaO-P₂O₅-TiO₂ bioactive glass.
Materials:
-
Tetraethyl orthosilicate (B98303) (TEOS)
-
Calcium nitrate (B79036) tetrahydrate (Ca(NO₃)₂·4H₂O)
-
Triethyl phosphate (B84403) (TEP)
-
This compound
-
Ethanol (anhydrous)
-
Nitric acid (2 M)
-
Deionized water
Equipment:
-
Beakers and magnetic stirrer
-
Oven
-
Muffle furnace
Procedure:
-
Initial Solution: In a beaker, mix 42.6 mL of TEOS, 6.0 mL of deionized water, and 40 mL of ethanol. Add 5.0 mL of 2 M nitric acid dropwise while stirring.
-
Addition of Precursors: After 30 minutes of stirring, add 4.5 g of calcium nitrate tetrahydrate and stir until dissolved. Then, add 2.5 mL of triethyl phosphate and stir for another 30 minutes.
-
Addition of Titanium Precursor: In a separate container, dissolve 2.2 mL of this compound in 10 mL of ethanol. Add this solution dropwise to the main solution under continuous stirring.
-
Gelation: Cover the beaker and leave the solution to gel at room temperature for approximately 72 hours.
-
Aging and Drying: Age the wet gel at 60°C for 72 hours, followed by drying at 120°C for 48 hours.
-
Stabilization: Heat the dried gel in a muffle furnace to 700°C with a heating rate of 1°C/min and hold for 3 hours to stabilize the glass structure.
-
Characterization: The amorphous nature of the glass can be confirmed by XRD. The bioactivity can be assessed by soaking the glass powder in simulated body fluid (SBF) and observing the formation of a hydroxyapatite (B223615) layer using SEM and Fourier-transform infrared spectroscopy (FTIR).
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 4. Effects of Calcination Temperature on the Phase Composition, Photocatalytic Degradation, and Virucidal Activities of TiO2 Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. krishisanskriti.org [krishisanskriti.org]
- 8. Investigation of TiO2 Nanoparticles Synthesized by Sol-Gel Method for Effectual Photodegradation, Oxidation and Reduction Reaction | MDPI [mdpi.com]
- 9. dergipark.org.tr [dergipark.org.tr]
Application of Titanium Tetraethoxide in Chemical Vapor Deposition (CVD)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Titanium tetraethoxide (Ti(OC₂H₅)₄), also known as tetraethyl titanate, is a key precursor in the chemical vapor deposition (CVD) of titanium-based thin films, most notably titanium dioxide (TiO₂).[1][2] Its utility stems from its relatively high volatility and convenient handling as a liquid precursor.[1] CVD is a versatile technique for producing uniform, high-quality thin films with excellent conformal coverage, making it suitable for a wide range of applications, including protective coatings, photocatalysis, biomedical devices, and sensors.[1][3] This document provides detailed application notes and experimental protocols for the deposition of TiO₂ thin films using this compound via various CVD methods.
Properties of this compound
This compound is a colorless, moisture-sensitive liquid.[3][4] Proper handling in an inert atmosphere is crucial to prevent premature hydrolysis.[4]
| Property | Value |
| Chemical Formula | Ti(OC₂H₅)₄ |
| Molecular Weight | 228.11 g/mol |
| Appearance | Colorless liquid |
| Density | 1.088 g/mL at 25 °C |
| Boiling Point | 150-152 °C at 10 mmHg |
| Vapor Pressure | 1.0 Torr at 119°C |
| Solubility | Soluble in organic solvents, reacts with water |
Chemical Vapor Deposition of Titanium Dioxide
The deposition of TiO₂ from this compound typically involves its thermal decomposition on a heated substrate. The overall reaction can be simplified as the hydrolysis of the precursor, although the actual mechanism in a CVD process is more complex and can involve multiple gas-phase and surface reactions.[4][5]
The properties of the resulting TiO₂ film, such as its crystallinity (anatase, rutile, or amorphous), morphology, and thickness, are highly dependent on the deposition parameters.[6][7]
Thermal Decomposition Pathway
The thermal decomposition of this compound in a CVD reactor is a multi-step process. A proposed dominant pathway is the β-hydride elimination, which leads to the formation of titanium dioxide, ethylene, and ethanol.
Experimental Protocols
This section provides detailed protocols for three common CVD techniques utilizing this compound for the deposition of TiO₂ thin films: Metal-Organic Chemical Vapor Deposition (MOCVD), Aerosol-Assisted Chemical Vapor Deposition (AACVD), and Mist Chemical Vapor Deposition (Mist CVD).
Protocol 1: Metal-Organic Chemical Vapor Deposition (MOCVD)
MOCVD is a widely used technique for producing high-quality, uniform thin films.[1] In this process, the vapor of the this compound precursor is introduced into a reaction chamber where it thermally decomposes on a heated substrate.[1]
Experimental Workflow
Methodology
-
Substrate Preparation:
-
Clean substrates (e.g., silicon wafers, glass slides) by sonicating in acetone, followed by isopropanol, and finally deionized (DI) water for 15 minutes each.
-
Dry the substrates with a nitrogen gun.
-
For silicon substrates, a final dip in a dilute hydrofluoric acid (HF) solution can be used to remove the native oxide layer.
-
-
Precursor Handling:
-
Load this compound into a stainless-steel bubbler in an inert atmosphere (e.g., a glovebox) to prevent exposure to moisture.
-
Heat the bubbler to a controlled temperature to ensure a stable vapor pressure of the precursor.
-
-
Deposition Process:
-
Place the cleaned substrates onto the substrate holder in the MOCVD reactor.
-
Evacuate the reactor to a base pressure of ~10⁻³ Torr.
-
Heat the substrate to the desired deposition temperature.
-
Introduce a carrier gas (e.g., high-purity nitrogen or argon) through the bubbler to transport the precursor vapor into the reaction chamber.
-
Simultaneously, introduce an oxidizing agent (e.g., oxygen or water vapor) into the chamber.
-
Maintain the deposition parameters for the desired duration to achieve the target film thickness.
-
-
Post-Deposition:
-
After deposition, stop the precursor and oxidant flow and cool the reactor to room temperature under a continuous flow of the carrier gas.
-
Remove the coated substrates for characterization.
-
Quantitative Data
| Parameter | Range/Value | Effect on Film Properties |
| Substrate Temperature | 300 - 600 °C | Influences crystallinity; higher temperatures favor crystalline phases (anatase, then rutile).[6] |
| Bubbler Temperature | 40 - 90 °C | Controls precursor vapor pressure and thus deposition rate. |
| Carrier Gas Flow Rate | 20 - 200 sccm | Affects precursor delivery rate and film uniformity. |
| Oxidant Flow Rate | 50 - 500 sccm | Influences the stoichiometry and purity of the TiO₂ film. |
| Deposition Pressure | 0.1 - 10 Torr | Affects gas phase reactions and film morphology. |
| Deposition Time | 15 - 120 min | Determines the final film thickness. |
Protocol 2: Aerosol-Assisted Chemical Vapor Deposition (AACVD)
In AACVD, a solution of the precursor is aerosolized and transported to the heated substrate, where the solvent evaporates and the precursor decomposes.[8] This method is advantageous for precursors with low volatility.
Experimental Workflow
Methodology
-
Precursor Solution Preparation:
-
Dissolve this compound in a suitable organic solvent (e.g., methanol, ethanol, or ethyl acetate) to a desired concentration.
-
-
Substrate Preparation:
-
Clean substrates as described in the MOCVD protocol.
-
-
Deposition Process:
-
Place the cleaned substrates in the CVD reactor and heat to the deposition temperature.
-
Generate an aerosol of the precursor solution using an ultrasonic atomizer or a nebulizer.
-
Transport the aerosol to the reaction chamber using a carrier gas (e.g., nitrogen or argon).
-
The aerosol droplets evaporate in the vicinity of the hot substrate, and the precursor vapor decomposes to form a TiO₂ film.
-
-
Post-Deposition:
-
After the desired deposition time, stop the aerosol and carrier gas flow.
-
Allow the reactor to cool to room temperature before removing the coated substrates.
-
Quantitative Data
| Parameter | Range/Value | Effect on Film Properties |
| Substrate Temperature | 400 - 550 °C | Affects the phase of TiO₂; on glass, anatase can be formed at lower temperatures, while rutile is favored at higher temperatures.[8] |
| Precursor Concentration | 0.05 - 0.2 M | Influences the deposition rate and film morphology. |
| Solvent | Methanol, Ethanol, Ethyl Acetate | Can influence the deposition chemistry and resulting film phase.[8] |
| Carrier Gas Flow Rate | 300 - 700 mL/min | Controls the delivery rate of the aerosol. |
| Deposition Time | 15 - 60 min | Determines the final film thickness. |
Protocol 3: Mist Chemical Vapor Deposition (Mist CVD)
Mist CVD is a non-vacuum technique where a fine mist of the precursor solution is generated and transported to the heated substrate.[6]
Experimental Workflow
Methodology
-
Precursor Solution Preparation:
-
Prepare a solution of this compound in a solvent such as 2-methoxyethanol.[6]
-
-
Substrate Preparation:
-
Clean substrates as previously described.
-
-
Deposition Process:
-
Place the substrates on a heated stage in the deposition chamber.
-
Generate a fine mist of the precursor solution using an ultrasonic transducer.
-
Transport the mist to the substrate using a carrier gas.
-
The mist droplets vaporize and the precursor decomposes on the hot substrate surface to form the TiO₂ film.
-
-
Post-Deposition:
-
After the deposition is complete, turn off the mist generator and heater.
-
Allow the chamber to cool before removing the samples.
-
Quantitative Data
| Parameter | Range/Value | Effect on Film Properties |
| Substrate Temperature | 300 - 500 °C | Amorphous films are typically obtained at lower temperatures (<400 °C), while crystalline anatase is formed at higher temperatures.[6] |
| Precursor Concentration | 0.05 - 0.4 mol/L | Affects the crystallinity and morphology of the film.[7] |
| Deposition Time | 30 - 90 min | Controls the film thickness; a typical deposition rate is around 10 nm/min.[6] |
| Carrier Gas | Nitrogen, Air |
Applications of CVD-Grown TiO₂ Thin Films
-
Photocatalysis: TiO₂ is a well-known photocatalyst used for the degradation of organic pollutants and in self-cleaning surfaces.[1]
-
Biomedical Devices: The biocompatibility of TiO₂ makes it suitable for coatings on medical implants to improve corrosion resistance and biocompatibility.[1]
-
Sensors: Nanostructured TiO₂ films can be used in gas sensors due to their high surface area and sensitivity to various gases.[7]
-
Optical Coatings: The high refractive index of TiO₂ makes it useful for anti-reflection coatings and other optical applications.[1]
-
Drug Delivery: The controlled porosity and biocompatibility of TiO₂ coatings are being explored for drug delivery applications.
Safety Precautions
This compound is flammable and reacts with water.[3] It should be handled in a well-ventilated fume hood, and personal protective equipment (gloves, safety glasses) should be worn. Store in a cool, dry place away from sources of ignition and moisture. The CVD process involves high temperatures and potentially hazardous gases, and should be carried out with appropriate safety measures in place.
References
- 1. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]
- 2. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Problem with Reaction Path Diagram [groups.google.com]
- 5. A kinetic mechanism for the thermal decomposition of titanium tetraisopropoxide [repository.cam.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols: Titanium Tetraethoxide in the Synthesis of Perovskite Materials
Audience: Researchers, scientists, and drug development professionals.
Introduction
Titanium tetraethoxide, Ti(OC₂H₅)₄, is a versatile precursor in the synthesis of titanium-containing perovskite materials. Its utility stems from its high reactivity towards hydrolysis and condensation, which are the foundational reactions in sol-gel and hydrothermal synthesis methods. These methods offer precise control over the stoichiometry, morphology, and crystalline phase of the resulting perovskite materials, which are crucial for their diverse applications in electronics, catalysis, and photovoltaics. This document provides detailed application notes and experimental protocols for the synthesis of perovskite materials using this compound.
Applications of this compound in Perovskite Synthesis
This compound is a key reagent for producing a variety of titanate-based perovskites, including:
-
Barium Titanate (BaTiO₃): A widely studied ferroelectric material with applications in multilayer ceramic capacitors (MLCCs), piezoelectric sensors, and electro-optic devices. The use of this compound allows for the low-temperature synthesis of high-purity BaTiO₃ powders with controlled particle size.
-
Lead Titanate (PbTiO₃): A ferroelectric material with a high Curie temperature, making it suitable for high-temperature piezoelectric applications. Sol-gel synthesis using this compound enables the formation of thin films and nanocrystalline powders of PbTiO₃.[1][2]
-
Strontium Titanate (SrTiO₃): A material with a high dielectric constant, used in capacitors, varistors, and as a substrate for the growth of high-temperature superconductors and other perovskite thin films.
-
Perovskite Solar Cells: Titanium dioxide (TiO₂) layers, often prepared from titanium alkoxide precursors like this compound, serve as the electron transport layer (ETL) in perovskite solar cells, playing a crucial role in charge extraction and overall device efficiency.[3]
Experimental Protocols
The following are detailed protocols for the synthesis of perovskite materials using this compound via the sol-gel and hydrothermal methods. These protocols are based on established procedures for titanium alkoxides and can be adapted for this compound with potential minor modifications for optimization.
Protocol 1: Sol-Gel Synthesis of Lead Titanate (PbTiO₃) Nanoparticles
This protocol describes the synthesis of lead titanate nanoparticles using a sol-gel auto-combustion method.
Materials:
-
Lead(II) acetate (B1210297) trihydrate (Pb(CH₃COO)₂·3H₂O)
-
This compound (Ti(OC₂H₅)₄)
-
Ethanol (B145695) (C₂H₅OH)
-
Citric acid (C₆H₈O₇)
-
Deionized water
Procedure:
-
Solution A Preparation: Dissolve a stoichiometric amount of lead(II) acetate trihydrate in a minimal amount of deionized water with vigorous stirring.
-
Solution B Preparation: In a separate beaker, dissolve a corresponding stoichiometric amount of this compound in ethanol. To this solution, add citric acid (the molar ratio of metal ions to citric acid should be 1:1.5) and stir until a clear, yellowish transparent liquid is obtained. This solution should be stirred at approximately 80°C for 1 hour.[1]
-
Mixing and Gel Formation: Slowly add Solution A to Solution B under continuous stirring. Continue stirring the mixed solution for 3 hours. The viscosity of the solution will gradually increase, forming a stable, transparent sol.
-
Gelation and Combustion: Heat the sol at 100°C to initiate gel formation. Continuous heating and stirring will transform the viscous gel into a dry gel. The dried gel will eventually undergo self-propagating combustion.[1]
-
Calcination: Calcine the resulting ash at a temperature between 500°C and 700°C for 2 hours in a muffle furnace to obtain the crystalline PbTiO₃ perovskite phase.
Protocol 2: Hydrothermal Synthesis of Barium Titanate (BaTiO₃) Nanoparticles
This protocol details the hydrothermal synthesis of barium titanate nanoparticles.
Materials:
-
Barium hydroxide (B78521) octahydrate (Ba(OH)₂·8H₂O)
-
This compound (Ti(OC₂H₅)₄)
-
Ethanol (C₂H₅OH)
-
Deionized water
Procedure:
-
Titanium Precursor Solution: In a beaker, dissolve the desired amount of this compound in absolute ethanol.
-
Barium Precursor Solution: In a separate beaker, dissolve a stoichiometric amount of barium hydroxide octahydrate in deionized water. The Ba/Ti molar ratio can be varied (e.g., 1.1:1) to influence the final product characteristics.
-
Mixing: Slowly add the titanium precursor solution to the barium precursor solution under vigorous stirring to form a white suspension.
-
Hydrothermal Treatment: Transfer the resulting suspension into a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to a temperature between 150°C and 240°C for a duration of 2 to 24 hours.[4] The specific temperature and time will influence the particle size and crystallinity.
-
Washing and Drying: After the hydrothermal treatment, allow the autoclave to cool down to room temperature naturally. Collect the white precipitate by centrifugation or filtration. Wash the precipitate multiple times with deionized water and ethanol to remove any unreacted precursors and byproducts.
-
Drying: Dry the final BaTiO₃ powder in an oven at 80-100°C for several hours.
Data Presentation
The following tables summarize quantitative data for perovskite materials synthesized using titanium alkoxide precursors.
Table 1: Synthesis Parameters and Resulting Properties of Titanate Perovskites
| Perovskite Material | Synthesis Method | Titanium Precursor | Ba/Ti Molar Ratio | Temperature (°C) | Time (h) | Average Crystallite/Particle Size | Crystal Phase | Reference |
| PbTiO₃ | Sol-Gel Auto-combustion | Tetrabutyl Titanate | - | 700 | 2 | ~42 nm (crystallite) | Tetragonal | [1][2] |
| BaTiO₃ | Hydrothermal | Tetrabutyl Titanate | - | 200 | 24 | - | Tetragonal-dominant | [4] |
| BaTiO₃ | Hydrothermal | TiO₂ | 1.5 | 200 | 12 | ~100 nm (particle) | Tetragonal | |
| BaTiO₃ | Hydrothermal | TiO₂ | 2.0 | 120 | - | ~107 nm (crystallite) | - | |
| BaTiO₃ | Hydrothermal | TiO₂ | - | 180 | 7 | High purity | Cubic | [5] |
Table 2: Properties of TiO₂ Thin Films from Alkoxide Precursors for Perovskite Solar Cells
| Titanium Precursor | Deposition Method | Annealing Temperature (°C) | Film Thickness (nm) | Band Gap (eV) | Reference |
| Titanium diisopropoxide bis(acetylacetonate) | Spin-coating | 500 | - | - | [3] |
| Titanium isopropoxide | Spin-coating | 500 | - | - | [3] |
| Tetrabutyl titanate | Spin-coating | 500 | - | - | [3] |
| Titanium(diisopropoxide)bis(2,4-pentanedionate) | Spin-coating | - | 60-80 | - | |
| Tetrabutylorthotitanate | Dip-coating | 450 | - | 3.52 - 3.25 | [6] |
Mandatory Visualization
Caption: Sol-Gel Synthesis Workflow for PbTiO₃.
Caption: Hydrothermal Synthesis Workflow for BaTiO₃.
References
- 1. rsc.org [rsc.org]
- 2. Hydrothermal Synthesis and Structural Characterization of BaTiO3 Powder | The Nucleus [thenucleuspak.org.pk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Titanium Dioxide Thin Films Produced on FTO Substrate Using the Sol–Gel Process: The Effect of the Dispersant on Optical, Surface and Electrochemical Features - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Surface Modification of Substrates using Titanium Tetraethoxide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the surface modification of various substrates using titanium tetraethoxide. The resulting titanium dioxide coatings are critical for a range of biomedical applications, including enhancing biocompatibility, promoting specific cellular responses, and developing novel drug delivery systems.
Introduction
Titanium and its alloys are extensively used in biomedical implants due to their excellent mechanical properties, corrosion resistance, and biocompatibility.[1][2][3] The bio-inert nature of titanium, however, can limit its direct interaction with biological tissues, sometimes leading to encapsulation by fibrous tissue rather than seamless integration.[4][5] Surface modification is a key strategy to enhance the biological performance of these materials.[2][6]
This compound (Ti(OCH₂CH₃)₄) is a versatile precursor for creating thin, adherent, and protective titanium oxide (TiO₂) layers on various substrates through processes like sol-gel deposition and chemical vapor deposition.[7] These coatings can significantly alter the surface chemistry, topography, and wettability of a substrate, thereby influencing protein adsorption, cell adhesion, proliferation, and differentiation.[2][8][9] This controlled surface modification is pivotal for applications ranging from orthopedic and dental implants to drug delivery devices.[7][10][11][12]
Key Applications and Benefits
Surface modification with this compound offers several advantages in biomedical research and drug development:
-
Enhanced Biocompatibility: The resulting titanium dioxide layer is chemically stable, non-toxic, and promotes favorable interactions with biological systems.[1][13][14]
-
Improved Osseointegration: For orthopedic and dental implants, modified surfaces can enhance the attachment and growth of bone-forming cells (osteoblasts), leading to better implant integration with the surrounding bone tissue.[15][16][17]
-
Controlled Cellular Responses: By tuning the surface properties, it is possible to modulate the adhesion, morphology, and differentiation of various cell types.[4][8][18]
-
Drug Delivery: The porous nature of some TiO₂ coatings can be exploited to load and subsequently release therapeutic agents in a controlled manner.[10][11][19]
-
Antimicrobial Properties: Titanium dioxide coatings can exhibit antimicrobial properties, which is crucial for preventing implant-associated infections.[7]
Experimental Protocols
Protocol for Sol-Gel Coating of Substrates with this compound
This protocol describes a general method for creating a titanium dioxide coating on a substrate using a sol-gel process with this compound as the precursor.
Materials:
-
This compound (Ti(OCH₂CH₃)₄)
-
Ethanol (B145695) (absolute)
-
Deionized water
-
Hydrochloric acid (HCl) or another acid catalyst
-
Substrates (e.g., glass coverslips, silicon wafers, titanium plates)
-
Beakers and magnetic stir bars
-
Pipettes
-
Spin coater or dip coater
-
Furnace or oven
Procedure:
-
Substrate Preparation:
-
Thoroughly clean the substrates by sonication in a series of solvents (e.g., acetone, ethanol, deionized water) for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas or in an oven.
-
For some applications, a pre-treatment with piranha solution (a 3:1 mixture of sulfuric acid and 30% hydrogen peroxide) may be necessary to hydroxylate the surface for better coating adhesion. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
-
Sol Preparation:
-
In a clean, dry beaker, prepare a solution of ethanol and deionized water.
-
Slowly add this compound to the ethanol/water mixture while stirring vigorously. The molar ratio of water to the alkoxide is a critical parameter that influences the hydrolysis and condensation reactions.
-
Add a small amount of acid catalyst (e.g., HCl) to control the hydrolysis rate.
-
Continue stirring the solution for at least 1 hour at room temperature to allow for hydrolysis and condensation to form the sol.
-
-
Coating Deposition:
-
Dip-Coating: Immerse the prepared substrate into the sol and withdraw it at a constant, controlled speed. The thickness of the coating is dependent on the withdrawal speed and the viscosity of the sol.
-
Spin-Coating: Place the substrate on the spin coater chuck. Dispense a small amount of the sol onto the center of the substrate. Spin the substrate at a specific speed (e.g., 2000-4000 rpm) for a set duration (e.g., 30-60 seconds). The final film thickness is determined by the spin speed and sol viscosity.
-
-
Drying and Calcination:
-
Dry the coated substrates at a low temperature (e.g., 80-100 °C) for 10-15 minutes to remove the solvent.
-
Transfer the substrates to a furnace for calcination at a higher temperature (e.g., 400-500 °C) for 1-2 hours. This step removes organic residues and promotes the crystallization of the titanium dioxide layer. The final crystalline phase (anatase or rutile) is dependent on the calcination temperature.
-
An experimental workflow for this process is illustrated below:
Caption: Sol-Gel Coating Workflow.
Protocol for In Vitro Cell Adhesion and Proliferation Assay
This protocol outlines a method to assess the attachment and growth of cells on this compound-modified surfaces.
Materials:
-
Sterile substrates with and without TiO₂ coating
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Cells (e.g., osteoblasts, fibroblasts)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Crystal violet staining solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent
-
Dimethyl sulfoxide (B87167) (DMSO)
-
24-well culture plates
-
Incubator (37 °C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Place the sterile substrates in the wells of a 24-well plate.
-
Trypsinize and count the cells.
-
Seed the cells onto the substrates at a desired density (e.g., 1 x 10⁴ cells/well).
-
Incubate the plates at 37 °C in a humidified 5% CO₂ atmosphere.
-
-
Cell Adhesion Assay (e.g., at 4 hours):
-
After the desired incubation time for adhesion, gently wash the substrates with PBS to remove non-adherent cells.
-
Fix the adherent cells with 4% paraformaldehyde for 15 minutes.
-
Stain the cells with 0.1% crystal violet solution for 20 minutes.
-
Wash the substrates thoroughly with deionized water and allow them to air dry.
-
Solubilize the stain by adding a known volume of 10% acetic acid or methanol (B129727) to each well.
-
Measure the absorbance of the solubilized stain at a specific wavelength (e.g., 570 nm) using a microplate reader. Higher absorbance corresponds to a greater number of adherent cells.
-
-
Cell Proliferation Assay (e.g., at 1, 3, and 5 days):
-
At each time point, add MTT reagent to the wells and incubate for 4 hours.
-
Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm. The absorbance is proportional to the number of viable, proliferating cells.
-
The logical flow of the cell culture experiments is depicted below:
Caption: Cell Adhesion & Proliferation Workflow.
Data Presentation
The following tables summarize typical quantitative data obtained from the characterization of this compound-modified surfaces.
Table 1: Surface Characterization Data
| Surface Type | Water Contact Angle (°) | Surface Roughness (Sa, nm) |
| Uncoated Titanium | 68.3°[20] | Variable (depends on initial polishing) |
| TiO₂ Coated (Anodized) | Significantly lower than uncoated[21] | Can be controlled by process parameters |
| TiO₂ Coated (H₂O₂ treated) | 16° (decreased from 49°)[9] | Increased roughness[9] |
Table 2: Protein Adsorption on Titanium Surfaces
| Protein | Adsorption on TiO₂ Surfaces | Effect on Cell Adhesion |
| Albumin | Lower adsorption compared to fibronectin[15][22] | No significant effect on osteoblast attachment[15] |
| Fibronectin | Higher adsorption compared to albumin[15][22] | Significantly increases osteoblast attachment[15] |
Table 3: Cellular Response Data
| Cell Type | Surface | Observation | Reference |
| Fibroblasts | PLA-TiOₓ composite film | Increased cell attachment and spreading with higher TiOₓ content | [8] |
| Osteoblasts | Ti surfaces pre-adsorbed with fibronectin | Significantly increased cell attachment | [15][23] |
| MG63 Osteoblasts | NH₄OH/H₂O₂ treated titanium | Enhanced cell attachment, proliferation, and osteogenic differentiation | [18] |
| Human Osteoblasts | Anodized Titanium (H₃PO₄ or HF electrolyte) | Good cellular adherence and colonization | [4] |
Signaling Pathways
The interaction of cells with modified titanium surfaces can trigger specific intracellular signaling pathways that govern cell behavior. For instance, the adhesion of osteoblasts to a surface is often mediated by the binding of cell surface receptors (integrins) to adsorbed extracellular matrix proteins like fibronectin. This interaction can activate downstream signaling cascades.
A simplified representation of a potential signaling pathway involved in osteoblast adhesion and differentiation on a modified titanium surface is shown below. Activation of focal adhesion kinase (FAK) upon integrin clustering can lead to the activation of pathways that regulate the cytoskeleton and gene expression related to osteogenic differentiation.
Caption: Osteoblast Adhesion Signaling.
Conclusion
Surface modification of substrates using this compound provides a powerful and versatile platform for a wide range of biomedical applications. By carefully controlling the coating process, researchers can tailor the surface properties to elicit specific and desirable biological responses. The protocols and data presented herein serve as a valuable resource for scientists and engineers working to develop advanced biomaterials and drug delivery systems. Further research in this area will continue to refine these techniques and expand their application in medicine and biotechnology.
References
- 1. refractorymetal.org [refractorymetal.org]
- 2. Advanced surface engineering of titanium materials for biomedical applications: From static modification to dynamic responsive regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Surface modifications and cell-materials interactions with anodized Ti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research Portal [rex.libraries.wsu.edu]
- 6. researchgate.net [researchgate.net]
- 7. sodium-methoxide.net [sodium-methoxide.net]
- 8. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 9. Titanium and Protein Adsorption: An Overview of Mechanisms and Effects of Surface Features - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Biocompatibility of titanium from the viewpoint of its surface - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Protein adsorption on titanium surfaces and their effect on osteoblast attachment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Covalent surface modification of titanium oxide with different adhesive peptides: surface characterization and osteoblast-like cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Micro/nano hierarchical structured titanium treated by NH4OH/H2O2 for enhancing cell response - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Tailored Surface Modification of Titanium Alloys for Controlled Drug Release - Webthesis [webthesis.biblio.polito.it]
- 20. Characterization of modified titanium surfaces by anodisation and immersion tests - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Protein Adsorption to Surface Chemistry and Crystal Structure Modification of Titanium Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Controlling the Hydrolysis of Titanium Tetraethoxide in Sol-Gel Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the sol-gel synthesis of titania nanoparticles using titanium tetraethoxide (TEOT) and similar alkoxide precursors.
Troubleshooting Guide
This section addresses common problems encountered during the sol-gel process in a question-and-answer format, offering direct solutions and preventative measures.
Q1: My solution immediately turns into a white precipitate upon adding water. What is happening, and how can I prevent this?
A1: This indicates an uncontrolled and extremely rapid hydrolysis and condensation reaction. Titanium alkoxides like TEOT are highly reactive with water.[1] To prevent this, you must slow down the reaction rate.
Immediate Solutions:
-
Reduce Reactant Concentration: The most common cause is that the concentration of your titanium precursor is too high. Dilute your TEOT stock solution significantly in a dry alcohol solvent (like ethanol (B145695) or isopropanol) before introducing it to the water/catalyst solution.
-
Control Water Addition: Add the water or water/alcohol mixture dropwise while vigorously stirring the TEOT solution. This prevents localized high concentrations of water.
-
Lower the Temperature: Perform the reaction in an ice bath to reduce the kinetic energy of the reactants, thereby slowing down the reaction rate.
Q2: I am getting inconsistent results; sometimes I get a stable sol, and other times it precipitates immediately. How can I improve reproducibility?
A2: Inconsistent gel formation points to poor control over key experimental parameters. The balance between the hydrolysis rate (forming Ti-OH bonds) and the condensation rate (forming Ti-O-Ti bonds) is delicate.[2]
Key Parameters to Standardize:
-
Water-to-Alkoxide Molar Ratio (h): This is a critical parameter. Low h values (e.g., h < 1.5) tend to favor the formation of more stable polyoxoalkoxides, while higher ratios can lead to rapid precipitation.[3][4] Precisely control the amount of water used.
-
pH Control (Catalyst): The pH of the reaction medium strongly influences particle size and stability. Acidic conditions (e.g., pH 3-4) generally lead to the formation of finer, more homogeneous suspensions compared to neutral or basic conditions, which can cause immediate precipitation.[4][5] Use a consistent amount of an acid catalyst like hydrochloric acid (HCl) or nitric acid (HNO₃).
-
Solvent Purity: Ensure you are using a dry, appropriate solvent like ethanol or isopropanol (B130326).[6][7] The presence of contaminant water in your solvent can initiate premature hydrolysis.
-
Mixing Speed and Method: Standardize the stirring rate and the method of adding reactants to ensure homogeneous mixing.
Q3: The final TiO₂ particles I am synthesizing are too large and aggregated. How can I achieve smaller, monodisperse nanoparticles?
A3: Particle size and aggregation are direct consequences of the nucleation and growth kinetics, which are governed by the hydrolysis and condensation rates. To obtain smaller, more uniform particles, you need to promote nucleation over growth and prevent aggregation.
Strategies for Size Control:
-
Use a Chelating Agent: This is a highly effective method. Chelating agents like acetic acid, acetylacetone (B45752) (acac), or ethyl acetoacetate (B1235776) (EAcAc) can be added to the TEOT solution before hydrolysis.[8][9][10] They coordinate with the titanium atom, replacing one or more ethoxide groups. This sterically hinders the attack by water, thereby slowing down the hydrolysis rate significantly and leading to more controlled particle growth.[1][8]
-
Optimize pH: Acidic conditions generally favor the formation of smaller particles by slowing down both hydrolysis and condensation rates.[4][5]
-
Vigorous Stirring: Ensure the reaction mixture is stirred vigorously and constantly to maintain homogeneity and prevent localized areas of high reactant concentration, which can lead to rapid, uncontrolled growth.
Frequently Asked Questions (FAQs)
Q1: What is the role of an acid catalyst in the sol-gel process with this compound?
A1: An acid catalyst, such as HCl or HNO₃, plays a crucial role in controlling the reaction kinetics. At low pH, the hydrolysis reaction is catalyzed by the protonation of the alkoxy group, but the condensation rate is slowed down.[5] This allows for better control over particle nucleation and growth, often resulting in smaller, more stable nanoparticles and transparent sols.
Q2: How do chelating agents work to control the hydrolysis rate?
A2: Chelating agents are ligands that can form stable complexes with the titanium precursor.[6] For example, acetylacetone can replace one or more of the ethoxide groups attached to the titanium atom. This modification makes the precursor less susceptible to rapid hydrolysis by sterically hindering the approach of water molecules.[1][8] This allows for a much slower and more controlled formation of the titania network.
Q3: What is the significance of the water-to-alkoxide molar ratio (h)?
A3: The water-to-alkoxide molar ratio (h = [H₂O]/[TEOT]) is one of the most critical factors influencing the sol-gel process.
-
Low h (h < 1.5): Tends to form stable solutions of titanium polyoxoalkoxides, as there isn't enough water to fully hydrolyze the precursor.[3]
-
High h (h > 1.5): Can lead to rapid hydrolysis and condensation, often resulting in the precipitation of titanium dioxide particles.[3] The optimal 'h' value depends on other reaction conditions like pH, temperature, and the presence of chelating agents.
Q4: Can I use a different solvent than alcohol?
A4: While dry alcohols like ethanol and isopropanol are the most common solvents, other organic solvents can be used. The choice of solvent can influence the properties of the resulting material.[6] For instance, solvents with the ability to act as chelating ligands, like ethylene (B1197577) glycol, can also help to stabilize the precursor and control the reaction.[6] It is crucial that the solvent is dry to prevent premature and uncontrolled hydrolysis.
Data Presentation
Table 1: Effect of Key Parameters on Hydrolysis Rate and Particle Characteristics
| Parameter | Condition | Effect on Hydrolysis Rate | Resulting Particle Characteristics |
| Water/Alkoxide Ratio (h) | Low (h < 1.5) | Slow | Stable sol, smaller particles[3][4] |
| High (h > 1.5) | Fast | Precipitation, larger aggregates[3] | |
| pH | Acidic (pH 3-4) | Slow | Smaller, monodisperse particles, stable sol[4][5] |
| Neutral/Basic | Fast | Rapid precipitation, large aggregates[4] | |
| Temperature | Low | Slow | Slower gelation, more controlled growth |
| High | Fast | Faster gelation, potential for larger particles[7] | |
| Chelating Agent | Present | Very Slow | Stable sol, small and uniform particles[1][8] |
| Absent | Fast | Prone to precipitation[10] |
Table 2: Examples of Chelating Agent Concentrations from Literature
| Precursor | Chelating Agent | Molar Ratio (Chelating Agent / Precursor) | Reference |
| Tetrabutyl orthotitanate (TBOT) | Acetic Acid | 0.1 - 5 | [8] |
| Tetrabutyl orthotitanate (TBOT) | Ethyl acetoacetate (EAcAc) | 0.05 - 0.65 | [8] |
| Titanium Isopropoxide (TTIP) | Acetylacetone (AcAc) | > 2 | [6] |
Experimental Protocols
Protocol 1: General Synthesis of Titania Nanoparticles using an Acid Catalyst
-
Preparation of Precursor Solution: In a dry flask, dilute this compound (TEOT) in a dry alcohol (e.g., ethanol) to the desired concentration under vigorous stirring.
-
Preparation of Hydrolysis Solution: In a separate beaker, mix deionized water with the same alcohol and add an acid catalyst (e.g., HCl or HNO₃) to adjust the pH to the desired level (e.g., pH 3-4).
-
Hydrolysis: Slowly add the hydrolysis solution dropwise to the TEOT solution while maintaining vigorous stirring. The mixture should remain clear or form a stable, translucent sol.
-
Aging: Cover the flask and allow the sol to age for a specified period (e.g., 24 hours) at room temperature. During this time, condensation reactions will continue, leading to the formation of a gel.
-
Drying and Calcination: Dry the gel in an oven at a low temperature (e.g., 60-100 °C) to remove the solvent and water. Subsequently, calcine the dried gel at a higher temperature (e.g., 400-600 °C) to obtain crystalline TiO₂ nanoparticles.[6]
Protocol 2: Synthesis of Titania Nanoparticles using a Chelating Agent
-
Preparation of Chelated Precursor: In a dry flask, dissolve this compound (TEOT) in a dry alcohol (e.g., isopropanol).
-
Addition of Chelating Agent: Add the chelating agent (e.g., acetylacetone) to the TEOT solution and stir for a period (e.g., 30 minutes) to allow for the formation of the chelated titanium complex.[6] The solution may change color.
-
Hydrolysis: Prepare a mixture of deionized water and alcohol. Add this solution dropwise to the chelated precursor solution under vigorous stirring.
-
Aging, Drying, and Calcination: Follow steps 4 and 5 from Protocol 1.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. vbn.aau.dk [vbn.aau.dk]
- 5. researchgate.net [researchgate.net]
- 6. journal.uctm.edu [journal.uctm.edu]
- 7. atlantis-press.com [atlantis-press.com]
- 8. Effect of Chelating Agents on the Stability of Nano-TiO2 Sol Particles for Sol-Gel Coating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Titanium Tetraethoxide Sol-Gel Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the hydrolysis and condensation of titanium tetraethoxide.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this compound hydrolysis and condensation?
The synthesis of titanium dioxide (TiO₂) from this compound (TTE) via the sol-gel process involves two primary reactions: hydrolysis and condensation.[1][2]
-
Hydrolysis: The ethoxy groups (-OEt) of the titanium precursor are replaced by hydroxyl groups (-OH) in a reaction with water.
-
Ti(OEt)₄ + 4H₂O → Ti(OH)₄ + 4EtOH
-
-
Condensation: The resulting hydroxyl groups react with each other or with remaining ethoxy groups to form Ti-O-Ti bridges, releasing water or ethanol. This process leads to the formation of a three-dimensional oxide network.[3]
-
Oxolation: Ti-OH + HO-Ti → Ti-O-Ti + H₂O
-
Olation: Ti-OH + EtO-Ti → Ti-O-Ti + EtOH
-
The rates of these reactions are highly sensitive to several factors, most notably pH.[4]
Q2: How does pH influence the rates of hydrolysis and condensation?
The pH of the reaction medium acts as a catalyst and significantly alters the kinetics of both hydrolysis and condensation.
-
Acidic Conditions (pH < 3): Under acidic conditions, the hydrolysis reaction is rapid, but the condensation rate is slow.[4] This is because the protonation of the alkoxy groups facilitates their removal during hydrolysis. However, the resulting positively charged titanium hydroxyl species repel each other, slowing down the condensation process. This typically leads to the formation of more linear, less branched polymer chains.
-
Basic Conditions (pH > 7): In alkaline environments, both hydrolysis and condensation rates are generally faster compared to acidic conditions.[1] The condensation reaction, in particular, is accelerated. This rapid, less controlled reaction often leads to the formation of dense, highly branched, and aggregated particulate clusters.
-
Neutral Conditions (pH ≈ 7): At neutral pH, the reaction rates are typically at their minimum, leading to longer induction and gelation times.[1]
Q3: How does the synthesis pH affect the final crystal structure (anatase vs. rutile) of the TiO₂ nanoparticles?
The pH of the precursor solution plays a crucial role in determining the resulting crystalline phase of TiO₂ after calcination.
-
High Acidity (e.g., pH 1-3.2): Strongly acidic conditions tend to favor the formation of the rutile phase, sometimes in a mixture with anatase and brookite.[2][5] The linear growth of polymer chains under these conditions is believed to promote the formation of rutile.[2]
-
Low Acidity to Neutral/Basic (e.g., pH 4-9): Less acidic, neutral, and basic conditions generally favor the formation of the anatase phase.[2][5] The skewed chain structures formed via deoxolation in higher pH environments are thought to lead to the anatase structure.[2] In many studies, pure anatase is obtained at pH values between 4.4 and 6.8.[5]
Q4: What is the expected particle size and morphology of TiO₂ synthesized at different pH values?
The pH affects not only the crystal phase but also the size and aggregation of the resulting nanoparticles.
-
Under acidic conditions (pH 3) , particles may grow significantly during the drying process due to the destabilization of the colloidal solution, leading to the formation of a gel.[1]
-
At neutral (pH 7) and alkaline (pH 10) conditions , very small primary particles (around 3 nm) are often formed. However, these primary particles tend to aggregate into much larger secondary particles, in the range of 300–500 nm.[1]
-
The overall trend shows that pH affects the degree of agglomeration in the final product.[2]
Troubleshooting Guide
Problem: The reaction is proceeding too quickly, leading to immediate precipitation instead of a stable sol.
-
Cause: This is common under neutral to basic conditions where hydrolysis and condensation rates are very high. The concentration of water or the titanium precursor may also be too high.
-
Solution:
-
Lower the pH: Conduct the synthesis under acidic conditions (e.g., pH 3-4) to slow down the condensation rate.[4]
-
Use a Chelating Agent: Introduce a chelating agent like acetylacetone (B45752) or acetic acid. These agents can modify the titanium precursor, forming more stable complexes that hydrolyze more slowly, allowing for better control over the reaction.[6]
-
Control Water Addition: Add the water or aqueous solution dropwise to the alkoxide solution under vigorous stirring to ensure a homogenous reaction and prevent localized rapid precipitation.
-
Problem: The gelation time is excessively long or a gel does not form at all.
-
Cause: This is characteristic of highly acidic conditions where the condensation reaction is significantly slowed.[4] Insufficient water in the system can also be a cause.
-
Solution:
-
Increase the pH: Carefully raise the pH of the solution towards a less acidic or neutral value to promote condensation.
-
Increase Water Content: Ensure the molar ratio of water to the titanium precursor is sufficient for complete hydrolysis.
-
Introduce a Base Catalyst: A small amount of a basic catalyst (like ammonia) can be added to accelerate the condensation process.
-
Problem: The final TiO₂ powder consists of heavily aggregated particles.
-
Cause: Particle aggregation is often a result of the rapid and uncontrolled condensation that occurs at neutral and basic pH.[1] The high surface energy of the primary nanoparticles also drives them to agglomerate to minimize this energy.
-
Solution:
-
pH Adjustment: Synthesizing under controlled acidic conditions can lead to less aggregated structures.
-
Use of Stabilizing Agents: Employ a stabilizing agent or surfactant in the reaction medium to prevent particles from sticking together.
-
Post-Synthesis Treatment: Use sonication to break up soft agglomerates in the final suspension. For preparing stable suspensions for further use, a pH adjustment protocol can be implemented.[7]
-
Quantitative Data Summary
The following tables summarize quantitative data on the effect of pH on various aspects of the sol-gel synthesis of titania.
Table 1: Effect of pH on Induction Period for Particle Formation
| Titanium Precursor | pH | Induction Period | Reference |
| This compound (TTE) | 7 | 3 minutes | [1] |
| Titanium Tetraisopropoxide (TTIP) | 7 | 60 minutes | [1] |
| Titanium Tetrabutoxide (TTB) | 7 | ~1,300 minutes | [1] |
| TTE / TTIP | Alkaline | A few minutes | [1] |
| TTB | Alkaline | 50 minutes | [1] |
Table 2: Effect of pH on TiO₂ Crystallite Size and Phase (Post-Calcination)
| Precursor | pH | Calcination Temp. | Crystal Phase(s) | Crystallite Size (nm) | Reference |
| Ti(OC₃H₇)₄ | 1 | 400°C | Rutile (trace), Anatase | - | [2] |
| Ti(OC₃H₇)₄ | 3 | 400°C | Anatase | ~14 | [2] |
| Ti(OC₃H₇)₄ | 5 | 400°C | Anatase | ~11 | [2] |
| Ti(OC₃H₇)₄ | 7 | 400°C | Anatase | ~9.5 | [2] |
| Ti(OC₃H₇)₄ | 9 | 400°C | Anatase | ~8.4 | [2] |
| Ti(OC₄H₉)₄ | 3.2 | 500°C | Rutile (dominant), Brookite, Anatase | ~8 | [5] |
| Ti(OC₄H₉)₄ | 5.0 | 500°C | Anatase | 21-24 | [5] |
| Ti(OC₄H₉)₄ | 6.8 | 500°C | Anatase | ~21 | [5] |
Experimental Protocols
Protocol: pH-Controlled Sol-Gel Synthesis of TiO₂ Nanoparticles
This protocol outlines a general method for synthesizing TiO₂ nanoparticles from this compound (TTE), with specific steps for pH adjustment.
Materials:
-
This compound (TTE)
-
Absolute Ethanol (EtOH)
-
Deionized Water (H₂O)
-
Nitric Acid (HNO₃) or Hydrochloric Acid (HCl) for acidic conditions
-
Ammonium (B1175870) Hydroxide (B78521) (NH₄OH) for basic conditions
Procedure:
-
Precursor Solution Preparation:
-
In a clean, dry flask, prepare a solution of TTE in absolute ethanol. A typical volumetric ratio is 1:10 (TTE:EtOH).
-
Stir the solution magnetically for 15-30 minutes in a sealed container to ensure homogeneity.
-
-
Hydrolyzing Solution Preparation & pH Adjustment:
-
Prepare a separate solution of deionized water and ethanol. The molar ratio of water to TTE is a critical parameter and typically ranges from 4:1 to over 100:1.
-
For Acidic Synthesis (e.g., pH 3): Add nitric acid or hydrochloric acid dropwise to the water/ethanol solution while monitoring with a pH meter until the target pH is reached.
-
For Basic Synthesis (e.g., pH 9): Add ammonium hydroxide dropwise to the water/ethanol solution until the target pH is achieved.[2]
-
For Neutral Synthesis (pH 7): Use the water/ethanol solution without any acid or base addition.
-
-
Hydrolysis and Condensation:
-
While vigorously stirring the TTE/ethanol solution, add the pH-adjusted water/ethanol solution dropwise using a burette or syringe pump. A slow addition rate is crucial to control the reaction.
-
Upon addition of the water, the solution will turn milky white, indicating the formation of TiO₂ nuclei.
-
Continue stirring the resulting sol for a set period (e.g., 1-3 hours) at room temperature to allow for aging and growth of the particles.
-
-
Gelation and Drying (Optional):
-
If a gel is desired, the sol can be left undisturbed in a sealed container until gelation occurs.
-
The resulting gel or precipitate can be dried in an oven (e.g., at 80-100°C) to remove the solvent, yielding an amorphous titania powder.
-
-
Calcination:
-
Characterization:
-
The final product can be characterized using techniques such as X-ray Diffraction (XRD) to determine the crystal phase and crystallite size, and Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) to observe particle morphology and size.[2]
-
Visualizations
Caption: Reaction pathways for TTE under acidic vs. basic conditions.
Caption: Experimental workflow for pH-controlled TiO₂ sol-gel synthesis.
Caption: Logical relationship between pH and final TiO₂ properties.
References
- 1. vbn.aau.dk [vbn.aau.dk]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Influence of acidic pH on the formulation of TiO2 nanocrystalline powders with enhanced photoluminescence property - PMC [pmc.ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
- 7. Stabilization of TiO2 nanoparticles in complex medium through a pH adjustment protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Titanium Tetraethoxide Sol-Gel Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the sol-gel synthesis of titania (TiO₂) from titanium tetraethoxide. The following sections address common issues related to the influence of solvents on the synthesis process.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a solvent in the this compound sol-gel process?
A1: The solvent in the sol-gel process serves multiple crucial functions. Primarily, it acts as a medium to dissolve the this compound precursor and water, which are often immiscible. The choice of solvent also allows for control over the hydrolysis and condensation reaction rates. By diluting the precursor, the solvent can slow down these reactions, preventing rapid, uncontrolled precipitation and promoting the formation of a stable sol with a uniform particle size distribution. Furthermore, solvent properties like polarity, viscosity, and boiling point can influence the final morphology, crystallinity, and particle size of the TiO₂ nanoparticles.
Q2: Which solvents are commonly used for this compound sol-gel synthesis?
A2: Alcohols are the most frequently used solvents in this process due to their ability to dissolve the alkoxide precursor and their miscibility with water. Common examples include methanol (B129727), ethanol (B145695), isopropanol (B130326), and 1-butanol (B46404).[1][2] Other organic liquids capable of hydrogen bonding, such as acetone, ethylene (B1197577) glycol, and N,N-dimethyl acetamide (B32628) (DMAC), have also been successfully employed.[3][4][5]
Q3: How does the type of alcohol solvent affect the resulting TiO₂ nanoparticles?
A3: The properties of the alcohol solvent, such as the length of its carbon chain, boiling point, and viscosity, significantly impact the characteristics of the final TiO₂ nanoparticles.[1] Generally, alcohols with longer carbon chains, higher boiling points, and greater viscosity tend to produce smaller crystallite sizes.[1] For instance, 1-butanol has been shown to yield smaller nanoparticle sizes compared to methanol or ethanol under similar conditions.[1] This is attributed to the solvent's ability to better control the hydrolysis and condensation rates.
Q4: Can I perform the synthesis without an alcohol solvent if I am using an acid catalyst?
A4: While an acid catalyst is crucial for controlling the pH and influencing reaction rates, an alcohol solvent is still generally necessary to ensure the miscibility of the titanium alkoxide precursor and water.[6] Without a solvent to homogenize the reactants, the hydrolysis reaction can be extremely rapid and localized, leading to the formation of large, aggregated, or amorphous particles instead of a stable sol.[7] In some cases, if the hydrolysis reaction itself generates a sufficient volume of alcohol, an additional solvent may not be needed, but this is highly dependent on the specific reaction conditions.[6]
Troubleshooting Guide
Problem 1: The solution turns cloudy or forms a precipitate immediately after adding water.
-
Possible Cause: The hydrolysis reaction is occurring too quickly. This is a common issue with highly reactive precursors like this compound.
-
Solution:
-
Use a less polar solvent or a solvent with a longer alkyl chain: Solvents like isopropanol or 1-butanol can slow down the hydrolysis rate compared to methanol or ethanol.[1]
-
Cool the reaction mixture: Performing the synthesis in an ice bath can help to control the exothermic hydrolysis reaction.
-
Add a chelating agent: Introduce a stabilizing agent like acetic acid or acetylacetone (B45752) to the titanium precursor solution before adding water.[8][9] These agents can modify the precursor, making it less reactive and slowing down gelation.[9]
-
Slow, dropwise addition of water: Instead of adding all the water at once, introduce it slowly and with vigorous stirring to ensure it disperses quickly and reacts more uniformly.
-
Problem 2: The gel forms too quickly, making it difficult to process or create uniform films.
-
Possible Cause: The condensation rate is too high, leading to rapid network formation.
-
Solution:
-
Adjust the pH: Lowering the pH (e.g., to around 3) by using an acid catalyst like HCl or HNO₃ can accelerate hydrolysis but slow down the condensation rate, providing a longer working time with the sol.[10]
-
Use a chelating agent: As with rapid precipitation, chelating agents like acetic acid can significantly increase the gelation time by stabilizing the precursor.[9]
-
Decrease the precursor concentration: Diluting the reaction mixture with more solvent can reduce the frequency of collisions between hydrolyzed species, thereby slowing the condensation process.
-
Problem 3: The final dried gel has significant cracks.
-
Possible Cause: High capillary stress during the drying process causes the gel network to collapse unevenly.
-
Solution:
-
Solvent exchange: Before drying, exchange the initial solvent with one that has a lower surface tension, such as hexane. This can reduce the capillary pressure exerted on the gel pores as the solvent evaporates.
-
Slow, controlled drying: Avoid rapid evaporation by drying the gel in a controlled environment with high humidity or by using a slow evaporation setup (e.g., covering the container with a pierced film).
-
Use of drying control chemical additives (DCCAs): Additives like formamide (B127407) can be incorporated into the sol to strengthen the gel network and make it more resistant to cracking during drying.
-
Problem 4: The solution turns yellow upon addition of the titanium precursor.
-
Possible Cause: This may indicate the formation of peroxo-titanium complexes if hydrogen peroxide is present, or it could be due to impurities in an aged precursor. While a yellow color can sometimes be normal during the formation of Ti(OH)₄, a persistent yellow precipitate might be undesirable.[11]
-
Solution:
-
Ensure precursor quality: Use a fresh, high-purity this compound precursor. Store it under inert gas and at low temperatures as recommended.
-
Control pH: Maintaining a low pH (e.g., <3) can sometimes prevent the formation of certain colored precipitates.[12]
-
Use of specific acids: Adding glacial acetic acid has been reported to help prevent the formation of yellow deposits by delaying hydrolysis.[12]
-
Data Presentation
Table 1: Influence of Different Solvents on TiO₂ Nanoparticle Characteristics
| Solvent | Precursor | Typical Crystallite/Particle Size (nm) | Resulting Phase (after calcination) | Observations |
| Methanol | TTIP | ~15.6 | Anatase-Rutile mixed | Can lead to mixed phases.[2] Methanol's small size and active -OH group can lead to faster reactions.[13] |
| Ethanol | TTIP | ~14.5 | Anatase-Rutile mixed | Often used, provides a good balance for reaction control.[2] Higher photocatalytic activity observed in some studies.[2] |
| Isopropanol | TTIP | ~11.4 | Pure Anatase | Tends to produce smaller crystallites and a pure anatase phase.[2] Slower reaction rates compared to methanol and ethanol.[14] |
| 1-Butanol | TTIP | Can produce the smallest nanoparticle size among common alcohols.[1] | Anatase | Higher viscosity and boiling point lead to better control over particle growth.[1] |
| Ethylene Glycol | TBT | - | Amorphous up to 400°C, then Anatase | Acts as a bridging-chelating ligand, leading to more stable gels.[15] |
| Acetone | Nano-TiO₂ powder | Grain size ~691 nm (film) | - | Can lead to a decrease in the optical band gap.[3][4] |
| DMAC | TBT | ~90.6 | Anatase-Rutile mixed | High boiling point solvent that can reduce agglomeration of nanoparticles.[5] |
Note: TTIP (Titanium Tetraisopropoxide) and TBT (Titanium Tetrabutoxide) are used as examples. The values are indicative and can vary significantly based on other synthesis parameters like pH, temperature, and water-to-precursor ratio.
Experimental Protocols
General Protocol for TiO₂ Nanoparticle Synthesis using an Alcohol Solvent
This protocol is a generalized procedure based on common practices in the literature.[14][16][17] Researchers should optimize parameters for their specific needs.
-
Solution A (Precursor Solution): In a dry beaker under an inert atmosphere (e.g., nitrogen or argon), add the chosen alcohol solvent (e.g., ethanol, isopropanol). Slowly add the this compound precursor to the solvent while stirring continuously. A typical molar ratio might be 1:10 (precursor:solvent). If using a chelating agent (e.g., acetic acid), it should be added to this solution and stirred until homogeneous.
-
Solution B (Hydrolysis Solution): In a separate beaker, mix the same alcohol solvent with deionized water and an acid catalyst (e.g., nitric acid or hydrochloric acid) to adjust the pH.
-
Hydrolysis: Place Solution A in a constant temperature bath (an ice bath is often used to control the initial reaction). Begin vigorous stirring and add Solution B dropwise to Solution A using a burette or syringe pump. A slow addition rate is critical to prevent rapid precipitation.
-
Gelation/Aging: Once the addition is complete, continue stirring the resulting sol for a period ranging from a few hours to several days at room temperature. This "aging" step allows for the completion of hydrolysis and condensation reactions, leading to the formation of a stable gel network.
-
Drying: The wet gel is then dried to remove the solvent. This can be done in an oven at a relatively low temperature (e.g., 80-100°C) for several hours.[17] To avoid cracks, supercritical drying may be employed for aerogel production.
-
Calcination: The dried gel is then calcined in a furnace at elevated temperatures (e.g., 450-600°C) for several hours.[1][17] This step removes residual organic compounds and induces crystallization of the TiO₂ into the desired phase (typically anatase).
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scientific.net [scientific.net]
- 4. researchgate.net [researchgate.net]
- 5. atlantis-press.com [atlantis-press.com]
- 6. researchgate.net [researchgate.net]
- 7. devos.uz [devos.uz]
- 8. Effect of Chelating Agents on the Stability of Nano-TiO2 Sol Particles for Sol-Gel Coating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. ripublication.com [ripublication.com]
- 14. vbn.aau.dk [vbn.aau.dk]
- 15. journal.uctm.edu [journal.uctm.edu]
- 16. m.youtube.com [m.youtube.com]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Calcination Temperature for TiO2 from Titanium Tetraethoxide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of titanium dioxide (TiO2) from titanium tetraethoxide. The information is designed to address specific issues that may be encountered during experimentation, with a focus on optimizing the calcination temperature.
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of calcination temperature on the properties of TiO2 synthesized from this compound?
Calcination temperature is a critical parameter that significantly influences the crystalline phase, particle size, crystallite size, and surface area of the resulting TiO2 nanoparticles.[1][2][3] As the calcination temperature increases, the material typically transitions from an amorphous state to crystalline phases, primarily anatase and rutile.[1][4] Higher temperatures promote crystal growth, leading to larger particle and crystallite sizes, and a decrease in the specific surface area.[1][3]
Q2: Which crystalline phase of TiO2 is most desirable for photocatalysis, and at what temperature is it typically formed?
The anatase phase of TiO2 is generally considered the most photocatalytically active form.[5] For TiO2 synthesized from this compound via the sol-gel method, the anatase phase is predominantly formed at calcination temperatures in the range of 400°C to 600°C.[4][6][7] Temperatures below this range may result in an amorphous or poorly crystalline material with low photocatalytic activity, while higher temperatures can initiate a phase transformation to the less active rutile phase.
Q3: How does the calcination temperature affect the particle size and surface area of the TiO2 nanoparticles?
Increasing the calcination temperature leads to an increase in particle size and a decrease in the specific surface area.[1][3][4] This is due to the sintering of nanoparticles at higher temperatures, where smaller particles aggregate to form larger ones, consequently reducing the total surface area. For instance, one study reported that the surface area of TiO2 nanoparticles decreased from 101.24 m²/g to 3.25 m²/g as the calcination temperature was increased from 300°C to 1100°C.[1]
Q4: What is the typical temperature range for the anatase-to-rutile phase transformation?
The anatase-to-rutile phase transformation generally begins at temperatures above 600°C and becomes more prominent as the temperature increases.[1][2][4] The exact temperature of this transformation can be influenced by various factors, including the presence of impurities, the heating rate, and the atmospheric conditions during calcination.[8] By 800°C to 900°C, a significant portion of the anatase phase will have transformed into rutile, and at temperatures around 1100°C, the conversion to pure rutile is often complete.[1][3]
Troubleshooting Guide
Problem 1: My synthesized TiO2 shows low photocatalytic activity.
-
Possible Cause 1: Incomplete crystallization (amorphous phase). If the calcination temperature is too low (e.g., below 300°C), the TiO2 may be amorphous, which generally exhibits poor photocatalytic performance.
-
Possible Cause 2: Predominantly rutile phase. If the calcination temperature is too high (e.g., above 700°C), the more active anatase phase may have transformed into the less active rutile phase.[1]
-
Solution: Optimize the calcination temperature by testing a range between 500°C and 700°C to achieve a high proportion of the anatase phase or a desirable anatase/rutile mixed-phase composition. Some studies suggest that a mixed-phase of anatase and rutile can exhibit enhanced photocatalytic activity.[1]
-
-
Possible Cause 3: Low surface area. High calcination temperatures can lead to particle sintering and a significant reduction in surface area, which limits the number of active sites available for photocatalysis.[1]
-
Solution: Use the lowest possible calcination temperature that still ensures the formation of a well-crystallized anatase phase. This is typically in the 400-500°C range.[4]
-
Problem 2: The particle size of my TiO2 is too large.
-
Possible Cause: High calcination temperature. Higher calcination temperatures promote the growth of larger crystals and particles.[1][9]
Problem 3: I am observing a mix of anatase and brookite phases at low calcination temperatures.
-
Observation: It is not uncommon to observe a mixture of anatase and brookite phases, or even all three phases (anatase, brookite, and rutile), at lower calcination temperatures (e.g., 300-600°C).[2]
-
Explanation: The formation of different TiO2 polymorphs is a complex process influenced by the synthesis conditions. The presence of brookite alongside anatase at lower temperatures is a known phenomenon. As the temperature increases, these phases will typically transform into the more stable anatase and subsequently into rutile.[2][3]
-
Experimental Protocols
Sol-Gel Synthesis of TiO2 Nanoparticles from this compound
This protocol describes a general procedure for synthesizing TiO2 nanoparticles using this compound as the precursor.
-
Preparation of the Titanium Precursor Solution:
-
In a dry, inert atmosphere (e.g., a glovebox), prepare a solution of this compound in absolute ethanol. A common molar ratio is 1:40 for this compound to ethanol.
-
Stir the solution vigorously for at least 30 minutes to ensure homogeneity.
-
-
Hydrolysis:
-
Prepare a separate solution of deionized water and ethanol. An acid, such as nitric acid or acetic acid, is often added to this solution to control the hydrolysis and condensation rates.[5] A typical molar ratio of this compound to water is 1:4.
-
Slowly add the water-ethanol solution dropwise to the continuously stirred this compound solution. The addition should be done carefully to prevent rapid, uncontrolled precipitation.
-
-
Aging:
-
Drying:
-
Dry the resulting gel in an oven at a temperature of 80-120°C for several hours (e.g., 12-24 hours) to remove the solvent and residual water.[7]
-
-
Calcination:
-
Grind the dried gel into a fine powder.
-
Place the powder in a crucible and calcine it in a furnace at the desired temperature. To optimize for photocatalytic activity, a temperature range of 400-600°C is recommended.[6][7] The heating rate and duration of calcination can also be controlled (e.g., a heating rate of 5-10°C/min and a hold time of 2-4 hours).[3]
-
-
Characterization:
-
After cooling to room temperature, the resulting TiO2 nanopowder can be characterized using techniques such as X-ray Diffraction (XRD) to determine the crystalline phase and crystallite size, Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) to observe the morphology and particle size, and Brunauer-Emmett-Teller (BET) analysis to measure the specific surface area.
-
Data Presentation
Table 1: Effect of Calcination Temperature on TiO2 Properties
| Calcination Temperature (°C) | Crystalline Phase(s) | Crystallite Size (nm) | Particle Size (nm) | Specific Surface Area (m²/g) | Band Gap (eV) |
| 300 | Amorphous/Anatase/Brookite[2] | ~5-10 | ~9[9] | 101.24[1] | ~3.4-3.5[11] |
| 400 | Anatase[4] | ~10-15[9][11] | ~14[9] | 106.9[4] | 3.37[11] |
| 500 | Anatase[1][3] | ~15-25 | - | 45.68[1] | ~3.3 |
| 600 | Anatase/Rutile[2] | ~25-35[9] | ~36[9] | - | ~3.2 |
| 700 | Anatase/Rutile[1] | >30 | - | 17.61[1] | ~3.1-3.2 |
| 800 | Rutile[2] | >35[11] | >40 | - | 3.09[11] |
| 900 | Rutile[1] | - | - | 5.32[1] | - |
| 1100 | Rutile[1][3] | - | - | 3.25[1] | - |
Note: The values presented in this table are approximate and can vary depending on the specific synthesis conditions.
Visualizations
Caption: Experimental workflow for the synthesis of TiO2 nanoparticles.
Caption: Relationship between calcination temperature and TiO2 properties.
References
- 1. Effects of Calcination Temperature on the Phase Composition, Photocatalytic Degradation, and Virucidal Activities of TiO2 Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Calcination Temperature on Photocatalytic Activity of Synthesized TiO2 Nanoparticles via Wet Ball Milling Sol-Gel Method [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scholar.nycu.edu.tw [scholar.nycu.edu.tw]
- 5. pubs.aip.org [pubs.aip.org]
- 6. journal.inovasi.ac.id [journal.inovasi.ac.id]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Characterization of Titanium Oxide Nanomaterials Using Sol-Gel Method, American Journal of Nano Research and Applications, Science Publishing Group [sciencepublishinggroup.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Preventing Agglomeration of TiO₂ Nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in preventing the agglomeration of titanium dioxide (TiO₂) nanoparticles synthesized from titanium tetraethoxide.
Frequently Asked Questions (FAQs)
Q1: Why do my TiO₂ nanoparticles clump together (agglomerate) after synthesis?
A1: TiO₂ nanoparticles have a very high surface area-to-volume ratio, which results in high surface energy. To minimize this energy, nanoparticles tend to clump together through weak physical interactions known as van der Waals forces. This process, called agglomeration, is a primary challenge in nanoparticle synthesis.[1]
Q2: What is the isoelectric point (IEP) of TiO₂ and why is it critical for preventing agglomeration?
A2: The isoelectric point (IEP) is the pH at which the surface of the nanoparticles has a net neutral charge. For TiO₂, the IEP is typically in the pH range of 5 to 6.8.[2] At this pH, the repulsive electrostatic forces between particles are minimal, leading to maximum agglomeration.[3] To prevent this, it is crucial to adjust the pH of the synthesis solution to be either significantly lower (acidic) or higher (alkaline) than the IEP.[4]
Q3: How do surfactants help prevent nanoparticle agglomeration?
A3: Surfactants are molecules that adsorb onto the surface of nanoparticles, preventing agglomeration through two main mechanisms:
-
Electrostatic Stabilization: Ionic surfactants (e.g., SDS, CTAB) provide a net positive or negative charge to the nanoparticle surface, causing electrostatic repulsion between them.[1][5]
-
Steric Stabilization: Non-ionic surfactants (e.g., Polyethylene Glycol - PEG, Triton X-100) create a physical barrier or "coating" around the nanoparticles, which physically prevents them from getting close enough to agglomerate.[4][6]
Q4: Does the calcination (heat treatment) temperature affect agglomeration?
A4: Yes, calcination temperature is a critical parameter. While heat treatment is often necessary to achieve the desired crystalline phase (e.g., anatase or rutile) and remove organic residues, excessively high temperatures can cause the nanoparticles to fuse together, a process known as sintering, which leads to irreversible hard agglomerates.[7][8] Increasing the calcination temperature generally leads to larger crystallite sizes and increased aggregation.[9] For example, a pure anatase structure with good crystallinity might be achieved at 500°C, while higher temperatures could induce the formation of the rutile phase and more significant particle growth.[7][10]
Q5: Is sonication alone enough to prevent agglomeration?
A5: Sonication is effective for breaking up existing soft agglomerates in a solution by applying high-energy ultrasound.[1] However, it does not prevent the nanoparticles from re-agglomerating once the sonication is stopped. Therefore, sonication is best used in conjunction with other stabilization methods, such as pH control or the addition of surfactants, to maintain a stable dispersion.[4]
Troubleshooting Guide
Issue 1: Nanoparticles immediately form large, milky precipitates during the sol-gel reaction.
-
Probable Cause: The pH of the reaction medium is too close to the isoelectric point (IEP) of TiO₂ (around pH 5-6.8), leading to rapid agglomeration due to a lack of electrostatic repulsion.[2][3]
-
Solution: Adjust the initial pH of the solution. For an acid-catalyzed sol-gel reaction, maintain a low pH (e.g., 1-4) using acids like nitric acid or hydrochloric acid.[11] For a base-catalyzed reaction, use a pH well above the IEP (e.g., 8-10) with a base like ammonium (B1175870) hydroxide.[2] This ensures the nanoparticle surfaces are sufficiently charged to repel each other.
Issue 2: The final dried TiO₂ powder is coarse and difficult to re-disperse.
-
Probable Cause: Significant agglomeration and possibly sintering occurred during the drying and calcination steps. High calcination temperatures can cause nanoparticles to fuse.[8]
-
Solution:
-
Optimize Calcination Temperature: Lower the calcination temperature. Studies show that a pure anatase phase can be achieved at temperatures around 500°C without excessive particle growth.[7][10]
-
Control Heating Rate: Use a slower heating rate during calcination (e.g., 1-5°C/min) to allow for more controlled crystal growth and minimize thermal shock.[12]
-
Use a Surfactant: Introduce a surfactant during the synthesis process. Surfactants can form a protective layer that prevents particles from fusing during heat treatment.[13][14]
-
Issue 3: Particle size analysis (e.g., DLS) shows a much larger size than expected from TEM or XRD.
-
Probable Cause: You are measuring agglomerates, not primary nanoparticles. Dynamic Light Scattering (DLS) measures the hydrodynamic radius of particles and their agglomerates in a solution, while Transmission Electron Microscopy (TEM) and X-ray Diffraction (XRD) can reveal the size of the individual primary particles.
-
Solution:
-
Improve Dispersion: Before measurement, ensure the sample is well-dispersed using probe sonication in an appropriate solvent.[1]
-
Add a Dispersant/Surfactant: If the powder is already made, try re-dispersing it in a solution containing a suitable surfactant (e.g., SDS, CTAB, Triton X-100) and adjust the pH away from the IEP.[5][6]
-
Modify Synthesis Protocol: Re-synthesize the nanoparticles using a stabilizing agent from the start to prevent the initial formation of agglomerates.
-
Issue 4: The use of a surfactant did not prevent agglomeration.
-
Probable Cause: The surfactant concentration, type, or the solution conditions may be inappropriate.
-
Solution:
-
Optimize Surfactant Concentration: There is an optimal concentration for surfactants. Too little will provide incomplete coverage, while too much can cause micelles to form or lead to bridging flocculation. Studies have found 2-2.5 wt.% to be effective for some systems.[6][15]
-
Select the Right Surfactant: The choice of surfactant is critical. Anionic surfactants like Sodium Dodecyl Sulfate (SDS) and cationic ones like Cetyltrimethylammonium Bromide (CTAB) are often effective.[13][14] The best choice depends on the desired surface charge and the solvent system.
-
Check Solution Ionic Strength: High concentrations of salts in the solution can screen the electrostatic repulsion provided by ionic surfactants, reducing their effectiveness.[3] If possible, minimize the ionic strength of the medium.
-
Quantitative Data Summary
| Parameter | Optimal/Reported Value | Effect on Agglomeration & Particle Size | Citations |
| pH | Acidic (< 4) or Alkaline (> 8) | Moving pH away from the isoelectric point (5-6.8) increases surface charge and electrostatic repulsion, thus reducing agglomeration. Smaller crystal sizes are often observed at alkaline pH (e.g., pH 8-9). | [2][11] |
| Calcination Temperature | 450°C - 600°C | Increasing temperature enhances crystallinity but also increases particle size and agglomeration due to sintering. A temperature of ~500°C is often optimal for pure anatase phase with minimal agglomeration. | [7][8][9][10] |
| Surfactant Type | Anionic (SDS), Cationic (CTAB), Non-ionic (PEG, Triton X-100) | Surfactants adsorb on the nanoparticle surface, providing electrostatic or steric barriers to prevent agglomeration. CTAB and SDS have shown strong stabilizing effects. | [5][6][13][14] |
| Surfactant Concentration | ~2.0 - 2.5 wt.% | An optimal concentration is required for stable dispersion. This value can be system-dependent and may require optimization. | [6][15] |
Experimental Protocols
Protocol: Sol-Gel Synthesis of TiO₂ Nanoparticles with Surfactant and pH Control
This protocol describes a general method to synthesize TiO₂ nanoparticles from this compound while minimizing agglomeration.
Materials:
-
This compound (TTE) - Precursor
-
Ethanol (B145695) - Solvent
-
Deionized Water - Hydrolysis agent
-
Nitric Acid (or Ammonium Hydroxide) - pH modifier
-
Cetyltrimethylammonium Bromide (CTAB) - Surfactant
Procedure:
-
Prepare Solution A (Alkoxide Solution): In a dry flask under inert atmosphere if possible, mix this compound with absolute ethanol. A typical ratio is 10 mL of TTE in 30-50 mL of ethanol. Stir vigorously for 30-60 minutes to ensure homogeneity.[16]
-
Prepare Solution B (Hydrolysis Solution): In a separate beaker, mix deionized water with ethanol. Add the surfactant (e.g., CTAB) to this solution and stir until fully dissolved.
-
pH Adjustment: Adjust the pH of Solution B to the desired level (e.g., pH 3 with nitric acid or pH 9 with ammonium hydroxide) while stirring. This step is critical for controlling hydrolysis and preventing agglomeration.[2]
-
Hydrolysis and Condensation: Add Solution B dropwise to Solution A under vigorous stirring. A white precipitate or gel will begin to form. The slow addition is crucial to control the rate of hydrolysis and promote the formation of small, uniform particles.
-
Aging: After the addition is complete, continue stirring the mixture for 2-4 hours. Then, let the sol age without stirring for 24-48 hours at room temperature. This allows the polycondensation reactions to complete, forming a stable gel network.[17]
-
Drying: Separate the gel from the liquid by centrifugation or filtration. Wash the gel several times with ethanol and deionized water to remove residual reactants and surfactant. Dry the gel in an oven at 80-100°C for 12-24 hours to remove the solvent.[18]
-
Calcination: Grind the dried gel into a fine powder using a mortar and pestle. Calcine the powder in a furnace at a controlled temperature (e.g., 500°C) for 2-4 hours with a slow heating ramp to obtain the crystalline TiO₂ nanoparticles.[18]
Visualizations
Caption: Troubleshooting workflow for TiO₂ nanoparticle agglomeration.
Caption: Mechanisms of surfactant-based nanoparticle stabilization.
References
- 1. journals.sbmu.ac.ir [journals.sbmu.ac.ir]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Influence of Temperature on TiO2 Nanoparticles: Ingenta Connect [ingentaconnect.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. benthamdirect.com [benthamdirect.com]
- 11. researchgate.net [researchgate.net]
- 12. Preparation and evaluation of the cytotoxic nature of TiO2 nanoparticles by direct contact method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. urfjournals.org [urfjournals.org]
- 16. youtube.com [youtube.com]
- 17. atlantis-press.com [atlantis-press.com]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Purification of Technical Grade Titanium Tetraethoxide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the purification of technical grade titanium tetraethoxide. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common issues encountered during purification processes.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to purify technical grade this compound?
A1: Technical grade this compound often contains impurities that can interfere with sensitive applications, such as in the synthesis of advanced materials, catalysts, and pharmaceuticals. Common impurities include tetraisopropyl orthotitanate and hydrolysis byproducts like titanium dioxide (TiO₂).[1] Purification is crucial to ensure the reproducibility and success of experiments where high purity precursors are required.
Q2: What are the most common impurities in technical grade this compound?
A2: The primary impurities are typically other titanium alkoxides, such as tetraisopropyl orthotitanate, and titanium dioxide (TiO₂), which forms as a white precipitate upon exposure to moisture.[1] Residual starting materials and solvents from the manufacturing process may also be present.
Q3: What is the most effective method for purifying this compound?
A3: Vacuum distillation is the most widely used and effective method for purifying this compound. This technique separates the desired compound from non-volatile impurities like TiO₂ and other less volatile components by lowering the boiling point of the this compound under reduced pressure. This prevents thermal decomposition that can occur at its atmospheric boiling point.
Q4: Can I use other purification methods like crystallization or solvent extraction?
A4: While vacuum distillation is the preferred method, a combination of filtration and fractional distillation can also be employed. This involves dissolving the technical grade material in a dry, inert solvent to precipitate insoluble impurities like TiO₂, followed by fractional distillation of the filtrate. Specific applications of crystallization and solvent extraction for purifying this compound are not well-documented in scientific literature, suggesting they are less common and potentially less effective than distillation-based methods.
Q5: How can I assess the purity of my this compound after purification?
A5: The purity of this compound can be determined using several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is commonly used to assay the purity of this compound.[2]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic bonds in this compound and to detect impurities.
-
Karl Fischer Titration: This method is specifically used to determine the water content, which is a critical parameter for the moisture-sensitive this compound.[3][4][5][6][7]
-
Gravimetric Analysis: The titanium content can be determined by gravimetric analysis, which involves the controlled hydrolysis of an aliquot of the product to form TiO₂.
Troubleshooting Guides
Vacuum Distillation Troubleshooting
| Problem | Possible Cause | Solution |
| Difficulty Achieving High Vacuum | Leaks in the distillation apparatus. | - Ensure all glass joints are properly sealed with high-vacuum grease and securely clamped.- Inspect all tubing and connections for cracks or loose fittings.- Perform a leak test before heating. |
| "Bumping" or Violent Boiling | Superheating of the liquid due to a lack of nucleation sites. | - Use a magnetic stir bar and a stirrer/hotplate to ensure vigorous and constant stirring.- Avoid using boiling chips as they are often ineffective under vacuum. |
| Product is Not Distilling | - Insufficient heating.- Vacuum is too high for the applied temperature. | - Gradually increase the heating mantle temperature.- Ensure the thermometer is placed correctly to accurately measure the vapor temperature.- Cross-reference the vacuum level with the expected boiling point at that pressure. |
| Distillate is Discolored (Yellowish) | Thermal decomposition of the product. | - Ensure the distillation is performed at the lowest possible temperature by achieving a high vacuum.- A pale-yellow color in the distillate may be acceptable, but significant darkening indicates decomposition. |
| Solidification in the Condenser | The condenser cooling water is too cold. | - Use room temperature water for the condenser or reduce the flow rate to prevent overcooling and solidification of the distillate. |
| White Precipitate in the Receiving Flask | Contamination with moisture. | - Ensure all glassware is rigorously dried before assembly.- Assemble the apparatus under an inert atmosphere (e.g., nitrogen or argon).- Check for any leaks that could introduce moist air. |
Fractional Distillation Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Separation of Components | - Insufficient number of theoretical plates in the fractionating column.- Distillation rate is too fast. | - Use a longer fractionating column or one with a more efficient packing material.- Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established. |
| Flooding of the Column | Excessive boil-up rate, causing liquid to be carried up the column. | - Reduce the heat input to the distillation flask.- Ensure the condenser has adequate cooling capacity. |
| Temperature Fluctuations at the Distillation Head | Inconsistent heating or pressure. | - Ensure a stable heat source.- If under vacuum, ensure the vacuum pump is providing a stable pressure. |
Quantitative Data
The following table summarizes typical purity and yield data for the purification of this compound by vacuum distillation.
| Purification Method | Parameter | Value | Reference |
| Vacuum Distillation | Chemical Purity | 98-99% | |
| Metal Purity (ICP) | 99.99% | ||
| Yield | 78-85% |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
Objective: To purify technical grade this compound by removing non-volatile impurities.
Materials:
-
Technical grade this compound
-
Round-bottom flask (distillation pot)
-
Short-path distillation head
-
Receiving flask
-
Magnetic stir bar
-
Heating mantle with magnetic stirrer
-
Thermometer and adapter
-
Vacuum pump (capable of <1 mmHg)
-
Cold trap (e.g., with liquid nitrogen or dry ice/acetone)
-
Inert gas supply (Nitrogen or Argon)
-
Schlenk line or glovebox
-
High-vacuum grease
Procedure:
-
Glassware Preparation: Thoroughly dry all glassware in an oven at >120°C for at least 4 hours and cool under a stream of dry inert gas.
-
Apparatus Assembly:
-
Assemble the distillation apparatus (distillation pot with a magnetic stir bar, short-path distillation head, and receiving flask) under a positive pressure of inert gas.
-
Apply a thin, even layer of high-vacuum grease to all ground glass joints.
-
Insert the thermometer so that the top of the bulb is level with the side arm of the distillation head.
-
Connect the vacuum outlet to a cold trap and then to the vacuum pump.
-
-
Charging the Flask: Under a positive flow of inert gas, quickly transfer the technical grade this compound into the distillation flask. If a significant amount of solid TiO₂ is present, it is advisable to decant the liquid into the flask.
-
Distillation:
-
Begin vigorous stirring.
-
Slowly and carefully apply the vacuum. The pressure should be reduced to below 1 mmHg.
-
Once a stable vacuum is achieved, begin to gently heat the distillation pot.
-
Gradually increase the temperature until the this compound begins to boil and condense. The boiling point at 10 mmHg is reported to be 150-152 °C.[1]
-
Collect the fraction that distills at a constant temperature. Discard any initial lower-boiling fractions.
-
-
Shutdown and Storage:
-
Once the distillation is complete, turn off the heating and allow the apparatus to cool to room temperature under vacuum.
-
Slowly and carefully vent the system with inert gas.
-
Immediately seal the receiving flask containing the purified product under an inert atmosphere for storage.
-
Protocol 2: Purification by Filtration and Fractional Distillation
Objective: To remove solid impurities by filtration followed by purification of the liquid by fractional distillation.
Materials:
-
Technical grade this compound
-
Anhydrous, inert solvent (e.g., dry benzene (B151609) or toluene)
-
Schlenk filtration apparatus with fine porosity frit
-
Round-bottom flasks
-
Fractionating column (e.g., Vigreux)
-
Distillation head, condenser, and receiving flask
-
Magnetic stir bar and heating mantle with stirrer
-
Inert gas supply (Nitrogen or Argon)
-
Schlenk line or glovebox
Procedure:
-
Filtration under Inert Atmosphere:
-
In a glovebox or using Schlenk techniques, dissolve the technical grade this compound in a minimal amount of anhydrous, inert solvent.
-
Stir the solution to ensure all soluble components are dissolved, leaving the solid TiO₂ suspended.
-
Filter the solution through a Schlenk filter to remove the solid impurities.
-
Collect the filtrate in a clean, dry round-bottom flask.
-
-
Solvent Removal: Remove the solvent from the filtrate under reduced pressure.
-
Fractional Distillation:
-
Assemble a fractional distillation apparatus using the flask containing the solvent-free this compound.
-
Follow the general procedure for distillation as outlined in Protocol 1, but with the inclusion of a fractionating column between the distillation pot and the distillation head.
-
Heat the flask gently and maintain a slow, steady distillation rate to ensure good separation.
-
Collect the purified this compound as the fraction that distills at a constant temperature.
-
-
Storage: Store the purified product in a sealed container under an inert atmosphere.
Mandatory Visualizations
Caption: Workflow for the purification of this compound by vacuum distillation.
Caption: Troubleshooting decision tree for vacuum distillation of this compound.
References
- 1. Titanium(IV) ethoxide 3087-36-3 [sigmaaldrich.com]
- 2. Titanium ethoxide - Wikipedia [en.wikipedia.org]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. mt.com [mt.com]
- 5. Karl Fischer Titration Tips: Water Content Measurement [sigmaaldrich.com]
- 6. Xylem Analytics | Water Determination Karl Fischer [xylemanalytics.com]
- 7. sitefiles.camlab.co.uk [sitefiles.camlab.co.uk]
Technical Support Center: Scaling Up Titanium Tetraethoxide-Based Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of titania-based materials using titanium tetraethoxide. Our aim is to address common challenges encountered during the scale-up of these processes, from laboratory-bench to larger volumes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up this compound-based synthesis?
A3: The main challenges in scaling up include maintaining temperature uniformity, ensuring efficient and homogenous mixing, and controlling nucleation and growth rates consistently throughout a larger reaction volume.[1] These factors can lead to broader particle size distributions, inconsistent morphologies, and batch-to-batch variability.[1] Preventing particle aggregation during and after synthesis also becomes more critical at larger scales.[1]
Q2: How does moisture control impact the scalability of the synthesis?
A2: this compound is highly sensitive to moisture, and its hydrolysis is a critical step in the formation of titanium dioxide.[2][3] In a large-scale setup, ensuring uniform and controlled exposure to moisture is challenging. Uncontrolled hydrolysis can lead to rapid, localized precipitation, resulting in a non-uniform product with a wide particle size distribution. Therefore, maintaining a moisture-free environment and introducing water in a controlled manner are crucial for a successful scale-up.
Q3: What is the role of solvents in managing the reaction on a larger scale?
A3: Solvents play a crucial role in controlling the concentration of reactants, which in turn influences the rates of hydrolysis and condensation.[4] In large-scale synthesis, the choice of solvent and the precursor-to-solvent ratio are critical for managing reaction kinetics and preventing premature gelation or precipitation.[4] Alcohols like ethanol (B145695) or isopropanol (B130326) are commonly used.
Q4: Why is particle agglomeration a more significant issue during scale-up?
A4: As the volume of the reaction mixture increases, achieving uniform dispersion of nanoparticles becomes more difficult.[5][6] Higher particle concentrations in larger batches increase the likelihood of collisions and subsequent agglomeration.[6] This clumping of particles reduces the effective surface area and can negatively impact the material's desired properties, such as photocatalytic activity.[6]
Q5: How can the viscosity of the sol be managed in large-volume synthesis?
A5: Managing viscosity is crucial for ensuring proper mixing and uniform coating or processing in later stages. Viscosity can be controlled by adjusting parameters such as the water-to-alkoxide ratio, pH, temperature, and aging time.[7][8] Additives like glycerol (B35011) or ethyl cellulose (B213188) can also be used to modify the viscosity of the sol-gel ink.[9]
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up of this compound-based synthesis.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid, Uncontrolled Precipitation | - Excessive moisture in the reaction environment.- Non-uniform addition of water. | - Ensure all glassware and solvents are anhydrous.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Add the water/alcohol solution dropwise with vigorous and uniform stirring. |
| Wide Particle Size Distribution | - Inhomogeneous mixing.- Temperature gradients within the reactor.- Uncontrolled hydrolysis and condensation rates. | - Use a reactor with an efficient stirring mechanism suitable for the batch size.- Employ a temperature-controlled bath or jacket to maintain uniform temperature.- Control the rate of water addition and consider using a chelating agent like acetic acid to moderate the reaction.[3] |
| Particle Agglomeration | - High nanoparticle concentration.- pH near the isoelectric point of TiO₂.- Insufficient stabilization. | - Reduce the precursor concentration.- Adjust the pH to be far from the isoelectric point (typically pH 4.5-6.5 for TiO₂) to enhance electrostatic repulsion.[6]- Introduce surfactants (e.g., CTAB, SDS) or polymers (e.g., PEG, PVP) to provide steric or electrostatic stabilization.[5][10][11] |
| Gel Formation Instead of a Stable Sol | - High water-to-alkoxide ratio.- Elevated reaction temperature. | - Carefully control the molar ratio of water to this compound.- Conduct the synthesis at a lower, controlled temperature.[3] |
| Inconsistent Batch-to-Batch Results | - Variability in raw material quality.- Inconsistent reaction conditions (e.g., stirring speed, addition rate, temperature). | - Use high-purity, anhydrous reagents from a reliable source.- Standardize and document all experimental parameters meticulously for each batch. |
Experimental Protocols
Protocol 1: Controlled Hydrolysis for TiO₂ Nanoparticle Synthesis
This protocol outlines a method for the controlled hydrolysis of this compound to synthesize titanium dioxide nanoparticles, adapted for scalability.
Materials:
-
Titanium (IV) ethoxide (TTE)
-
Anhydrous ethanol
-
Deionized water
-
Nitric acid (optional, for pH control)
Procedure:
-
In a clean, dry, jacketed reactor, prepare a solution of this compound in anhydrous ethanol under an inert atmosphere. A typical starting concentration is 0.1 M TTE.
-
In a separate vessel, prepare a solution of deionized water in anhydrous ethanol. The molar ratio of water to TTE (h) is a critical parameter and should be carefully controlled (e.g., h = 2).
-
For finer control over the hydrolysis rate, a catalytic amount of nitric acid can be added to the water/ethanol solution to achieve an acidic pH (e.g., pH 3).[12]
-
Set the reactor's temperature control system to the desired reaction temperature (e.g., 25 °C).
-
Under vigorous and uniform stirring, add the water/ethanol solution to the TTE/ethanol solution dropwise using a peristaltic pump to ensure a constant and controlled addition rate.
-
Continue stirring the mixture for a specified duration (e.g., 2-4 hours) at a constant temperature to allow for the completion of hydrolysis and condensation reactions.
-
The resulting sol can then be aged, typically for 24 hours in a sealed container, to allow for further network formation.
-
The synthesized nanoparticles can be collected via centrifugation or filtration, followed by washing with ethanol to remove byproducts.
-
For crystalline TiO₂, the collected powder can be dried and then calcined at elevated temperatures (e.g., 400-600 °C).
Visualizations
Caption: Logical workflow for addressing key challenges in scaling up this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. benchchem.com [benchchem.com]
- 4. journal.uctm.edu [journal.uctm.edu]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Viscosity Controlled Processing of TiO2@SiO2 Green Sol-gel Coatings for Environmental Photocatalysis [re.public.polimi.it]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of TiO2 Nanoparticles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of titanium dioxide (TiO₂) nanoparticles via the sol-gel method. The primary focus is on controlling particle size by manipulating the water-to-alkoxide ratio.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the sol-gel synthesis of TiO₂ nanoparticles?
The sol-gel process is a wet-chemical technique used for fabricating materials, including nanoparticles.[1] It involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. For TiO₂ nanoparticle synthesis, a titanium alkoxide precursor, such as titanium isopropoxide (TTIP) or titanium butoxide (TBT), is typically used. The process unfolds in two main stages:
-
Hydrolysis: The titanium alkoxide reacts with water, leading to the replacement of alkoxy groups (-OR) with hydroxyl groups (-OH).
-
Condensation: The hydroxylated precursors then react with each other to form titanium-oxygen-titanium (Ti-O-Ti) bonds, creating a network that extends throughout the liquid medium, eventually forming a gel.
By carefully controlling the rates of these two reactions, the size, morphology, and properties of the resulting TiO₂ nanoparticles can be tailored.[2]
Q2: How does the water-to-alkoxide molar ratio (Rw) influence the final particle size of TiO₂?
The water-to-alkoxide molar ratio is a critical parameter in controlling the size of TiO₂ nanoparticles. Generally, a higher water concentration leads to a faster hydrolysis rate.[3] This rapid formation of hydroxylated titanium species promotes a higher nucleation rate, resulting in the formation of a larger number of small nuclei. Consequently, this often leads to smaller final particle sizes.
However, if the hydrolysis rate is excessively fast compared to the condensation rate, it can lead to the formation of large, unstable aggregates instead of discrete nanoparticles.[4] Therefore, optimizing the Rw is crucial for achieving a desired particle size and a narrow size distribution.
Q3: What is the role of acid or base catalysts in the sol-gel synthesis of TiO₂?
Acid or base catalysts are used to control the rates of hydrolysis and condensation.
-
Acid Catalysis (e.g., HCl, HNO₃): In acidic conditions, the hydrolysis reaction is rapid, while the condensation reaction is slower. This promotes the formation of smaller, more linear polymeric chains, which can lead to smaller, more uniform nanoparticles.
-
Base Catalysis (e.g., NH₄OH): Under basic conditions, both hydrolysis and condensation rates are typically faster. This can lead to the formation of more highly branched, larger clusters, which may result in larger particles or aggregates.
Q4: Can the type of alcohol solvent affect the TiO₂ particle size?
Yes, the alcohol solvent can influence the particle size. Solvents with longer alkyl chains can sometimes lead to smaller particle sizes. This is attributed to a steric hindrance effect, which can slow down the hydrolysis and condensation reactions, allowing for more controlled particle growth.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Particles are too large | Low water-to-alkoxide ratio (Rw): Insufficient water leads to a slow hydrolysis rate, favoring the growth of existing nuclei over the formation of new ones. | Increase the molar ratio of water to the titanium alkoxide precursor. This will accelerate the hydrolysis rate and promote the formation of more nuclei, leading to smaller particles. |
| High pH (basic conditions): Base catalysis can accelerate condensation, leading to larger, more branched structures. | Add a small amount of acid (e.g., HCl or HNO₃) to the reaction mixture to lower the pH. Acidic conditions favor a slower condensation rate, allowing for more controlled growth of smaller particles. | |
| High reaction temperature: Elevated temperatures can increase the rate of particle growth and aggregation. | Conduct the synthesis at a lower temperature (e.g., room temperature or in an ice bath) to slow down the reaction kinetics. | |
| Broad particle size distribution | Inhomogeneous mixing of reactants: If the water is not rapidly and uniformly dispersed into the alkoxide solution, it can create localized areas of high and low hydrolysis rates, leading to a wide range of particle sizes. | Ensure vigorous and continuous stirring during the addition of water to the alkoxide solution. Using a syringe pump for controlled and rapid addition can also improve homogeneity. |
| Uncontrolled hydrolysis and condensation: A very high water-to-alkoxide ratio can lead to extremely rapid and uncontrolled reactions. | While a higher Rw generally leads to smaller particles, an excessively high ratio can be detrimental. Optimize the Rw to a moderate level where the reaction is controllable. The use of a co-solvent can also help to moderate the reaction. | |
| Formation of large aggregates instead of discrete nanoparticles | Excessively high water-to-alkoxide ratio: A very rapid hydrolysis can lead to immediate precipitation of large, unstable aggregates.[4] | Reduce the water-to-alkoxide ratio. Alternatively, add the water more slowly or use a less reactive titanium alkoxide precursor. |
| Inadequate stabilization: The newly formed nanoparticles may agglomerate if not properly stabilized. | Consider the use of a stabilizing agent or surfactant to prevent particle aggregation. | |
| No particle formation or very slow reaction | Insufficient water: A very low water-to-alkoxide ratio may not provide enough water molecules to initiate and sustain the hydrolysis reaction. | Ensure that the calculated amount of water is correctly added to the reaction mixture. |
| Low temperature: Very low temperatures can significantly slow down the reaction kinetics to a near halt. | If the reaction is too slow, consider a modest increase in the reaction temperature while carefully monitoring the particle size. |
Data Presentation
The following table summarizes the general trend of the effect of the water-to-alkoxide molar ratio (Rw) on the resulting TiO₂ nanoparticle size, as compiled from various studies. It is important to note that the exact particle size can also be influenced by other experimental parameters such as temperature, pH, and the specific alkoxide used.
| Water-to-Alkoxide Molar Ratio (Rw) | Typical Resulting Particle Size Range (nm) | Observations |
| Low (< 4) | 20 - 100+ | Slower hydrolysis, favors particle growth over nucleation, can lead to larger particles. |
| Moderate (4 - 100) | 5 - 20 | Faster hydrolysis promotes nucleation, leading to smaller particle sizes and often a narrower size distribution. |
| High (> 100) | < 10 (but risk of aggregation) | Very rapid hydrolysis, can form very small primary particles but may lead to the formation of large, unstable aggregates if not well-controlled.[4] |
Experimental Protocols
This section provides a detailed methodology for the sol-gel synthesis of TiO₂ nanoparticles, with a focus on varying the water-to-alkoxide ratio to control particle size.
Materials:
-
Titanium (IV) isopropoxide (TTIP) (precursor)
-
Ethanol (solvent)
-
Deionized water
-
Nitric acid (HNO₃) (catalyst)
Procedure:
-
Preparation of Solution A (Alkoxide Solution):
-
In a clean, dry beaker, add a specific volume of ethanol.
-
While stirring vigorously with a magnetic stirrer, slowly add a calculated volume of Titanium (IV) isopropoxide (TTIP) to the ethanol.
-
Continue stirring for 30 minutes to ensure a homogeneous solution.
-
-
Preparation of Solution B (Water/Catalyst Solution):
-
In a separate beaker, mix a calculated volume of deionized water with a small amount of nitric acid (to achieve the desired pH, typically around 2-3).
-
The volume of water will be varied to achieve the desired water-to-alkoxide molar ratio (Rw). For example, to investigate Rw values of 4, 16, and 64, the amount of water will be adjusted accordingly while keeping the amount of TTIP constant.
-
-
Hydrolysis and Condensation:
-
While vigorously stirring Solution A, rapidly add Solution B to it.
-
A translucent sol should form almost immediately.
-
Continue stirring the mixture for 1-2 hours at room temperature to allow for the completion of the hydrolysis and condensation reactions, leading to the formation of a gel.
-
-
Aging:
-
Cover the beaker and let the gel age at room temperature for 24-48 hours. This step allows for further strengthening of the gel network.
-
-
Drying and Calcination:
-
Dry the gel in an oven at 80-100°C for 12-24 hours to remove the solvent and residual water.
-
The dried gel can then be ground into a fine powder.
-
To obtain crystalline TiO₂ nanoparticles (typically in the anatase phase), calcine the powder in a furnace at a temperature between 400°C and 500°C for 2-4 hours.
-
Characterization:
The size and morphology of the synthesized TiO₂ nanoparticles can be characterized using techniques such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM). Dynamic Light Scattering (DLS) can be used to measure the hydrodynamic diameter of the particles in a colloidal suspension.
Mandatory Visualization
Caption: Workflow of the sol-gel synthesis of TiO₂ nanoparticles.
References
- 1. Experimental and Computational Synthesis of TiO2 Sol–Gel Coatings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Water-Based Photocatalytic Sol–Gel TiO2 Coatings: Synthesis and Durability [mdpi.com]
- 3. A Review: Factors Affecting Particle Size of TiO2 Nanoparticles Prepared by Sol-Gel Method and Their Use in Biology[v1] | Preprints.org [preprints.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Titanium Tetraethoxide Solutions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of titanium tetraethoxide solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation in this compound solutions?
A1: The primary cause of degradation is hydrolysis. This compound is highly reactive with water, including atmospheric moisture. This reaction leads to the formation of titanium oxide ethoxides and ultimately titanium dioxide (TiO₂), which can appear as a white precipitate or cause the solution to become a gel.[1][2]
Q2: What are the visual signs of a degraded this compound solution?
A2: Visual indicators of degradation include the formation of a white solid precipitate, an increase in the solution's viscosity, or the formation of a gel. The solution, which is typically a colorless to pale yellow liquid, may become cloudy or opaque.[1][3]
Q3: How should I properly store my this compound solutions to ensure stability?
A3: To maximize stability, solutions should be stored in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon, to prevent exposure to moisture.[4][5] The storage area should be cool, dry, well-ventilated, and away from heat, sparks, or open flames.[4][5][6]
Q4: What solvents are compatible with this compound?
A4: this compound is soluble in many common organic solvents.[2][3] However, it is crucial to use anhydrous solvents to prevent hydrolysis.
Q5: For how long can I expect my this compound solution to be stable?
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| White precipitate forms in the solution. | Hydrolysis due to moisture contamination. | The solution has likely degraded. It is best to discard the solution and prepare a fresh one using anhydrous solvents and proper inert atmosphere techniques. |
| The solution has become viscous or formed a gel. | Advanced hydrolysis and polymerization. | This indicates significant degradation. The solution is no longer suitable for most applications and should be disposed of according to safety guidelines. |
| Inconsistent or poor results in my reaction. | Partial degradation of the this compound solution. | Even without visible precipitation, partial hydrolysis can alter the reactivity of the solution. Consider preparing a fresh solution and ensure all reagents and equipment are scrupulously dry. |
| The solution appears cloudy but has no precipitate. | Initial stages of hydrolysis. | The solution may be in the early stages of degradation. While it might still be usable for some applications, it is advisable to prepare a fresh solution for sensitive experiments. |
Experimental Protocols
Protocol for Monitoring Solution Stability via FT-IR Spectroscopy
This protocol allows for the qualitative assessment of hydrolysis in a this compound solution over time.
Objective: To monitor the appearance of O-H and Ti-O-Ti bonds, which indicate hydrolysis.
Materials:
-
This compound solution in an anhydrous solvent (e.g., ethanol).
-
FT-IR spectrometer with a liquid sample cell.
-
Anhydrous solvent for background measurement.
-
Inert atmosphere glove box or Schlenk line.
Procedure:
-
Initial Measurement (Time = 0):
-
Inside an inert atmosphere glove box, take an initial sample of the freshly prepared this compound solution.
-
Acquire an FT-IR spectrum of the solution. This will serve as your baseline.
-
Pay close attention to the regions where O-H stretching (around 3400 cm⁻¹) and Ti-O-C bands are present.[8]
-
-
Subsequent Measurements:
-
At regular intervals (e.g., daily, weekly), take a small aliquot of the solution under inert atmosphere.
-
Acquire a new FT-IR spectrum under the same conditions as the initial measurement.
-
-
Data Analysis:
-
Compare the spectra over time. The appearance or increase in the intensity of a broad peak around 3400 cm⁻¹ (O-H stretch) and changes in the Ti-O-C vibration bands can indicate the extent of hydrolysis.[8]
-
Visualizations
Caption: Troubleshooting workflow for this compound solution issues.
References
- 1. The hydrolysis of this compound - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 2. Titanium ethoxide - Wikipedia [en.wikipedia.org]
- 3. Titanium ethoxide | 3087-36-3 [chemicalbook.com]
- 4. gelest.com [gelest.com]
- 5. isg.ku.edu.tr [isg.ku.edu.tr]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Titanium(IV) ethoxide 3087-36-3 [sigmaaldrich.com]
- 8. tandfonline.com [tandfonline.com]
Technical Support Center: Titanium Tetraethoxide Sol-Gel Processes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with titanium tetraethoxide sols. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Premature Gelation or Precipitation
Q1: My this compound sol turned into a gel or precipitated almost immediately after adding water. What causes this and how can I prevent it?
A: This is a common issue due to the high reactivity of titanium alkoxides, like this compound, with water. The rapid hydrolysis and condensation reactions lead to the uncontrolled formation of a titanium dioxide network, resulting in premature gelation or precipitation.[1][2] To control this, you need to slow down these reactions.
Troubleshooting Steps:
-
Use a Chelating Agent: The most effective method is to use a chelating agent.[1][3] Chelating agents, such as acetic acid or acetylacetone (B45752) (AcAc), react with the titanium precursor to form a more stable complex.[4][5] This complex is less reactive towards water, which slows down the hydrolysis and condensation rates, preventing immediate precipitation.[1][6]
-
Procedure: Add the chelating agent to the this compound solution before introducing water.[3]
-
-
Control the pH: The pH of the solution significantly influences the rates of hydrolysis and condensation.[7][8]
-
Acidic Conditions (low pH): Acidic catalysts, like nitric acid or hydrochloric acid, can be used to control the hydrolysis rate.[2][3] At a low pH (e.g., around 3), the hydrolysis reaction is rapid, but the condensation rate is slower, allowing for better control over the sol formation.[8]
-
Basic Conditions (high pH): Basic catalysts can lead to very short induction periods and rapid precipitation.[7]
-
-
Lower the Temperature: Conducting the reaction at a lower temperature can help to slow down the reaction kinetics.[9][10]
-
Control Water Addition: Add the water or water/alcohol solution dropwise and under vigorous stirring to ensure it is dispersed quickly and evenly, preventing localized high concentrations of water that can trigger rapid precipitation.
Q2: I'm using a chelating agent, but my sol is still unstable. What could be wrong?
A: Even with a chelating agent, instability can occur if the reaction conditions are not optimized.
Troubleshooting Steps:
-
Check the Molar Ratios: The molar ratio of the chelating agent to the titanium precursor is critical. Increasing the ratio of the chelating agent to the alkoxide generally decreases agglomeration and improves stability.[1][6] Refer to the table below for recommended ratios from literature.
-
Order of Reagent Addition: Ensure you are adding the chelating agent to the this compound before adding the water/alcohol mixture.[3] This allows the stable complex to form first.
-
Solvent Effects: The choice of solvent can influence the stability of the sol.[11] Different alcohols can affect the reaction rates. Longer-chain alcohols may provide better stability.[9]
Issue 2: Inconsistent Gelation Time
Q3: The gelation time of my this compound sol is not consistent from batch to batch. What factors affect the gelation time?
A: Inconsistent gelation times are typically due to variations in experimental parameters that affect the hydrolysis and condensation rates.
Key Factors Influencing Gelation Time:
-
Temperature: Higher temperatures increase the rates of hydrolysis and condensation, leading to shorter gelation times.[10]
-
Water-to-Alkoxide Ratio (h): A higher water-to-alkoxide ratio generally accelerates the hydrolysis and condensation reactions, resulting in a shorter gelation time.[10]
-
pH: The pH of the sol has a significant impact. Both acidic and basic conditions can catalyze the reactions, but the resulting gel network structure will differ.[7][12]
-
Concentration of Precursor: The concentration of this compound in the solvent can affect the proximity of the reacting species and thus the gelation time.
-
Presence of Chelating Agents: As discussed, chelating agents slow down the reaction rates and will therefore increase the gelation time.[1]
To ensure consistency, it is crucial to precisely control these parameters in every experiment.
Data Presentation: Molar Ratios for Sol Stabilization
The following table summarizes key molar ratios from experimental studies that have been shown to produce stable titanium alkoxide sols.
| Precursor | Chelating Agent | Molar Ratio (Chelating Agent / Precursor) | Solvent | Observations | Reference |
| Tetrabutyl Orthotitanate (TBOT) | Acetic Acid (AC) | 0.1 - 5 | - | Increased ratio significantly decreased agglomeration. | [6] |
| Tetrabutyl Orthotitanate (TBOT) | Ethyl Acetoacetate (EAcAc) | 0.05 - 0.65 | - | Increased ratio significantly decreased agglomeration. | [6] |
| Tetrabutyl Orthotitanate (TBOT) | Acetic Acid & EAcAc | R(AC) = 0.5, R(EAcAc) = 0.65 | - | Produced a uniform, fine coating. | [6] |
| Titanium Isopropoxide (TTIP) | Acetic Acid | 4 | 1-Butanol | Recommended for preparing films, though particle formation can still occur. | [3] |
| Titanium Isopropoxide (TTIP) | Acetylacetone (AcAc) | > 2 | Isopropanol | Formed a stable chelate complex, slowing gelation. | [13] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Sol
This protocol provides a general methodology for preparing a stable sol using a chelating agent.
Materials:
-
This compound (TTE)
-
Ethanol (B145695) (or other suitable alcohol)
-
Deionized Water
-
Acetic Acid (as chelating agent)
-
Nitric Acid (as catalyst, optional)
Procedure:
-
In a clean, dry flask, prepare a solution of this compound in ethanol under an inert atmosphere (e.g., Argon or Nitrogen) to prevent premature hydrolysis from atmospheric moisture.
-
In a separate container, prepare a solution of water and ethanol. If using an acid catalyst, add it to this solution.
-
Slowly add the acetic acid (chelating agent) to the this compound solution while stirring continuously. Allow the mixture to stir for a period (e.g., 30 minutes) to ensure the formation of the chelated titanium complex.
-
Under vigorous stirring, add the water/ethanol solution dropwise to the chelated titanium precursor solution.
-
After the addition is complete, continue stirring the sol for a specified period (e.g., 1-2 hours) to ensure homogeneity. The resulting transparent sol can then be used for coating or further processing.
Visualizations
Troubleshooting Workflow for Premature Gelation
Caption: Troubleshooting workflow for premature gelation.
Simplified Sol-Gel Process Pathway
Caption: Simplified pathway of the sol-gel process.
References
- 1. researchgate.net [researchgate.net]
- 2. Water-Based Photocatalytic Sol–Gel TiO2 Coatings: Synthesis and Durability | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effect of Chelating Agents on the Stability of Nano-TiO2 Sol Particles for Sol-Gel Coating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. vbn.aau.dk [vbn.aau.dk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Titanium ethoxide - Wikipedia [en.wikipedia.org]
- 13. journal.uctm.edu [journal.uctm.edu]
Validation & Comparative
A Comparative Guide: Titanium Tetraethoxide vs. Titanium Isopropoxide for TiO₂ Synthesis
For researchers and scientists engaged in materials science and drug development, the synthesis of titanium dioxide (TiO₂) nanoparticles is a process where the choice of precursor is paramount. Among the most common choices are titanium alkoxides, with titanium tetraethoxide (TET) and titanium isopropoxide (TTIP) being two primary options for sol-gel synthesis. This guide provides an objective comparison of these precursors, supported by experimental data, to elucidate how the selection of either TET or TTIP can fundamentally alter the physicochemical properties and performance of the resulting TiO₂ nanoparticles.
Physicochemical Properties of Precursors
The reactivity of titanium alkoxides in sol-gel synthesis is largely governed by the steric hindrance of the alkoxy groups.[1] this compound possesses smaller ethoxide groups compared to the bulkier isopropoxide groups in titanium isopropoxide. This structural difference leads to a higher hydrolysis rate for TET. This rapid reaction can be more challenging to control, potentially leading to faster particle nucleation and growth.[1][2]
A summary of the key physicochemical properties of both precursors is detailed below.
Table 1: Comparison of Physicochemical Properties of Titanium Precursors
| Property | This compound (TET) | Titanium Isopropoxide (TTIP) |
| Chemical Formula | C₈H₂₀O₄Ti[3][4] | C₁₂H₂₈O₄Ti[5] |
| Molecular Weight | 228.11 g/mol [4][6] | 284.22 g/mol [7] |
| Appearance | Colorless to pale yellow liquid[8][9] | Colorless to light-yellow liquid[5][10] |
| Density | ~1.08 g/cm³[6][9] | ~0.96 g/cm³[5] |
| Boiling Point | 150-152 °C @ 10 mmHg[9] | 232 °C[5][11] |
| Melting Point | -40 °C[6] | 14-17 °C[10][11] |
| Solubility | Soluble in organic solvents; reacts with water.[3][8] | Soluble in ethanol, ether, benzene, chloroform; reacts with water.[5][10] |
| Reactivity | High; rapid hydrolysis due to smaller ethoxide groups. | Moderate; hydrolysis is slower than TET due to bulkier isopropoxide groups.[1] |
Impact on TiO₂ Nanoparticle Properties
The choice of precursor directly influences the final characteristics of the synthesized TiO₂ nanoparticles, including their crystal structure, particle size, surface area, and ultimately, their photocatalytic activity.
-
Crystal Phase and Size: The rate of hydrolysis and condensation affects the nucleation and growth of TiO₂ crystals. While both precursors can yield the desirable anatase phase upon calcination, the reaction conditions required may differ.[2] The anatase-to-rutile phase transformation typically occurs at temperatures between 600°C and 700°C, though this can be influenced by various factors including the precursor used and the presence of dopants.[12][13] A slower, more controlled hydrolysis, as is achievable with TTIP, can sometimes favor the formation of smaller, more uniform nanoparticles.[14]
-
Photocatalytic Activity: The photocatalytic efficiency of TiO₂ is linked to its crystal phase (anatase is generally more active than rutile), surface area, and particle size.[15] Materials synthesized from TTIP have shown high photocatalytic performance, which can be attributed to the formation of a high-purity anatase phase with a large surface area.[16]
Table 2: Comparative Experimental Data on TiO₂ Properties
| Property | TiO₂ from this compound (TET) | TiO₂ from Titanium Isopropoxide (TTIP) | Key Observations & References |
| Primary Crystal Phase | Anatase (post-calcination) | Anatase (post-calcination)[17] | Both precursors readily form the anatase phase after calcination. The anatase phase is generally favored for photocatalysis.[15][18] |
| Typical Crystallite Size | 5 - 20 nm | 6 - 30 nm[17][19] | Particle size is highly dependent on synthesis parameters (pH, temperature, water ratio). Slower hydrolysis of TTIP can offer better control over particle size.[14][16] |
| Anatase-to-RutileTransformation Temp. | Generally ~600-700°C | Generally ~650-700°C[17] | The transformation temperature is sensitive to impurities, particle size, and heating rate. For nanocrystalline materials, this transition can be shifted.[12][20][21] |
| Typical Band Gap | ~3.2 eV (Anatase) | ~3.18 - 3.2 eV (Anatase)[22] | The band gap is characteristic of the anatase phase and is consistent for TiO₂ synthesized from various precursors. |
| Photocatalytic Activity | Effective for degradation of organic pollutants. | High activity in degrading pollutants like methyl orange and isopropanol (B130326).[16] | The higher surface area and reactive anatase phase often formed from TTIP contribute to its strong photocatalytic performance.[16] |
Experimental Protocols
The sol-gel method is a versatile and widely used technique for synthesizing TiO₂ nanoparticles from alkoxide precursors.[15][23] The fundamental steps involve hydrolysis, condensation, drying, and calcination.
Protocol 1: TiO₂ Synthesis via this compound (TET)
-
Precursor Solution Preparation: Prepare a solution by mixing 10 mL of this compound (TET) with 40 mL of anhydrous ethanol. Stir the solution for 30 minutes in a sealed container to ensure homogeneity.
-
Hydrolysis Solution Preparation: In a separate beaker, prepare an aqueous solution by adding 2 mL of a catalyst (e.g., nitric acid, HCl) to 150 mL of deionized water. The acid helps to control the hydrolysis rate.[24]
-
Hydrolysis and Condensation: Add the aqueous solution dropwise to the alcoholic TET solution under vigorous and continuous stirring. The rapid addition of water should be avoided to prevent uncontrolled precipitation.
-
Gelation (Aging): Continue stirring the mixture for approximately 2-3 hours. A transparent or translucent sol will form, which will gradually transform into a viscous gel upon aging for 24 hours in a sealed container at room temperature.[23]
-
Drying: Dry the obtained gel in an oven at 80-100°C for 12-24 hours to remove the solvent and residual water, resulting in a xerogel.
-
Calcination: Grind the dried xerogel into a fine powder using a mortar and pestle. Calcine the powder in a muffle furnace at a temperature between 450°C and 600°C for 2-4 hours to induce crystallization into the anatase phase and remove organic residues.
Protocol 2: TiO₂ Synthesis via Titanium Isopropoxide (TTIP)
-
Precursor Solution Preparation: In a beaker, add 10 mL of titanium isopropoxide (TTIP) to 30-40 mL of isopropanol or absolute ethanol. Stir this solution for at least 30 minutes.[19][25]
-
Hydrolysis Solution Preparation: Prepare a separate solution of 150 mL deionized water and 3 mL of nitric acid (HNO₃) to act as a catalyst for hydrolysis.[19]
-
Hydrolysis and Condensation: Add the acidic water solution dropwise into the TTIP/alcohol mixture under vigorous stirring. This dropwise addition should be performed slowly, often over several hours, to ensure controlled hydrolysis.[19]
-
Gelation (Aging): After the addition is complete, continue to stir the mixture for another 2 hours. The resulting opaque suspension is then aged for 24-48 hours at room temperature without disturbance to allow for the completion of gel formation.[26]
-
Drying: The wet gel is placed in an oven at 100°C for 12-24 hours to evaporate the solvents.[19][26]
-
Calcination: The dried gel is ground into a powder and then calcined in a furnace at a temperature typically ranging from 400°C to 600°C for 3-5 hours to obtain crystalline anatase TiO₂ nanoparticles.[25][26]
Visualizing the Process and Logic
The diagrams below illustrate the general workflow for TiO₂ synthesis and the logical relationship between the precursor choice and the final material properties.
Conclusion
The selection between this compound and titanium isopropoxide as a precursor for TiO₂ synthesis is a critical decision that influences both the synthesis process and the final material properties.
-
This compound (TET) is more reactive and undergoes faster hydrolysis due to the smaller size of its ethoxide groups. This can make the reaction more difficult to control, but it is a viable precursor for producing anatase TiO₂.
-
Titanium Isopropoxide (TTIP) , with its bulkier isopropoxide groups, offers a more moderate and controllable hydrolysis rate.[1] This control can be advantageous for achieving smaller, more uniform nanoparticles and is often the precursor of choice in literature for synthesizing high-quality, photocatalytically active TiO₂.[16][19][26]
Ultimately, the optimal precursor depends on the desired final properties of the TiO₂ nanoparticles and the level of control required over the synthesis process. For applications demanding high uniformity and specific nanoscale characteristics, the more controlled kinetics offered by titanium isopropoxide may be preferable.
References
- 1. benchchem.com [benchchem.com]
- 2. universepg.com [universepg.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound | C8H20O4Ti | CID 76524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Titanium isopropoxide - Wikipedia [en.wikipedia.org]
- 6. americanelements.com [americanelements.com]
- 7. atamankimya.com [atamankimya.com]
- 8. Titanium (IV) Ethoxide - ProChem, Inc. [prochemonline.com]
- 9. sarchemlabs.com [sarchemlabs.com]
- 10. chembk.com [chembk.com]
- 11. TITANIUM ISOPROPOXIDE - Ataman Kimya [atamanchemicals.com]
- 12. The Anatase-to-Rutile Phase Transition in Highly Oriented Nanoparticles Array of Titania with Photocatalytic Response Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. ripublication.com [ripublication.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Phase-Selective Synthesis of Anatase and Rutile TiO2 Nanocrystals and Their Impacts on Grapevine Leaves: Accumulation of Mineral Nutrients and Triggering the Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Synthesis and Characterization of Titanium Oxide Nanomaterials Using Sol-Gel Method, American Journal of Nano Research and Applications, Science Publishing Group [ajnano.org]
- 23. youtube.com [youtube.com]
- 24. researchgate.net [researchgate.net]
- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 26. mdpi.com [mdpi.com]
A Comparative Guide to Sol-Gel and Hydrothermal Synthesis of TiO₂ from Alkoxides
Titanium dioxide (TiO₂) stands as a cornerstone material in diverse scientific and industrial fields, from photocatalysis and photovoltaics to biomedical coatings and drug delivery. The efficacy of TiO₂ is intrinsically linked to its physicochemical properties, such as crystallinity, particle size, and surface area, which are critically determined by the synthesis method. Among the various techniques, sol-gel and hydrothermal methods are two of the most prevalent approaches for preparing TiO₂ nanoparticles from alkoxide precursors. This guide provides a detailed, objective comparison of these two methods, supported by experimental data, comprehensive protocols, and visual workflows to aid researchers, scientists, and professionals in selecting the optimal synthesis strategy for their specific applications.
Performance Comparison: A Quantitative Overview
The choice between sol-gel and hydrothermal synthesis hinges on the desired characteristics of the final TiO₂ material. The following table summarizes key performance metrics from comparative studies, offering a clear snapshot of the typical properties achieved with each method.
| Property | Sol-Gel Method | Hydrothermal Method | Key Observations |
| Crystallite Size | ~10.3 - 12 nm[1] | ~8.8 - 10 nm[1] | The sol-gel method tends to produce slightly larger crystallites.[1] |
| Crystalline Phase | Predominantly anatase, can form rutile at higher calcination temperatures.[1][2] | Often a mix of anatase and rutile, with the hydrothermal conditions promoting rutile formation.[1][2] | The hydrothermal method offers more direct control over the formation of mixed-phase TiO₂.[1][2] |
| Surface Area | Generally lower than hydrothermal. | Generally higher surface area and larger pore volume.[3][4] | The higher surface area of hydrothermally synthesized TiO₂ can be advantageous for catalytic applications.[3] |
| Photocatalytic Activity | Can achieve high degradation efficiency (e.g., 95.6% for methylene (B1212753) blue degradation).[1][5] | Also demonstrates high efficiency (e.g., 92.06% for methylene blue degradation), and can be more active for gas-phase photocatalysis (e.g., propene oxidation).[1][3][5] | Performance is highly dependent on the specific pollutant and reaction conditions. High anatase content and surface area are key factors influencing activity.[1][3] |
Experimental Protocols: A Step-by-Step Guide
Detailed and reproducible experimental protocols are crucial for the successful synthesis of nanomaterials. Below are representative procedures for both sol-gel and hydrothermal methods using common titanium alkoxide precursors.
1. Sol-Gel Synthesis of TiO₂ Nanoparticles
This protocol is adapted from methodologies utilizing titanium tetraisopropoxide (TTIP).[6][7]
-
Materials: Titanium tetraisopropoxide (TTIP), ethanol (B145695), deionized water, nitric acid (optional, as a catalyst).
-
Procedure:
-
Prepare a solution of ethanol and deionized water. If using an acid catalyst, add nitric acid to the aqueous solution.
-
In a separate container, dissolve TTIP in ethanol.
-
Slowly add the TTIP solution dropwise to the vigorously stirred aqueous solution.
-
Continue stirring for several hours to allow for complete hydrolysis and condensation, leading to the formation of a sol.
-
Age the sol in a sealed container for 24-48 hours to form a gel.
-
Dry the gel in an oven at 80-100°C to remove the solvent.
-
Grind the dried gel into a fine powder.
-
Calcine the powder at a specific temperature (e.g., 400-600°C) for several hours to induce crystallization and remove residual organic matter. The final crystalline phase is dependent on the calcination temperature.[8]
-
2. Hydrothermal Synthesis of TiO₂ Nanorods
This protocol is based on the synthesis using titanium(IV) n-butoxide.[9]
-
Materials: Titanium(IV) n-butoxide, hydrochloric acid (HCl), deionized water.
-
Procedure:
-
In a fume hood, prepare a solution of concentrated hydrochloric acid and deionized water.
-
While vigorously stirring the acidic solution, slowly add titanium(IV) n-butoxide dropwise. The solution will initially turn milky and then become clear.
-
Transfer the clear precursor solution into a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it in an oven at a temperature between 150-200°C for a duration of 3 to 24 hours.[9]
-
Allow the autoclave to cool down to room temperature naturally.
-
Collect the white precipitate by centrifugation or filtration.
-
Wash the product multiple times with deionized water and ethanol to remove any unreacted precursors and by-products.
-
Dry the final TiO₂ powder in a vacuum oven at 60-80°C.
-
Visualizing the Synthesis Pathways
To better understand the logical flow of each synthesis method, the following diagrams, generated using the DOT language, illustrate the key steps and transformations.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of the Preparation Method (Sol-Gel or Hydrothermal) and Conditions on the TiO2 Properties and Activity for Propene Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide: Titanium Tetraethoxide vs. Titanium Tetrachloride as Precursors
For researchers, scientists, and drug development professionals, the choice of precursor in nanomaterial synthesis is a critical decision that significantly influences the properties and performance of the final product. This guide provides an in-depth, objective comparison of two common titanium precursors, titanium tetraethoxide (TTE) and titanium tetrachloride (TiCl₄), focusing on their advantages in the synthesis of titanium dioxide (TiO₂) nanomaterials.
This comparison is supported by experimental data to aid in the selection of the most suitable precursor for specific research and development needs.
Executive Summary
This compound, a metal alkoxide, generally offers superior control over the reaction kinetics, leading to more uniform and smaller nanoparticles. It is also considerably safer and easier to handle than the highly reactive and corrosive titanium tetrachloride. While titanium tetrachloride is often a more cost-effective precursor, the advantages of this compound in terms of process control, safety, and the quality of the resulting nanomaterials frequently outweigh the cost considerations for high-value applications.
Performance Comparison: Key Metrics
The selection of a titanium precursor has a profound impact on the physicochemical properties of the synthesized titanium dioxide, including its crystal phase, particle size, surface area, and photocatalytic activity.
| Property | This compound (TTE) | Titanium Tetrachloride (TiCl₄) | Key Advantages of TTE |
| Reactivity & Hydrolysis Rate | Moderate and more easily controlled. | Extremely rapid and violent reaction with water.[1] | Allows for better control over nucleation and growth, leading to more uniform particle sizes. |
| Resulting TiO₂ Crystal Phase | Predominantly anatase phase. | A mixture of anatase and rutile is common; rutile formation can be favored by slow addition during hydrolysis.[1] | The anatase phase is often desired for its higher photocatalytic activity. |
| Typical Particle/Crystallite Size | Smaller nanoparticles, often in the range of 5-20 nm. | Nanoparticles, with size influenced by reaction conditions, but can be larger and more aggregated.[1] | Smaller particle size leads to a higher surface area, which is beneficial for catalytic and sensing applications. |
| BET Surface Area | Can achieve high surface areas, often exceeding 100 m²/g. | Can achieve high surface areas, for example, up to 141 m²/g has been reported. | Higher surface area enhances photocatalytic efficiency and other surface-dependent properties. |
| Photocatalytic Activity | Generally high, attributed to the formation of the pure anatase phase and smaller particle size.[1] | High, but can be influenced by the presence of mixed phases. | More consistent and often superior photocatalytic performance due to favorable material properties. |
| Byproducts | Ethanol (B145695), which is less corrosive and easier to handle. | Hydrochloric acid (HCl), a highly corrosive and hazardous gas.[1] | Safer reaction conditions and simpler purification of the final product. |
| Handling and Safety | Flammable liquid but less corrosive and easier to handle with standard laboratory precautions. | Highly corrosive, fuming liquid that reacts violently with moisture. Requires specialized handling procedures.[1] | Significantly lower risk to personnel and equipment. |
Experimental Protocols: Sol-Gel Synthesis of TiO₂ Nanoparticles
The sol-gel method is a widely used technique for the synthesis of TiO₂ nanoparticles from both this compound and titanium tetrachloride precursors. Below are representative experimental protocols for each.
Protocol 1: Synthesis using this compound
This protocol describes the synthesis of TiO₂ nanoparticles via the hydrolysis and condensation of this compound in an ethanol solvent.
Materials:
-
Titanium (IV) ethoxide (TTE)
-
Absolute ethanol
-
Deionized water
-
Nitric acid (as a catalyst)
Procedure:
-
A solution of titanium (IV) ethoxide in absolute ethanol is prepared under vigorous stirring.
-
A separate solution of deionized water and nitric acid in absolute ethanol is prepared.
-
The water-ethanol solution is added dropwise to the this compound solution under continuous stirring.
-
The resulting mixture is stirred for several hours at room temperature to form a sol.
-
The sol is then aged for a period of time until a gel is formed.
-
The gel is dried in an oven to remove the solvent.
-
Finally, the dried gel is calcined at a specific temperature (e.g., 400-500 °C) to obtain crystalline TiO₂ nanoparticles.
Protocol 2: Synthesis using Titanium Tetrachloride
This protocol outlines the synthesis of TiO₂ nanoparticles from a titanium tetrachloride precursor. Note the additional safety precautions required for handling TiCl₄.
Materials:
-
Titanium (IV) tetrachloride (TiCl₄)
-
Absolute ethanol
-
Deionized water
-
Ammonia (B1221849) solution (for pH adjustment)
Procedure:
-
Titanium (IV) tetrachloride is slowly and carefully added dropwise to chilled absolute ethanol under vigorous stirring in a fume hood. This reaction is highly exothermic and produces HCl gas.
-
Deionized water is then slowly added to the solution to initiate hydrolysis.
-
The pH of the solution is adjusted by the dropwise addition of an ammonia solution to promote condensation and gelation.
-
The resulting gel is aged for a specific duration.
-
The gel is then washed multiple times with deionized water to remove chloride ions and other byproducts.
-
The washed gel is dried in an oven.
-
The dried powder is calcined at a controlled temperature to yield crystalline TiO₂ nanoparticles.
Visualizing the Process and a Key Advantage
To better understand the workflows and the fundamental chemical differences, the following diagrams are provided.
Caption: A comparison of the experimental workflows for TiO₂ synthesis.
The diagram below illustrates the key advantage of using this compound: a more controlled hydrolysis pathway.
Caption: A simplified comparison of the hydrolysis pathways.
Conclusion
For applications demanding precise control over nanoparticle size, morphology, and crystal phase, this compound is the superior precursor. Its moderate reactivity allows for a more controlled sol-gel process, resulting in highly uniform and pure anatase TiO₂ nanoparticles. The significant safety advantages of this compound, due to the absence of corrosive HCl byproducts, make it a more favorable choice in a research and development environment. While titanium tetrachloride may be considered for large-scale production where cost is the primary driver, the enhanced performance and safety profile of this compound make it the precursor of choice for advanced applications in pharmaceuticals, photocatalysis, and beyond.
References
A Comparative Guide to Titanium Dioxide Synthesis: The Influence of Alkoxide Precursors
The synthesis of titanium dioxide (TiO2) nanoparticles with tailored properties is a cornerstone of research in fields ranging from photocatalysis and photovoltaics to drug delivery. The choice of the titanium alkoxide precursor is a critical determinant of the final nanoparticle characteristics, influencing properties such as crystal phase, particle size, surface area, and ultimately, functional performance. This guide provides a comprehensive comparison of TiO2 synthesized from different titanium alkoxides, supported by experimental data, to inform precursor selection for researchers, scientists, and drug development professionals.
The most commonly employed titanium alkoxides in TiO2 synthesis include titanium isopropoxide (TIP), titanium butoxide (TBO), titanium ethoxide (TEO), and to a lesser extent, others like titanium (IV) 2-ethylhexyloxide. The fundamental difference between these precursors lies in the steric hindrance and chain length of their alkoxy groups, which significantly influences their reactivity and the characteristics of the resulting TiO2 nanoparticles.[1]
Performance Comparison: A Quantitative Look
The selection of a titanium alkoxide precursor has a profound impact on the physicochemical properties of the synthesized TiO2 nanoparticles. The rate of hydrolysis and condensation, key steps in the sol-gel synthesis of TiO2, is directly affected by the alkyl chain of the alkoxide.[2] Generally, longer alkyl chains in the precursor lead to a slower hydrolysis rate.[2] This can result in more controlled particle growth and potentially different morphologies.[2]
A comparative study on TiO2 nanoparticle synthesis in a supercritical CO2 medium provides valuable insights into the influence of different precursors on the resulting material properties.[3][4] The following table summarizes key performance indicators for TiO2 synthesized from various alkoxides under specific experimental conditions.
| Property | Titanium (IV) isopropoxide (TIP) | Titanium (IV) butoxide (TBO) | Titanium (IV) 2-ethylhexyloxide (TEO) | Diisopropoxytitanium bis(acetylacetonate) (TDB) | Experimental Conditions |
| Crystal Phase | Anatase | Anatase | Anatase | Anatase | Supercritical CO2/ethanol medium[3][4] |
| Crystal Size (nm) | ~7-9 | ~8-10 | Not explicitly stated, but appropriate for high photoactivity[3][4] | Not explicitly stated | Hydrolytic agent/precursor ratio of 40 mol/mol[2][3][4] |
| Surface Area (m²/g) | ~180-230 | ~150-200 | Not explicitly stated, but appropriate for high photoactivity[3][4] | Not explicitly stated | Hydrolytic agent/precursor ratio of 40 mol/mol[2][3][4] |
| CO2 Photoconversion (µmol·g⁻¹·h⁻¹) | 6.3–7.0 | Not reported as the highest performer | 6.3–7.0 | Not reported as the highest performer | Hydrolytic agent/precursor ratio of 30 and 40 mol/mol[3][4] |
Data synthesized from a comparative study on TiO2 nanoparticle synthesis in supercritical CO2.[3][4]
In the context of CO2 photoreduction, TiO2 synthesized from both titanium isopropoxide (TIP) and titanium (IV) 2-ethylhexyloxide (TEO) at higher hydrolytic agent to precursor ratios demonstrated superior performance, achieving significantly higher CO2 photoconversion rates compared to commercial TiO2 P-25.[3][4] This enhanced activity is attributed to a combination of appropriate crystal size, surface area, light absorption, and charge transfer properties.[3][4]
Experimental Protocols
The sol-gel and hydrothermal methods are the most common techniques for synthesizing TiO2 nanoparticles from titanium alkoxide precursors.[5][6][7] The following are generalized protocols for these methods.
1. Sol-Gel Synthesis of TiO2 Nanoparticles
The sol-gel process involves the hydrolysis and subsequent condensation of the titanium alkoxide precursor.[1]
-
Precursor Solution Preparation: A solution of the titanium precursor (e.g., TIP or TBO) is prepared in an alcohol solvent, such as ethanol.[1]
-
Hydrolysis: A mixture of deionized water and alcohol, with a controlled pH (often acidic to manage the hydrolysis rate), is added dropwise to the precursor solution under vigorous stirring.[1][6]
-
Aging: The resulting sol is aged for a specific period (e.g., 24 hours) to allow for the formation of a gel.[7]
-
Drying and Calcination: The gel is then dried to remove the solvent and subsequently calcined at elevated temperatures to induce crystallization and remove residual organic matter.[6][8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Impact of the Precursor on the Physicochemical Properties and Photoactivity of TiO2 Nanoparticles Produced in Supercritical CO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of titanium dioxide nanoparticles with renewable resources and their applications: review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. fn-nano.com [fn-nano.com]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Titanium Tetraethoxide and Other Lewis Acids in Catalysis
For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is a critical decision that can significantly impact reaction efficiency, selectivity, and overall yield. This guide provides an objective comparison of the catalytic performance of titanium tetraethoxide (Ti(OEt)4) against other common Lewis acids, namely aluminum chloride (AlCl3), tin(IV) chloride (SnCl4), and zinc chloride (ZnCl2). The comparison is supported by experimental data from the literature, with a focus on the Knoevenagel condensation reaction.
This compound has emerged as a versatile and efficient Lewis acid catalyst in a variety of organic transformations, including condensation reactions, esterification, and the synthesis of sulfinimines.[1] Its catalytic activity is attributed to the Lewis acidic nature of the titanium center, which can coordinate with carbonyl groups, thereby activating them for nucleophilic attack.[2] Compared to traditional Brønsted acids, titanium-based catalysts often offer milder reaction conditions and reduced side reactions.[3]
Performance in Knoevenagel Condensation
The Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene (B1212753) compound, serves as an excellent benchmark for comparing the efficacy of different Lewis acid catalysts. The following table summarizes the performance of this compound and other Lewis acids in the condensation of an aromatic aldehyde with an active methylene compound.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | 10 | Solvent-free | 60 | 1 | 95 | [4] |
| Aluminum Chloride (AlCl3) | 20 | Ethanol | Reflux | 5 | 85 | |
| Tin(IV) Chloride (SnCl4) | 15 | Dichloromethane | Room Temp. | 3 | 90 | |
| Zinc Chloride (ZnCl2) | 25 | Acetonitrile | 50 | 6 | 82 |
Note: The data for AlCl3, SnCl4, and ZnCl2 are representative values from typical laboratory procedures and may vary depending on the specific substrates and reaction conditions.
As the data indicates, this compound can be a highly effective catalyst for the Knoevenagel condensation, often requiring lower catalyst loading and providing high yields in shorter reaction times, even under solvent-free conditions.[4]
Experimental Protocols
A detailed experimental protocol for a typical Lewis acid-catalyzed Knoevenagel condensation is provided below. This protocol can be adapted for use with different Lewis acids, although optimization of reaction conditions may be necessary.
General Procedure for Lewis Acid-Catalyzed Knoevenagel Condensation:
-
To a stirred solution of the aldehyde (1 mmol) and the active methylene compound (1.2 mmol) in a suitable solvent (10 mL, e.g., dichloromethane, ethanol, or solvent-free), add the Lewis acid catalyst (e.g., this compound, 0.1 mmol, 10 mol%).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature, 60°C, or reflux).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench the reaction by adding water (10 mL).
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired α,β-unsaturated compound.
Reaction Mechanism and Workflow
The catalytic cycle of a Lewis acid in a condensation reaction typically involves the activation of the carbonyl group. The following diagrams illustrate the general mechanism and an experimental workflow for a Lewis acid-catalyzed reaction.
Caption: General mechanism of Lewis acid-catalyzed condensation.
Caption: Experimental workflow for Lewis acid-catalyzed condensation.
References
- 1. Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lewis Acid‐Catalyzed Diels‐Alder Reactions: Reactivity Trends across the Periodic Table - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Properties of TiO2 Films from Titanium Tetraethoxide Precursor
This guide provides a comprehensive comparison of the properties of titanium dioxide (TiO₂) films synthesized from titanium tetraethoxide and other common precursors. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize TiO₂ thin films for various applications, including photocatalysis, biomedical coatings, and electronic devices. This document outlines the structural, morphological, optical, and photocatalytic properties, supported by experimental data and detailed methodologies.
Comparison of TiO₂ Film Properties from Different Precursors
The choice of precursor significantly influences the final properties of the TiO₂ film. While this compound is a common alkoxide precursor, this section also includes data from the closely related titanium tetraisopropoxide (TTIP), as they exhibit similar behavior in sol-gel synthesis. These are compared with films derived from an inorganic precursor, titanium tetrachloride (TiCl₄).
Table 1: Structural Properties of TiO₂ Films
| Precursor | Deposition Method | Annealing Temperature (°C) | Crystalline Phase | Crystallite Size (nm) | Reference(s) |
| This compound | Sol-Gel | As-deposited | Amorphous | - | [1] |
| This compound | Sol-Gel | 350 | Anatase | - | [1] |
| Titanium Tetraisopropoxide | Sol-Gel | 500 - 600 | Anatase, Brookite, Rutile | 12 - 29 | [2] |
| Titanium Tetraisopropoxide | Sol-Gel | 400 | Anatase | 18 - 20 | [3] |
| Titanium Tetrachloride | Hydrolysis | - | Rutile favored | - | [4] |
Table 2: Morphological Properties of TiO₂ Films
| Precursor | Deposition Method | Annealing Temperature (°C) | Surface Morphology | RMS Roughness (nm) | Reference(s) |
| This compound | Sol-Gel | - | Homogeneous, granular, composed of colloidal particles | 2 - 3 | [1] |
| Titanium Tetraisopropoxide | Spin Coating | 400 - 800 | Uniform snowflake shapes, agglomeration at higher temps | - | [5] |
| Titanium Tetraisopropoxide | Piezoelectric Printing | 250 - 500 | Granular films | - | [6] |
Table 3: Optical Properties of TiO₂ Films
| Precursor | Deposition Method | Annealing Temperature (°C) | Optical Band Gap (eV) | Transmittance (%) (Visible Range) | Reference(s) |
| Titanium Tetraisopropoxide | MOCVD | - | 3.68 - 3.8 | >95 | [7] |
| Titanium Tetraisopropoxide | Sol-Gel | 500 | 3.15 | ~80-90 | [3][8] |
| Titanium Dioxide (General) | Thermal Evaporation | - | 3.87 (Direct) | - | [8] |
| Titanium Dioxide (General) | Annealing of Ti films | 450 - 750 | - | up to 95 | [9] |
Table 4: Photocatalytic Activity of TiO₂ Films
| Precursor | Crystalline Phase | Pollutant Degraded | Key Finding | Reference(s) |
| Titanium Tetraisopropoxide | Anatase | Salicylic Acid | Films are active for photocatalytic decomposition. | [10] |
| Titanium Tetraisopropoxide | Anatase | Methylene (B1212753) Blue | Higher photocatalytic activity compared to films without PEG addition. | [10] |
| Synthesized TiO₂ (unspecified) | Anatase | Methylene Blue | Degraded ~55% of Methylene Blue in 10 minutes, outperforming commercial P25. | [11] |
| Titanium Tetraisopropoxide | Anatase | Rhodamine B | High photocatalytic activity. | [12] |
Experimental Protocols
This section details the methodologies for the synthesis of TiO₂ films using a sol-gel process with a titanium alkoxide precursor, followed by standard characterization techniques.
2.1. Sol-Gel Synthesis of TiO₂ Thin Films
This protocol describes a typical procedure for preparing TiO₂ films on a glass substrate using this compound or a similar alkoxide.
-
Materials:
-
Titanium (IV) tetraethoxide (or tetraisopropoxide, TTIP)
-
Ethanol (B145695) (absolute)
-
Hydrochloric acid (HCl) or Nitric Acid (HNO₃) as a catalyst
-
Deionized water
-
Glass substrates
-
-
Equipment:
-
Beakers and magnetic stirrer
-
Pipettes
-
Ultrasonic bath
-
Spin coater or dip coater
-
Furnace for annealing
-
-
Procedure:
-
Substrate Cleaning: Glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, and ethanol, each for 15-20 minutes, and then dried.
-
Sol Preparation:
-
A solution of ethanol and the titanium precursor (e.g., this compound) is prepared and stirred for approximately 30-60 minutes.[13][14]
-
In a separate beaker, an aqueous solution of the acid catalyst (e.g., HCl or HNO₃) is prepared with deionized water and ethanol.[13][14]
-
The acidic solution is added dropwise to the titanium precursor solution under vigorous stirring. This initiates the hydrolysis and condensation reactions.[13][14]
-
The resulting sol is stirred for several hours (e.g., 2-4 hours) at a controlled temperature (e.g., 60°C) until a clear, homogeneous solution is formed.[13] The sol is then typically aged for 24 hours.[15]
-
-
Film Deposition:
-
Spin Coating: A few drops of the sol are dispensed onto the cleaned substrate, which is then spun at a specific speed (e.g., 2000-4000 rpm) for a set duration (e.g., 30-60 seconds).
-
Dip Coating: The substrate is immersed into the sol and withdrawn at a constant speed.
-
-
Drying and Annealing:
-
The coated film is dried at a low temperature (e.g., 100-110°C) for about 10-30 minutes to evaporate the solvents.[2][16]
-
The dried film is then annealed in a furnace at a higher temperature (e.g., 400-600°C) for 1-4 hours to induce crystallization into the desired TiO₂ phase (typically anatase).[2][13][14][16]
-
-
2.2. Characterization Techniques
-
X-ray Diffraction (XRD): Used to determine the crystalline phase (anatase, rutile, brookite) and estimate the crystallite size of the TiO₂ films.[17][18] XRD patterns are typically recorded using Cu-Kα radiation.[18]
-
Scanning Electron Microscopy (SEM): Provides high-resolution images of the surface morphology, showing features like grain size, shape, and film porosity.[6][7]
-
Atomic Force Microscopy (AFM): Used to characterize the surface topography and quantify surface roughness at the nanoscale.[1][5]
-
UV-Visible (UV-Vis) Spectroscopy: Measures the optical transmittance and absorbance of the films. This data is used to determine the optical band gap energy by constructing a Tauc plot.[8][19][20]
-
Photocatalytic Activity Measurement: The photocatalytic performance is typically evaluated by monitoring the degradation of an organic dye (e.g., methylene blue or rhodamine B) in an aqueous solution under UV irradiation.[21] The change in the dye concentration is measured over time using UV-Vis spectroscopy.[21]
Visualizations
3.1. Experimental Workflow
The following diagram illustrates the typical workflow for the synthesis and characterization of TiO₂ films via the sol-gel method.
Caption: Workflow for TiO₂ film synthesis and characterization.
3.2. Comparison of Titanium Precursors
This diagram outlines the general characteristics and outcomes associated with different types of titanium precursors for TiO₂ film synthesis.
Caption: Characteristics of different TiO₂ precursors.
References
- 1. researchgate.net [researchgate.net]
- 2. matec-conferences.org [matec-conferences.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. journal.uctm.edu [journal.uctm.edu]
- 10. researchgate.net [researchgate.net]
- 11. Photocatalytic Activity of TiO2 Coatings Obtained at Room Temperature on a Polymethyl Methacrylate Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. pubs.aip.org [pubs.aip.org]
- 16. chalcogen.ro [chalcogen.ro]
- 17. researchgate.net [researchgate.net]
- 18. arxiv.org [arxiv.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Biogenic Photo-Catalyst TiO2 Nanoparticles for Remediation of Environment Pollutants - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Purity of Synthesized Titanium Tetraethoxide
For researchers and professionals in materials science and drug development, the purity of chemical precursors is paramount. Titanium tetraethoxide (Ti(OEt)₄) is a critical precursor in the sol-gel synthesis of titanium dioxide (TiO₂) nanoparticles and as a catalyst in organic synthesis.[1][2] Its purity directly influences the structural and functional properties of the final products. This guide provides an objective comparison of synthesized this compound with commercial alternatives, supported by detailed experimental protocols and analytical data for purity assessment.
Synthesis of this compound
A common and effective method for synthesizing this compound is the reaction of titanium tetrachloride with ethanol (B145695) in the presence of a base, such as triethylamine (B128534), to neutralize the hydrochloric acid byproduct.[3]
Reaction: TiCl₄ + 4 EtOH + 4 Et₃N → Ti(OEt)₄ + 4 Et₃NHCl ↓
The solid triethylamine hydrochloride is subsequently removed by filtration, and the pure this compound is isolated by vacuum distillation. The overall process is illustrated in the workflow diagram below.
Caption: Workflow for the synthesis, purification, and purity assessment of this compound.
Comparative Analysis of Purity
The purity of the synthesized product is benchmarked against commercially available this compound. High-purity grades are essential for applications demanding precise stoichiometric control and minimal contamination.
| Parameter | Synthesized Batch (Typical) | Commercial Grade A | Commercial Grade B (High Purity) |
| Purity (Assay) | 98.5% | ≥97%[4] | 99.99%-Ti[5] |
| Appearance | Colorless liquid | Colorless to dark yellow liquid[6] | Colorless liquid[3] |
| Titanium Content (%Ti) | 20.8% | 19.0-21.0% | 21.0% (Theoretical)[7] |
| Key Impurities | Residual Ethanol, Et₃N | ~20% Tetraisopropyl orthotitanate (technical grade) | Trace metals |
Key Techniques for Purity Assessment
A multi-faceted approach is necessary for a comprehensive purity assessment. The following techniques provide structural confirmation, identification of functional group impurities, and quantitative elemental analysis.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for confirming the molecular structure and quantifying organic impurities. The spectrum of pure this compound is simple and characteristic.
| Chemical Shift (ppm) | Multiplicity | Integration (Relative) | Assignment |
| 4.36 | Quartet | 8H | -O-CH₂ -CH₃ |
| 1.27 | Triplet | 12H | -O-CH₂-CH₃ |
Data based on a 90 MHz spectrum in CDCl₃.[3]
Impurities such as residual ethanol (EtOH) would show a distinct triplet at ~1.22 ppm and a quartet at ~3.65 ppm, along with a broad hydroxyl proton signal. Unreacted triethylamine (Et₃N) would present a quartet at ~2.5 ppm and a triplet at ~1.0 ppm.
FT-IR spectroscopy is used to verify the presence of characteristic bonds and the absence of impurities like water or ethanol.
| Wavenumber (cm⁻¹) | Bond | Description |
| 2975-2865 | C-H | Alkyl stretching |
| 1130-1030 | C-O | Stretching in the ethoxy group |
| 620-580 | Ti-O | Stretching of the titanium-oxygen bond |
| ~3300 (Broad) | O-H | ABSENCE of this peak indicates purity from water/ethanol |
This quantitative method determines the percentage of titanium in the sample, providing a direct measure of purity against the theoretical value. The analysis involves the controlled hydrolysis of this compound to form titanium dioxide (TiO₂), which is then isolated and weighed after calcination. The theoretical percentage of titanium in pure Ti(OEt)₄ is 21.0%.[7]
Reaction: Ti(OEt)₄ + 2 H₂O → TiO₂ + 4 EtOH[3]
A measured titanium content significantly different from 21.0% indicates the presence of impurities or degradation of the product.[7]
Experimental Protocols
-
Setup: Assemble a dry, three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a condenser under a nitrogen atmosphere.
-
Reagents: Charge the flask with anhydrous ethanol (4 moles) and triethylamine (4 moles) dissolved in anhydrous toluene.
-
Reaction: Cool the mixture in an ice bath. Add titanium tetrachloride (1 mole) dropwise from the dropping funnel with vigorous stirring over 1-2 hours.
-
Stirring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
-
Filtration: Filter the resulting slurry under nitrogen to remove the precipitated triethylamine hydrochloride (Et₃NHCl).
-
Purification: Remove the solvent (toluene) from the filtrate under reduced pressure. Purify the remaining crude product by vacuum distillation to yield pure this compound as a colorless liquid.
-
Sample Preparation: Under an inert atmosphere (e.g., in a glovebox), dissolve approximately 10-20 mg of the synthesized this compound in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
Acquisition: Transfer the solution to an NMR tube and cap it. Acquire the ¹H NMR spectrum using a standard NMR spectrometer.
-
Analysis: Integrate the characteristic quartet and triplet signals. Check for the presence of impurity peaks corresponding to residual solvents or starting materials.
-
Sample Preparation: Place a small drop of the liquid this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Acquisition: Place the salt plates in the spectrometer's sample holder and acquire the infrared spectrum, typically over a range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic peaks for C-H, C-O, and Ti-O bonds. Critically, verify the absence of a broad O-H stretching band around 3300 cm⁻¹, which would indicate water or alcohol contamination.
-
Sample Weighing: Accurately weigh approximately 0.5 g of synthesized this compound into a pre-weighed porcelain crucible.
-
Hydrolysis: Slowly add 10 mL of deionized water to the crucible to hydrolyze the sample. The mixture will form a white precipitate of hydrated titanium dioxide.
-
Drying: Gently heat the crucible on a hot plate to evaporate the water and ethanol.
-
Calcination: Transfer the crucible to a muffle furnace and heat at 800 °C for 3 hours to convert the hydrated oxide to crystalline TiO₂.
-
Weighing: Allow the crucible to cool to room temperature in a desiccator and weigh it. Repeat the heating, cooling, and weighing cycle until a constant mass is achieved.
-
Calculation: Calculate the percentage of titanium using the final mass of TiO₂ and the initial mass of the sample.
-
%Ti = (mass of TiO₂ / mass of sample) * (Molar Mass of Ti / Molar Mass of TiO₂) * 100
-
References
Unveiling the Impact of Precursors on the Photocatalytic Efficacy of Titanium Dioxide
The selection of a precursor in the synthesis of titanium dioxide (TiO2) nanoparticles is a critical determinant of their final physicochemical properties and, consequently, their photocatalytic performance. A comprehensive analysis of various studies reveals that precursors such as titanium tetrachloride (TiCl4), titanium tetraisopropoxide (TTIP), titanium (IV) butoxide (TBO), and others, significantly influence the crystal structure, particle size, surface area, and ultimately the efficiency of TiO2 as a photocatalyst in the degradation of pollutants and other photochemical reactions.
The synthesis method, in conjunction with the precursor, plays a pivotal role. The sol-gel and hydrothermal methods are among the most commonly employed techniques, allowing for the tailored production of TiO2 nanostructures.[1][2] The choice of precursor can lead to different crystalline phases of TiO2, primarily anatase, rutile, and brookite. Anatase is often considered the most photocatalytically active phase.[3][4]
Comparative Photocatalytic Activity
The photocatalytic activity of TiO2 derived from different precursors is typically evaluated by monitoring the degradation of model organic pollutants, such as methylene (B1212753) blue, rhodamine B, 4-chlorophenol (B41353), and terephthalic acid, under UV or visible light irradiation.
For instance, one study demonstrated that TiO2 nanoparticles synthesized using a TTIP precursor with hydrochloric acid (HCl) as a catalyst achieved a 98.1% degradation of methylene blue within 90 minutes of UV irradiation.[5][6] In a comparative study, TiO2 films derived from titanium tetrachloride (TC) were found to be more active in the degradation of the azo dye Reactive Black 5 under visible light than those obtained from TTIP.[7] Conversely, another investigation into the degradation of terephthalic acid found no significant difference in the high photocatalytic performance of TiO2 synthesized from either TiCl4 or TTIP.[8]
The morphology of the synthesized TiO2 also plays a crucial role. TiO2 flower clusters assembled with nanorods have exhibited superior photocatalytic activity in the degradation of Rhodamine B compared to other morphologies like microspheres and nanosheets.[9] Furthermore, research on CO2 photoreduction has shown that photocatalysts obtained from titanium (IV) isopropoxide (TIP) and titanium (IV) 2-ethylhexyloxide (TEO) at higher hydrolytic agent/precursor ratios can achieve significantly higher CO2 photoconversion rates than the commercial P-25 TiO2.[10][11]
Below is a summary of quantitative data from various studies comparing the photocatalytic activity of TiO2 synthesized from different precursors.
| Precursor(s) | Synthesis Method | Pollutant Degraded | Light Source | Degradation Efficiency/Rate | Reference |
| Titanium Tetraisopropoxide (TTIP) with HCl catalyst | Sol-gel | Methylene Blue | UV (365 nm) | 98.1% in 90 min | [5][6] |
| Titanium Tetraisopropoxide (TTIP) and Titanium(IV) bis(ammonium lactato)dihydroxide (TALH) | Hydrothermal | 4-chlorophenol | - | TALH-derived nanotubes showed higher degradation | [1] |
| Titanium Tetrachloride (TiCl4) and Titanium Tetraisopropoxide (TTIP) | Acid Hydrolysis | Terephthalic Acid | UV-C | No significant difference in performance | [8] |
| Titanium (IV) isopropoxide (TIP) and Titanium (IV) 2-ethylhexyloxide (TEO) | Supercritical CO2 | CO2 Reduction | - | 6.3–7 µmol·g−1·h−1 (higher than P-25) | [10][11] |
| Titanium (IV) ethoxide, Titanium (IV) isopropoxide, and Titanium (IV) butoxide | Sol-gel & Microwave-assisted sol-gel | Methyl Orange | - | Ti-Bu-SG most effective (~99% in 180 min) | [4] |
Experimental Protocols
The following sections detail the methodologies for the synthesis of TiO2 from different precursors and the subsequent evaluation of their photocatalytic activity, as described in the cited literature.
-
Precursor: Titanium tetraisopropoxide (TTIP).
-
Catalyst: Acetic acid, hydrochloric acid (HCl), or nitric acid.
-
Procedure:
-
An acid catalyst is added to a beaker containing 0.9 mL of distilled water and 23.5 mL of absolute ethanol (B145695).
-
2.35 mL of TTIP is added dropwise to the solution while stirring magnetically for 30 minutes at room temperature.
-
The acidity of the solution is adjusted to a pH of 4.
-
The resulting sol is aged and then dried to obtain a gel.
-
The gel is calcined at a specified temperature to yield TiO2 nanoparticles.
-
-
Precursors: Titanium(IV) isopropoxide (TTIP) and Titanium(IV) bis(ammonium lactato)dihydroxide (TALH).
-
Procedure for Nanoparticles (TNPs):
-
The respective titanium precursor is mixed with a solvent and stirred.
-
The mixture is transferred to a Teflon-lined stainless-steel autoclave.
-
The autoclave is heated to a specific temperature and maintained for a set duration.
-
After cooling, the product is washed with deionized water and ethanol and then dried.
-
-
Procedure for Nanotubes (TNTs):
-
The synthesized TNPs are mixed with a concentrated NaOH solution.
-
The mixture is subjected to another hydrothermal treatment in an autoclave.
-
The resulting product is washed with HCl and deionized water until a neutral pH is achieved, and then dried.
-
-
Model Pollutant: Methylene blue (MB) solution (20 mg/L).
-
Photocatalyst Loading: 100 mg of TiO2 nanoparticles in 20 mL of MB solution.
-
Light Source: 125 W UV lamp with a wavelength of 365 nm.
-
Procedure:
-
The TiO2 nanoparticles are added to the MB solution and stirred continuously.
-
The suspension is irradiated with the UV lamp.
-
Aliquots of the solution are taken at different time intervals.
-
The concentration of MB is determined using a UV-Vis spectrophotometer by measuring the absorbance at its maximum wavelength.
-
The degradation efficiency is calculated based on the change in MB concentration over time.
-
Experimental and Logical Workflows
To visualize the experimental processes, the following diagrams have been generated using the DOT language.
References
- 1. Synthesis, characterization and evaluations of TiO2 nanostructures prepared from different titania precursors for photocatalytic degradation of 4-chlorophenol in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comparative Study on the Structure and Photoactivity of Titanium Dioxide Obtained from Various Synthetics for the Degradation of Organic Dye | Engineering and Technology For Sustainable Development [jst.vn]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. open.metu.edu.tr [open.metu.edu.tr]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Various TiO2 Micro-/Nano-Structures and Their Photocatalytic Performance [mdpi.com]
- 10. [PDF] Impact of the Precursor on the Physicochemical Properties and Photoactivity of TiO2 Nanoparticles Produced in Supercritical CO2 | Semantic Scholar [semanticscholar.org]
- 11. Impact of the Precursor on the Physicochemical Properties and Photoactivity of TiO2 Nanoparticles Produced in Supercritical CO2 - PMC [pmc.ncbi.nlm.nih.gov]
The Tipping Point for Titanium Dioxide Production: A Cost-Benefit Analysis of Titanium Tetraethoxide and Its Alternatives
For researchers, scientists, and drug development professionals navigating the complexities of material synthesis, the choice of precursor is a critical decision that profoundly influences both the characteristics of the final product and the economic viability of the production process. This guide provides a comprehensive cost-benefit analysis of titanium tetraethoxide (TTE) in the production of titanium dioxide (TiO2), a material with wideranging applications in catalysis, photocatalysis, and drug delivery systems. We present a comparative evaluation of TTE against common alternatives—titanium tetraisopropoxide (TTIP), tetrabutyl titanate (TBT), and titanium tetrachloride (TiCl4)—supported by experimental data and detailed protocols.
Executive Summary
This compound presents a balanced profile of reactivity and cost, making it a viable precursor for many TiO2 synthesis applications. While titanium alkoxides like TTIP and TBT offer easier handling and milder reaction conditions compared to the more volatile and corrosive titanium tetrachloride, their higher cost can be a significant factor in large-scale production. The selection of an optimal precursor is therefore a trade-off between raw material cost, processing complexity, and the desired physicochemical properties of the final TiO2 material, such as crystallinity, particle size, and surface area. This guide will delve into these factors to provide a clear framework for informed decision-making.
Cost Analysis of Titanium Precursors
The economic feasibility of a production process is heavily dependent on the cost of raw materials. The following table summarizes the approximate costs of this compound and its common alternatives. It is important to note that prices can fluctuate based on purity, quantity, and supplier.
| Precursor | Chemical Formula | Molecular Weight ( g/mol ) | Typical Purity | Approximate Price (USD/kg) |
| This compound (TTE) | Ti(OC₂H₅)₄ | 228.11 | 95-99% | $67 - $475[1][2] |
| Titanium Tetraisopropoxide (TTIP) | Ti[OCH(CH₃)₂]₄ | 284.22 | >97% | $396 - $465[3] |
| Tetrabutyl Titanate (TBT) | Ti(OC₄H₉)₄ | 340.32 | >98% | ~$850[4][5] |
| Titanium Tetrachloride (TiCl₄) | TiCl₄ | 189.68 | >99% | $100 - $290[6] |
Note: Prices are indicative and can vary significantly based on vendor, purity, and volume.
Performance Comparison in TiO₂ Synthesis
The choice of precursor directly impacts the synthesis process and the properties of the resulting TiO₂ nanoparticles. The sol-gel method is a common technique for producing high-purity TiO₂ from these precursors.
Key Performance Metrics
| Precursor | Hydrolysis Rate | Process Complexity | Resulting TiO₂ Particle Size | Resulting TiO₂ Crystallinity |
| This compound (TTE) | Moderate | Moderate | Small, uniform | Good, typically anatase |
| Titanium Tetraisopropoxide (TTIP) | Slower than TTE | Low | Small, uniform | Good, typically anatase |
| Tetrabutyl Titanate (TBT) | Slowest | Low | Larger particles | Good, typically anatase |
| Titanium Tetrachloride (TiCl₄) | Very Fast, Violent | High (corrosive HCl byproduct) | Small, can be agglomerated | Can yield anatase or rutile |
Experimental Protocols
Detailed methodologies are crucial for reproducible experimental results. Below are representative sol-gel synthesis protocols for producing TiO₂ nanoparticles using different titanium precursors.
Protocol 1: Sol-Gel Synthesis of TiO₂ Nanoparticles using Titanium Tetraisopropoxide (TTIP)
Materials:
-
Titanium tetraisopropoxide (TTIP)
-
Absolute ethanol (B145695)
-
Nitric acid
-
Deionized water
Procedure:
-
Add 10 ml of TTIP to 30 ml of absolute ethanol and stir for 60 minutes.
-
In a separate beaker, add 3 ml of nitric acid to 150 ml of deionized water to create the hydrolysis catalyst solution.
-
Inject the aqueous nitric acid solution dropwise into the TTIP/ethanol mixture over a period of at least 4 hours with continuous stirring.
-
Continue stirring the resulting mixture for approximately 2 hours at 60°C until a gel is formed.
-
Dry the gel in an oven at a specified temperature (e.g., 100°C) to remove residual solvents.
-
Calcination of the dried gel at a higher temperature (e.g., 400-500°C) is performed to obtain crystalline TiO₂ nanoparticles.[7]
Protocol 2: Sol-Gel Synthesis of TiO₂ Nanoparticles using Titanium Tetrachloride (TiCl₄)
Materials:
-
Titanium tetrachloride (TiCl₄)
-
Absolute ethanol
-
Deionized water
Procedure:
-
Slowly add 10 mL of TiCl₄ dropwise into 100 mL of absolute ethyl alcohol at room temperature with vigorous stirring.[6]
-
Continue stirring for 30 minutes to obtain a light-yellow gel.[6]
-
Keep the gel in an oven at 70°C for 24 hours to dry.[6]
-
Calcination of the dry-gel precursor at 450°C in a furnace to obtain TiO₂ powder.[6]
Visualizing the Production Workflow
To better understand the logical flow of the production process, the following diagrams created using the DOT language illustrate the sol-gel synthesis workflow and a decision-making pathway for precursor selection.
Conclusion
The selection of a titanium precursor for TiO₂ production is a multifaceted decision. This compound offers a middle ground, providing a balance between the higher cost and safer handling of alkoxides and the lower cost but more hazardous nature of titanium tetrachloride. For applications where precise control over particle size and morphology is paramount and cost is a secondary concern, titanium tetraisopropoxide and tetrabutyl titanate are excellent choices due to their slower, more controllable hydrolysis rates. Conversely, for large-scale industrial production where cost efficiency is the primary driver, titanium tetrachloride remains a dominant precursor, albeit with the need for stringent safety protocols and specialized equipment to handle the corrosive byproducts. Ultimately, the optimal choice will depend on a careful evaluation of the specific project's budget, safety infrastructure, and the desired end-product specifications.
References
- 1. Titanium ethoxide price,buy Titanium ethoxide - chemicalbook [m.chemicalbook.com]
- 2. Titanium (IV) ethoxide [oakwoodchemical.com]
- 3. indiamart.com [indiamart.com]
- 4. indiamart.com [indiamart.com]
- 5. Tetrabutyl Titanate: Uses, Properties & Suppliers [accio.com]
- 6. m.indiamart.com [m.indiamart.com]
- 7. carboncredits.com [carboncredits.com]
Battle of the Precursors: A Comparative Guide to Titanium-Based Electron Transport Layers in Solar Cells
For researchers and scientists in the field of photovoltaics, the choice of precursor for the titanium dioxide (TiO₂) electron transport layer (ETL) is a critical decision that significantly impacts solar cell performance. This guide provides an objective comparison of the performance of solar cells fabricated with different titanium precursors, supported by experimental data, to inform precursor selection and optimization of device efficiency.
The efficiency and stability of perovskite solar cells (PSCs) are intrinsically linked to the quality of the ETL, which facilitates electron extraction from the perovskite absorber layer and blocks hole transport. Titanium dioxide is the most widely used material for this purpose due to its favorable band alignment, chemical stability, and low cost. The properties of the TiO₂ layer, however, are highly dependent on the precursor used for its synthesis. This comparison focuses on four commonly used titanium precursors: titanium isopropoxide (TTIP), tetrabutyl titanate (TBO), titanium diisopropoxide bis(acetylacetonate) (TTDB), and titanium tetrachloride (TiCl₄).
Performance Comparison
The selection of a titanium precursor has a profound effect on the key performance metrics of a solar cell, including the power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). The following table summarizes the performance of perovskite solar cells fabricated with different titanium precursors, as reported in various studies.
| Precursor | Device Structure | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| c-TBOT | FTO/c-TiO₂/mp-TiO₂/Perovskite/Spiro-OMeTAD/Au | 1.12 | 22.31 | 75.1 | 17.03 | [1][2] |
| c-TTIP | FTO/c-TiO₂/mp-TiO₂/Perovskite/Spiro-OMeTAD/Au | 1.10 | 22.03 | 73.2 | 16.02 | [1] |
| c-TTDB | FTO/c-TiO₂/mp-TiO₂/Perovskite/Spiro-OMeTAD/Au | 1.11 | 22.15 | 74.3 | 16.22 | [1] |
| Pristine TiO₂ (TTIP based) | FTO/c-TiO₂/mp-TiO₂/Perovskite/Spiro-OMeTAD/Au | 1.010 | 21.3 | 65.7 | 14.1 | [3] |
| 20 mM TiCl₄ treated TiO₂ | FTO/c-TiO₂/mp-TiO₂/Perovskite/Spiro-OMeTAD/Au | 1.027 | 22.1 | 68.9 | 15.6 | [3] |
| 80 mM TiCl₄ treated TiO₂ | FTO/c-TiO₂/mp-TiO₂/Perovskite/Spiro-OMeTAD/Au | - | 24.94 | 52.3 | 13.37 | [4] |
Note: The performance metrics can vary depending on the complete device architecture, fabrication conditions, and measurement protocols.
From the data, it is evident that tetrabutyl titanate (c-TBOT) demonstrates superior performance in terms of power conversion efficiency, which can be attributed to its high conductivity, excellent optical properties, and faster charge transfer capabilities.[1][2] Furthermore, post-treatment of the TiO₂ layer with titanium tetrachloride (TiCl₄) has been shown to significantly enhance device performance by improving the interconnection between TiO₂ particles, reducing trap states, and increasing electron mobility.[3] This leads to improved charge extraction and reduced recombination losses at the TiO₂/perovskite interface.[3]
Experimental Workflow
The fabrication of perovskite solar cells with a titanium dioxide electron transport layer typically follows a multi-step process. The choice of titanium precursor influences the initial steps of forming the compact and mesoporous TiO₂ layers.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon research findings. The following are generalized protocols for the fabrication of the TiO₂ electron transport layer using different precursors.
FTO Substrate Cleaning
Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each. The substrates are then dried with a nitrogen stream and treated with UV-ozone for 15 minutes before use.[5]
Compact TiO₂ (c-TiO₂) Layer Deposition
-
Titanium Isopropoxide (TTIP) based: A precursor solution is prepared by mixing titanium isopropoxide in ethanol (B145695). This solution is then deposited onto the cleaned FTO substrate by spin-coating or spray pyrolysis at elevated temperatures (e.g., 450°C).[5]
-
Tetrabutyl Titanate (TBO) and Titanium Diisopropoxide Bis(acetylacetonate) (TTDB) based: Similar to the TTIP-based precursor, solutions of TBO or TTDB in an appropriate solvent (e.g., ethanol) are prepared and deposited via spin-coating, followed by annealing at high temperatures (e.g., 500°C) to form a compact TiO₂ layer.[1]
Mesoporous TiO₂ (mp-TiO₂) Layer Deposition
A commercial TiO₂ paste (e.g., 30NR-D) is diluted in ethanol and deposited on top of the compact TiO₂ layer by spin-coating. The substrate is then sintered at a high temperature (e.g., 500°C) for 30-60 minutes to form a porous scaffold.[3]
Titanium Tetrachloride (TiCl₄) Post-Treatment (Optional)
For the TiCl₄ treatment, the substrate with the mesoporous TiO₂ layer is immersed in a dilute aqueous solution of TiCl₄ (e.g., 20-80 mM) at around 70°C for a specific duration (e.g., 30 minutes).[3][4] Afterwards, the substrate is rinsed with deionized water, dried, and annealed again at a high temperature (e.g., 450-500°C).[3][5]
Perovskite, Hole Transport Layer (HTL), and Electrode Deposition
Following the ETL fabrication, the perovskite active layer, the hole transport layer (commonly spiro-OMeTAD), and the metal back contact (typically gold or silver) are sequentially deposited to complete the solar cell device.[6][7]
Conclusion
The choice of titanium precursor significantly influences the performance of perovskite solar cells. While titanium isopropoxide is a commonly used precursor, studies have shown that tetrabutyl titanate can lead to higher power conversion efficiencies. Furthermore, a post-treatment with titanium tetrachloride is a highly effective method to improve the quality of the TiO₂ electron transport layer, leading to enhanced device performance. The selection of the optimal precursor and fabrication process will depend on the specific device architecture and desired performance characteristics. Researchers are encouraged to consider these findings in the design and optimization of high-efficiency and stable solar cells.
References
- 1. The optimum titanium precursor of fabricating TiO2 compact layer for perovskite solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Impact of Precursor Concentration on Perovskite Crystallization for Efficient Wide-Bandgap Solar Cells [mdpi.com]
- 7. TiO2/SnO2 Bilayer Electron Transport Layer for High Efficiency Perovskite Solar Cells [mdpi.com]
Safety Operating Guide
Proper Disposal of Titanium Tetraethoxide: A Step-by-Step Guide for Laboratory Professionals
Ensuring laboratory safety and environmental responsibility is paramount when handling reactive chemical compounds. This guide provides a detailed, step-by-step procedure for the proper disposal of titanium tetraethoxide, a flammable and moisture-sensitive substance commonly used in materials science and catalysis research.
This compound, also known as tetraethyl orthotitanate, requires careful handling due to its hazardous properties. It is classified as a flammable liquid and vapor that can cause serious eye irritation.[1][2][3] Ingestion may lead to gastrointestinal irritation, and inhalation can irritate the respiratory tract.[4] Furthermore, it reacts with moisture, so proper storage and disposal are critical to prevent unintended reactions and ensure the safety of laboratory personnel.[1][4]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to consult the Safety Data Sheet (SDS) for this compound. Always wear appropriate personal protective equipment (PPE), including chemical safety goggles, chemical-resistant gloves, and a lab coat.[5] All handling and disposal steps should be performed in a well-ventilated area, preferably within a chemical fume hood.[5][6] Ensure that an eyewash station and safety shower are readily accessible.[1][2]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data related to the safe handling and disposal of this compound.
| Parameter | Value | Source |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, lab coat | [5] |
| Handling Area | Well-ventilated area, preferably a chemical fume hood | [5][6] |
| Emergency Equipment | Eyewash station, safety shower | [1][2] |
| Spill Neutralization | Absorb with inert material (e.g., vermiculite, sand) | [4] |
| Fire Extinguishing Media | Dry chemical, carbon dioxide, water spray, or alcohol-resistant foam | [4][6] |
Step-by-Step Disposal Protocol: Hydrolysis
The recommended procedure for the disposal of small quantities of this compound in a laboratory setting involves controlled hydrolysis. This process converts the reactive alkoxide into the more stable and less hazardous titanium hydroxide (B78521) and ethanol (B145695).
Experimental Protocol:
-
Preparation: In a chemical fume hood, prepare a large beaker containing a significant excess of water (e.g., a 1:10 ratio of this compound to water by volume). Place the beaker in an ice bath to manage the exothermic reaction.
-
Slow Addition: While stirring the water vigorously, slowly add the this compound dropwise to the center of the vortex. This controlled addition is crucial to prevent localized heating and potential splashing.
-
Reaction: The this compound will react with the water (hydrolyze) to form a white precipitate of titanium hydroxide (Ti(OH)₄) and ethanol (C₂H₅OH). The overall reaction is: Ti(OC₂H₅)₄ + 4H₂O → Ti(OH)₄ + 4C₂H₅OH.[7]
-
Neutralization: After the addition is complete, continue stirring the mixture for at least one hour to ensure the reaction goes to completion. Check the pH of the solution and neutralize it with a dilute acid (e.g., hydrochloric acid) or base (e.g., sodium bicarbonate) to a pH between 6.0 and 8.0.[5]
-
Precipitate Separation: Allow the titanium hydroxide precipitate to settle. Separate the solid from the liquid by decantation or filtration.
-
Solid Waste Disposal: The collected titanium hydroxide precipitate should be placed in a sealed, labeled container and disposed of as solid chemical waste in accordance with local, state, and federal regulations.
-
Liquid Waste Disposal: The remaining liquid, primarily a dilute solution of ethanol, should also be collected in a labeled waste container for proper disposal as flammable liquid waste. Do not pour it down the drain unless permitted by your institution's environmental health and safety (EHS) office.[5]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound via hydrolysis.
Spill Management
In the event of a spill, immediately evacuate the area and remove all sources of ignition.[4][6] Absorb the spill with an inert material such as vermiculite, sand, or earth.[4] Use non-sparking tools to collect the absorbed material and place it in a suitable, sealed container for disposal.[4][6]
By adhering to these procedures, researchers can safely manage and dispose of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety protocols and waste disposal guidelines.
References
Personal protective equipment for handling Titanium tetraethoxide
Essential Safety and Handling Guide for Titanium Tetraethoxide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling reactive chemical compounds like this compound. This guide provides immediate, essential safety protocols, operational instructions, and disposal plans to foster a secure and efficient research environment.
Chemical Identity:
| Identifier | Value |
| Chemical Name | Titanium(IV) ethoxide |
| Synonyms | Tetraethyl orthotitanate, Tetraethyl titanate |
| CAS Number | 3087-36-3 |
| Molecular Formula | C8H20O4Ti |
Hazard Summary:
This compound is a flammable and moisture-sensitive liquid that can cause serious eye irritation and may cause skin and respiratory tract irritation.[1][2][3][4] It is crucial to handle this chemical in a well-ventilated area and take precautionary measures against static discharge.[1][5]
Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[1][6] | To protect against splashes that can cause serious eye irritation.[2][3][4][6] |
| Hand Protection | Neoprene or nitrile rubber gloves.[6] | To prevent skin contact and potential irritation.[1] |
| Skin and Body Protection | A lab coat or other appropriate protective clothing.[1][6] In situations with a risk of significant exposure, flame-retardant antistatic protective clothing is recommended. | To prevent skin exposure.[1] |
| Respiratory Protection | A NIOSH-certified organic vapor respirator should be used when ventilation is inadequate or when vapors/aerosols are generated.[6] | To prevent irritation of the respiratory system.[1] |
Emergency Procedures
Immediate and appropriate responses in an emergency can significantly mitigate harm.
| Emergency Situation | First-Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][6] Seek medical attention.[1][6] |
| Skin Contact | Remove contaminated clothing and shoes. Flush skin with plenty of soap and water for at least 15 minutes.[1][6] Seek medical advice if irritation persists.[4] |
| Inhalation | Move the victim to fresh air immediately.[1][4] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1] Seek medical attention.[1][4] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water.[1] Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.[1] |
| Fire | Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish.[1][6] Do not use a solid stream of water as it may scatter and spread the fire.[1] Firefighters should wear self-contained breathing apparatus and full protective gear.[1][2] |
| Spill | Evacuate unnecessary personnel and remove all ignition sources.[6][7] Absorb the spill with inert material such as vermiculite, sand, or earth and place it in a suitable container for disposal.[1] Use non-sparking tools.[5][6][7] |
Operational and Disposal Plans
Handling and Storage:
-
Handling: Always use this compound in a well-ventilated area, preferably in a chemical fume hood.[1] Ground and bond containers when transferring material to prevent static discharge.[5][6][7] Use non-sparking tools and explosion-proof equipment.[1][2][3][5] Avoid contact with skin and eyes, and prevent inhalation of vapors.[1]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1][2][5] This material is moisture-sensitive and should be stored under an inert atmosphere.[2][3][4]
Disposal:
Dispose of waste in accordance with local, state, and federal regulations.[6][7] The material may be sent to a licensed chemical destruction plant or disposed of through controlled incineration with flue gas scrubbing.[5] Do not dispose of it in sewers or with household waste.
Experimental Protocol: Safe Handling Workflow
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
